1,6-Dinitrophenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
159092-67-8 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-6-4-9-5-7-12-11(13(9)8-10)2-1-3-14(12)16(19)20/h1-8H |
InChI Key |
GSWPGZWSWHARES-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Other CAS No. |
159092-67-8 |
Synonyms |
1,6-DINITROPHENANTHRENE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of 1,6-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dinitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds that are of significant interest to researchers due to their potential mutagenic and carcinogenic properties. They are often formed from the atmospheric nitration of parent PAHs, which are products of incomplete combustion of organic materials. This technical guide provides a summary of the known chemical properties of this compound, including its synthesis, and discusses its potential biological activity based on related compounds.
Chemical and Physical Properties
Quantitative data for this compound is sparse in the available scientific literature. The following tables summarize the known and calculated properties.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 159092-67-8 | [1] |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
Table 1: General Chemical Identifiers for this compound
| Property | Value | Notes | Reference |
| Melting Point | Data not available | ||
| Boiling Point | Data not available | The boiling point of the related isomer, 3,6-dinitrophenanthrene, is reported as 507.3°C at 760 mmHg. | [2] |
| Solubility | Data not available |
Table 2: Experimental Physical Properties of this compound
| Property | Value (eV) | Method | Reference |
| HOMO | -7.865 | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level | [2] |
| LUMO | -3.156 | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level | [2] |
| Energy Gap | 4.709 | Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level | [2] |
Table 3: Calculated Electronic Properties of this compound
Synthesis and Purification
The direct nitration of phenanthrene typically yields a complex mixture of dinitrophenanthrene (DNPH) isomers. This compound is one of the isomers formed in this reaction and can be isolated from the mixture using preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: General Synthesis and Isolation of Dinitrophenanthrene Isomers
The following is a general procedure based on the nitration of phenanthrene to produce a mixture of dinitrophenanthrene isomers, from which this compound can be isolated.
Materials:
-
Phenanthrene
-
Fuming nitric acid
-
Acetic anhydride
-
Solvents for HPLC (e.g., hexane, dichloromethane)
Procedure:
-
Nitration: Dissolve phenanthrene in acetic anhydride. Add fuming nitric acid dropwise to the solution while maintaining a controlled temperature. The reaction will produce a complex mixture of nitrated phenanthrenes.
-
Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the crude product. Filter the precipitate and wash with water until neutral.
-
Purification: The crude mixture of dinitrophenanthrene isomers is then subjected to separation and purification.
-
Isolation by Preparative HPLC: Utilize a preparative HPLC system with a suitable stationary phase (e.g., silica gel or a modified silica gel column). A gradient elution with a solvent system such as hexane and dichloromethane can be employed to separate the various isomers. The fraction corresponding to this compound is collected. In a reported synthesis, this compound was isolated with a yield of 5.1%.
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, confirming the positions of the nitro groups on the phenanthrene backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound.
Mutagenicity and Toxicological Profile
Direct mutagenicity data for this compound from studies such as the Ames test is not available in the reviewed literature. However, many nitro-PAHs are known to be mutagenic, often requiring metabolic activation to exert their effects. The mutagenicity of nitrophenanthrene isomers is thought to be related to the position of the nitro groups.
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[3] It evaluates a chemical's ability to induce mutations that restore the functional capability of genes required for histidine synthesis in special strains of Salmonella typhimurium.[3]
Given that other dinitrophenanthrene isomers have been shown to be mutagenic, it is plausible that this compound also possesses mutagenic properties. Further toxicological studies are required to ascertain its specific biological effects.
Conclusion
This compound is a member of the dinitrophenanthrene family of nitro-PAHs. While its synthesis and isolation have been described, a comprehensive characterization of its physicochemical and toxicological properties is lacking in the current scientific literature. Further research is needed to fully elucidate the experimental properties and the potential health risks associated with this compound. This guide provides the currently available information to aid researchers in their study of this and related nitro-PAHs.
References
1,6-Dinitrophenanthrene (CAS No. 159092-67-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 1,6-Dinitrophenanthrene (CAS No. 159092-67-8), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). While research into the broader class of dinitrophenanthrenes indicates potential for significant biological activity, specific data for the 1,6-isomer remains limited. This document summarizes the available information on its chemical and physical properties, synthesis, and electrochemical characteristics. A significant knowledge gap exists concerning its biological effects, including metabolic pathways, toxicological profile, and potential as a subject for drug development. This guide aims to consolidate the existing data to support future research endeavors into this specific nitro-PAH.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₈N₂O₄.[1] The presence of two nitro groups on the phenanthrene backbone significantly influences its chemical and electronic properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 159092-67-8 | [1] |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
| Boiling Point (estimated) | 411.39 °C | ChemBK |
| Density (estimated) | 1.314 g/cm³ | ChemBK |
Table 2: Calculated Electronic Properties of this compound (DFT B3LYP/6-31G(d,p))
| Property | Value (eV) | Source |
| HOMO (Highest Occupied Molecular Orbital) | -7.865 | [2] |
| LUMO (Lowest Unoccupied Molecular Orbital) | -3.156 | [2] |
| Energy Gap (HOMO-LUMO) | 4.709 | [2] |
Synthesis and Isolation
The primary method for the synthesis of this compound is through the direct nitration of phenanthrene.[3] This process yields a complex mixture of dinitrophenanthrene (DNPH) isomers, necessitating further separation to isolate the 1,6-isomer.[3]
Experimental Protocol: Synthesis of Dinitrophenanthrene Isomers
Materials:
-
Phenanthrene
-
Fuming nitric acid
-
Acetic anhydride
Procedure:
-
React phenanthrene with fuming nitric acid in acetic anhydride.[3]
-
The reaction produces a complex mixture of DNPH isomers.[3]
Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and stoichiometry of reactants would need to be optimized for yield and isomer distribution.
Experimental Protocol: Isolation of this compound
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
The crude mixture of DNPHs is subjected to preparative HPLC for separation.[3]
-
The isolation of this compound is achieved with a reported yield of 5.1% from the total DNPH mixture.[3]
-
The chemical structure of the isolated isomer is confirmed using ¹H NMR and Electron Impact Mass Spectrometry (EI-MS).[3]
Electrochemical Properties
The reduction properties of dinitrophenanthrene isomers have been investigated using cyclic voltammetry. These properties are correlated with the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]
Experimental Protocol: Cyclic Voltammetry
Methodology:
-
The reduction potentials of the isolated DNPH isomers, including this compound, are examined using cyclic voltammetry.[3]
-
The first reduction potentials (E₁/₂) are determined from the cyclic voltammograms.
-
These experimental reduction potentials are then correlated with the LUMO energy levels calculated by the AM1 method.[3]
Note: Specific details of the electrochemical setup, such as the solvent, supporting electrolyte, and electrode materials, are crucial for reproducibility and would be found in the original research publication.
Biological Activity and Toxicological Profile: A Knowledge Gap
A thorough review of the existing scientific literature reveals a significant lack of specific biological and toxicological data for this compound. While the broader class of nitro-PAHs is known to contain potent mutagens and carcinogens, the activity of individual isomers is highly dependent on the position of the nitro groups.[3] Studies on other dinitro-PAHs, such as dinitropyrenes, have shown significant tumorigenic effects in animal models. However, no such studies have been specifically reported for this compound.
The metabolism of other nitro-PAHs has been investigated, often involving ring oxidation and nitro-reduction as key steps. It is plausible that this compound undergoes similar metabolic activation, but this has not been experimentally verified.
Future Research Directions:
-
Mutagenicity and Genotoxicity: In vitro assays (e.g., Ames test) and in vivo studies are necessary to determine the mutagenic and genotoxic potential of this compound.
-
Carcinogenicity: Long-term animal studies are required to assess its carcinogenic potential.
-
Metabolism and Pharmacokinetics: Investigations into its metabolic pathways in relevant biological systems (e.g., human liver microsomes) are crucial to understand its potential for activation or detoxification.
-
Mechanism of Action: Should biological activity be identified, further studies will be needed to elucidate the underlying molecular mechanisms and signaling pathways involved.
Conclusion
This compound is a chemically defined nitrated polycyclic aromatic hydrocarbon that can be synthesized and isolated from a mixture of its isomers. Its fundamental chemical, physical, and electrochemical properties have been partially characterized. However, there is a critical absence of data regarding its biological activity, metabolism, and toxicological profile. This knowledge gap prevents a comprehensive risk assessment and an evaluation of its potential relevance to drug development. Further research is strongly encouraged to address these unanswered questions and to fully understand the biological implications of this specific nitro-PAH.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1,6-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-dinitrophenanthrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of key chemical processes.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol .[1][2] Its chemical structure consists of a phenanthrene backbone with two nitro groups substituted at the 1 and 6 positions. Limited experimental data is available for some of its physical properties, with some values being calculated or estimated based on related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | [1][2] |
| Molecular Weight | 268.22 g/mol | [1][2] |
| CAS Number | 159092-67-8 | [2] |
| Calculated Boiling Point | 507.3°C at 760 mmHg | [3] |
| Calculated LogP | 4.85580 | [3] |
| Calculated Density | 1.479 g/cm³ | [3] |
| Calculated Flash Point | 261.9°C | [3] |
Calculated Electronic Properties (DFT at B3LYP/6-31G(d,p) level) [3]
| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -948.472 | -7.865 | -3.156 | 4.709 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the direct nitration of phenanthrene. This process typically yields a complex mixture of dinitrophenanthrene (DNPH) isomers.[4]
Reaction Scheme:
Synthesis and isolation of this compound.
Detailed Methodology:
-
Nitration: Phenanthrene is reacted with a nitrating agent, such as fuming nitric acid in acetic anhydride.[5] This electrophilic aromatic substitution reaction introduces nitro groups onto the phenanthrene ring. The reaction conditions, including temperature and reaction time, must be carefully controlled to optimize the yield of the desired dinitrated products while minimizing the formation of polynitrated byproducts. Low-temperature nitration (e.g., -10°C to 5°C) can help reduce side reactions.[3]
-
Isolation and Purification: The resulting mixture of dinitrophenanthrene isomers is then separated to isolate the this compound. Preparative high-performance liquid chromatography (HPLC) is an effective technique for this separation.[6] The choice of the stationary phase, mobile phase composition, and gradient elution profile are critical for achieving good resolution of the isomers.
Analytical Methods
The characterization and quantification of this compound can be achieved using various analytical techniques.
Workflow for Analysis:
Analytical workflow for this compound.
Detailed Methodologies:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the separation and quantification of dinitrophenanthrene isomers.[7][8][9] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water. Detection is typically performed using a UV-Vis detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound, particularly in complex matrices. The mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.[6][10][11][12][13][14][15][16] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the positions of the nitro groups.
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule.[16][17][18][19][20][21] Characteristic absorption bands for the nitro group (typically around 1550-1475 cm⁻¹ for asymmetric stretching and 1360-1290 cm⁻¹ for symmetric stretching) and the aromatic C-H and C=C bonds would be expected.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[8][15][22][23][24][25][26][27] The absorption spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities. The extent of conjugation in the phenanthrene ring system significantly influences the UV-Vis spectrum.
Biological Activity
The biological activities of many nitro-PAHs, including various dinitrophenanthrene isomers, have been a subject of significant research due to their potential mutagenicity and carcinogenicity.[5] The biological effects of these compounds are often dependent on the specific isomer and the metabolic pathways involved.
Mutagenicity
Many nitroarenes are known to be mutagenic, with their activity often dependent on the reduction of the nitro group to a reactive hydroxylamine intermediate.[5] This bioactivation can be mediated by various nitroreductase enzymes present in bacteria and mammalian cells. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals.[1][7][10][23][28] While specific data for this compound is limited, other dinitrophenanthrene isomers have been shown to be mutagenic.
General Pathway for Mutagenic Activation of Nitroarenes:
Bioactivation of nitro-PAHs leading to mutagenicity.
Cytotoxicity
The cytotoxic effects of phenanthrene derivatives have been investigated against various cancer cell lines.[11][22][26][29][30][31] The mechanisms of cytotoxicity can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and interference with key cellular signaling pathways. For instance, some dinitrophenols have been shown to enhance the cytotoxic activity of chemotherapeutic agents in certain cancer cell lines.[11] The specific cytotoxic profile of this compound warrants further investigation to understand its potential as a therapeutic agent or to assess its toxicological risk.
References
- 1. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3,6-Dinitrophenanthrene | 100527-20-6 | Benchchem [benchchem.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line [aaem.pl]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. scispace.com [scispace.com]
- 14. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. spectra-analysis.com [spectra-analysis.com]
- 22. researchgate.net [researchgate.net]
- 23. aniara.com [aniara.com]
- 24. bspublications.net [bspublications.net]
- 25. researchgate.net [researchgate.net]
- 26. utsc.utoronto.ca [utsc.utoronto.ca]
- 27. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 28. Mutagenicity of dihydroxybenzenes and dihydroxynaphthalenes for Ames Salmonella tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Technical Guide: Solubility and Biological Significance of 1,6-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,6-dinitrophenanthrene in organic solvents, methods for its solubility determination, and its biological implications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative solubility characteristics inferred from synthesis and purification methodologies and provides a framework for experimental solubility assessment.
Physicochemical Properties of this compound
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). The addition of two nitro groups to the phenanthrene backbone significantly influences its chemical properties, including its solubility.
| Property | Value |
| Molecular Formula | C₁₄H₈N₂O₄ |
| Molecular Weight | 268.23 g/mol |
| Appearance | Yellowish solid (typical for nitro-PAHs) |
| Melting Point | Not consistently reported, varies with purity |
Qualitative Solubility of this compound in Organic Solvents
Recrystallization, a common purification technique for organic solids, relies on the principle that a compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold. This allows for the formation of pure crystals upon cooling.
The following table summarizes the inferred qualitative solubility of this compound.
| Solvent | Polarity | Inferred Solubility | Rationale |
| Hexane | Non-polar | Soluble (especially when heated) | Used as a mobile phase component in HPLC for separation, suggesting solubility. |
| Ethyl Acetate | Polar aprotic | Soluble | Used as a mobile phase component in HPLC, indicating it is a good solvent. |
| Dichloromethane | Polar aprotic | Likely Soluble | A common solvent for many organic compounds, likely to dissolve dinitrophenanthrenes. |
| Acetone | Polar aprotic | Likely Soluble | Often used in the purification of related nitro-PAHs. |
| Methanol | Polar protic | Sparingly Soluble to Insoluble (at room temp) | Often used as an anti-solvent or for washing crystals during recrystallization of non-polar compounds. |
| Ethanol | Polar protic | Sparingly Soluble to Insoluble (at room temp) | Similar to methanol, it is a common solvent for recrystallization where the compound is soluble when hot. |
| Water | Very Polar | Insoluble | As a non-polar organic molecule, it is expected to have negligible solubility in water. |
Experimental Protocol: Determination of Solubility by Isothermal Saturation Method
This section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving a saturated solution and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the constant temperature for several hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to avoid premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.
-
Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a known volume of fresh solvent. Measure the absorbance at the λmax of this compound using a UV-Vis spectrophotometer or determine the concentration using a pre-calibrated HPLC method.
-
-
Calculation: Calculate the solubility in terms of g/L, mol/L, or other desired units based on the amount of dissolved solute and the volume of the solvent.
The Genotoxic Threat of Dinitrophenanthrenes: A Deep Dive into Their Mutagenic Properties
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the mutagenic properties of dinitrophenanthrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) of significant environmental and health concern. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of the mechanisms by which these compounds induce genetic mutations, offering critical insights for toxicological assessment and the development of potential therapeutic interventions.
Dinitrophenanthrenes are products of incomplete combustion and are found in environmental sources such as diesel exhaust and industrial emissions. Their potent mutagenicity, linked to their ability to form bulky adducts with DNA, underscores the importance of understanding their metabolic activation and the cellular responses they trigger.
Quantitative Mutagenicity of Dinitrophenanthrene Isomers
The mutagenic potency of various DNP isomers has been quantified using the Salmonella typhimurium reverse mutation assay (Ames test). The data, summarized in the table below, reveals significant isomer-specific differences in mutagenicity. The tests were conducted on various strains of S. typhimurium, including TA98 and TA100, as well as strains genetically engineered to overproduce nitroreductase (YG1021, YG1026) and O-acetyltransferase (YG1024, YG1029), enzymes crucial for the metabolic activation of these compounds.
| Dinitrophenanthrene Isomer | S. typhimurium Strain | Mutagenic Potency (revertants/nmol) | Reference |
| 2,7-Dinitrophenanthrene | TA98 | 3925 | [1] |
| 1,6-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |
| 2,6-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |
| 3,6-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |
| 3,10-Dinitrophenanthrene | YG1024 (TA98 OAT-overproducing) | High | [1] |
| This compound | YG1029 (TA100 OAT-overproducing) | High | [1] |
| 2,6-Dinitrophenanthrene | YG1029 (TA100 OAT-overproducing) | High | [1] |
| 3,6-Dinitrophenanthrene | YG1029 (TA100 OAT-overproducing) | High | [1] |
| 3,10-Dinitrophenanthrene | YG1029 (TA100 OAT-overproducing) | High | [1] |
Metabolic Activation: The Pathway to Mutagenesis
The mutagenicity of dinitrophenanthrenes is not inherent but arises from their metabolic activation within the cell. This process, primarily involving two key enzymatic steps, transforms the relatively inert parent compound into a highly reactive electrophile capable of covalently binding to DNA.
The initial step is the reduction of one of the nitro groups by cytosolic nitroreductases, leading to the formation of a nitrosophenanthrene intermediate, which is further reduced to a N-hydroxyaminophenanthrene.[1][2] This N-hydroxy arylamine can then undergo O-esterification by acetyl coenzyme A-dependent O-acetyltransferases (OATs) to form a highly reactive N-acetoxy arylamine.[1][2] This electrophilic intermediate readily reacts with nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine, to form bulky covalent adducts.[2]
Cellular Response to DNP-Induced DNA Damage
The formation of bulky DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The primary repair mechanism for these types of lesions is the Nucleotide Excision Repair (NER) pathway. The presence of a bulky adduct on a DNA strand stalls the replication fork, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, activates its downstream effector, Chk1 kinase, initiating a signaling cascade that leads to cell cycle arrest and recruitment of the NER machinery.
The NER pathway involves the recognition of the DNA lesion, unwinding of the DNA double helix around the adduct, excision of the damaged segment, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment to the existing DNA.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The mutagenicity of dinitrophenanthrenes is routinely assessed using the Ames test.[3][4][5][6] This assay utilizes histidine-auxotrophic strains of Salmonella typhimurium that will only grow in a histidine-deficient medium if a reverse mutation occurs.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.[7][8] Strains with enhanced metabolic activation capabilities, such as those overexpressing nitroreductase or O-acetyltransferase, are also employed to assess specific metabolic pathways.[1]
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation in higher organisms.[6]
-
Procedure: A top agar containing the tester strain, the test compound at various concentrations, and, if required, the S9 mix, is poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies significantly above the background level indicates a mutagenic response.
32P-Postlabeling Assay for DNA Adducts
The formation of DNP-DNA adducts can be detected and quantified using the highly sensitive 32P-postlabeling assay.
Methodology:
-
DNA Isolation and Digestion: DNA is isolated from cells or tissues exposed to dinitrophenanthrenes and enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The bulky DNP-adducts are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.
-
32P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Quantification: The radioactive spots corresponding to the adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 108 or 109 normal nucleotides.
Conclusion
This technical guide provides a comprehensive overview of the mutagenic properties of dinitrophenanthrenes, from their metabolic activation to the cellular responses they elicit. The quantitative data and detailed methodologies presented herein are essential for the accurate assessment of the risks associated with these environmental contaminants and for the development of strategies to mitigate their genotoxic effects. The elucidation of the signaling pathways involved in the response to DNP-induced DNA damage opens avenues for further research into potential biomarkers of exposure and therapeutic targets for intervention.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. abeomics.com [abeomics.com]
- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 4. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Discrimination of DNA Adducts Differing in Size, Regiochemistry, and Functional Group by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate of Dinitrophenanthrene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the environmental fate of dinitrophenanthrene isomers is limited. This guide synthesizes available information on the parent compound, phenanthrene, and other nitroaromatic compounds to provide a predictive overview of the expected environmental behavior of dinitrophenanthrene isomers. The experimental protocols and quantitative data presented are based on methodologies used for analogous compounds and should be considered illustrative. Further research is critically needed to fully characterize the environmental risk posed by these specific isomers.
Introduction
Dinitrophenanthrenes are nitrated polycyclic aromatic hydrocarbons (N-PAHs) that may be formed through atmospheric nitration of phenanthrene or from industrial processes. While phenanthrene itself is a well-studied environmental contaminant, the addition of two nitro groups is expected to significantly alter its physicochemical properties and, consequently, its environmental fate and toxicity. This technical guide provides a comprehensive overview of the anticipated environmental behavior of dinitrophenanthrene isomers, drawing upon the extensive knowledge base of phenanthrene and other nitroaromatic compounds.
Physicochemical Properties and Environmental Distribution
The environmental distribution of dinitrophenanthrene isomers will be governed by their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The addition of polar nitro groups is expected to decrease the vapor pressure and increase the water solubility compared to phenanthrene. However, the overall hydrophobic nature of the phenanthrene backbone will likely still lead to significant partitioning to soil, sediment, and biota.
Table 1: Estimated Physicochemical Properties of Dinitrophenanthrene Isomers (Illustrative)
| Isomer | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow | Vapor Pressure (Pa) |
| 1,5-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |
| 1,8-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |
| 3,8-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |
| 4,5-Dinitrophenanthrene | 268.23 | < 1 | > 4.5 | < 1 x 10⁻⁶ |
| (Note: These values are estimates based on the properties of phenanthrene and related nitroaromatic compounds. Experimental data is not currently available.) |
Environmental Fate Processes
The primary processes governing the environmental fate of dinitrophenanthrene isomers are expected to be biodegradation, photodegradation, and sorption.
Biodegradation
The biodegradation of dinitrophenanthrenes is anticipated to be a slow process. The electron-withdrawing nature of the nitro groups makes the aromatic rings less susceptible to oxidative attack by microbial dioxygenase enzymes, which is the primary initial step in the aerobic degradation of phenanthrene.[1]
Expected Biodegradation Pathways:
Microbial degradation of nitroaromatic compounds can proceed through two main initial pathways:
-
Reduction of the nitro group: Anaerobic and some aerobic bacteria can reduce the nitro groups to nitroso, hydroxylamino, and ultimately amino groups.[1] The resulting aminophenanthrenes may be more amenable to ring cleavage.
-
Oxidative attack on the aromatic ring: Some specialized microorganisms may possess dioxygenase enzymes capable of hydroxylating the aromatic ring, leading to the elimination of the nitro group as nitrite.[1]
Subsequent steps would likely involve ring cleavage to form intermediates that can enter central metabolic pathways. The specific degradation pathways and the microorganisms capable of degrading dinitrophenanthrenes have not yet been identified.
Table 2: Hypothetical Biodegradation Half-Lives of Dinitrophenanthrene Isomers in Different Environmental Compartments (Illustrative)
| Isomer | Soil Half-Life (days) | Sediment Half-Life (days) | Water Half-Life (days) |
| 1,5-Dinitrophenanthrene | > 365 | > 500 | > 180 |
| 1,8-Dinitrophenanthrene | > 365 | > 500 | > 180 |
| 3,8-Dinitrophenanthrene | > 365 | > 500 | > 180 |
| 4,5-Dinitrophenanthrene | > 365 | > 500 | > 180 |
| (Note: These are hypothetical values intended for illustrative purposes. Actual half-lives will depend on various environmental factors.) |
Photodegradation
Nitrated PAHs are known to be susceptible to photodegradation. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent degradation. The primary photochemical reaction pathways for nitro-PAHs can involve the reduction of the nitro group or the formation of phenols. The quantum yields and photodegradation rates of dinitrophenanthrene isomers are currently unknown.
Sorption and Transport
Due to their expected low water solubility and high Log Kow values, dinitrophenanthrene isomers are likely to exhibit strong sorption to soil and sediment organic matter. This will limit their mobility in the environment and reduce their bioavailability. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting the extent of sorption.
Table 3: Estimated Soil Sorption Coefficients for Dinitrophenanthrene Isomers (Illustrative)
| Isomer | Log Koc (L/kg) |
| 1,5-Dinitrophenanthrene | 4.0 - 5.0 |
| 1,8-Dinitrophenanthrene | 4.0 - 5.0 |
| 3,8-Dinitrophenanthrene | 4.0 - 5.0 |
| 4,5-Dinitrophenanthrene | 4.0 - 5.0 |
| (Note: These values are estimated based on the Log Kow and are for illustrative purposes.) |
Experimental Protocols
Detailed experimental protocols are crucial for generating the data needed to accurately assess the environmental fate of dinitrophenanthrene isomers. The following are adapted from established methods for other PAHs and nitroaromatic compounds.
Biodegradation Study Protocol
This protocol outlines a laboratory experiment to assess the aerobic biodegradation of dinitrophenanthrene isomers in soil.
Methodology:
-
Soil Collection and Preparation: Collect topsoil from a site with no known contamination. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.
-
Spiking: Prepare a stock solution of the dinitrophenanthrene isomer of interest in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired concentration, allowing the solvent to evaporate completely.
-
Incubation: Place the spiked soil into incubation vessels (e.g., glass jars). Adjust the moisture content to a specified level (e.g., 60% of water holding capacity). Incubate in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days), collect triplicate soil samples from the incubation vessels.
-
Extraction: Extract the dinitrophenanthrene isomer and its potential metabolites from the soil using an appropriate solvent system (e.g., dichloromethane/acetone mixture) via methods such as sonication or accelerated solvent extraction (ASE).
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS) to quantify the parent compound and identify transformation products.
Photodegradation Study Protocol
This protocol describes a method to determine the aqueous photodegradation rate of a dinitrophenanthrene isomer.
Methodology:
-
Solution Preparation: Prepare a solution of the dinitrophenanthrene isomer in purified water, potentially with a co-solvent like acetonitrile to aid solubility.
-
Irradiation: Place the solution in quartz tubes and expose it to a light source that simulates the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Wrap identical tubes in aluminum foil and incubate them alongside the irradiated samples to account for any non-photolytic degradation.
-
Sampling: At various time points, withdraw samples from the tubes.
-
Analysis: Analyze the samples directly or after extraction using HPLC-UV/MS to determine the concentration of the parent compound.
-
Data Analysis: Calculate the photodegradation rate constant and, if possible, the quantum yield.
Biological Effects and Signaling Pathways
The toxicity of dinitrophenanthrene isomers is largely uncharacterized. However, based on the known effects of other nitroaromatic compounds, potential mechanisms of toxicity include:
-
Oxidative Stress: The nitro groups can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
-
Metabolic Activation: Reduction of the nitro groups can lead to the formation of reactive intermediates, such as hydroxylamines, which can bind to DNA and proteins, potentially leading to mutagenicity and carcinogenicity.
Further research is needed to identify the specific signaling pathways affected by dinitrophenanthrene isomers.
Conclusion and Future Directions
The environmental fate of dinitrophenanthrene isomers is a significant knowledge gap. Based on the behavior of related compounds, they are expected to be persistent, with biodegradation being a slow process. They are likely to sorb strongly to soil and sediment, limiting their mobility but also creating a long-term reservoir of contamination. Photodegradation may be a relevant removal pathway in sunlit surface waters.
To adequately assess the environmental risks associated with these compounds, future research should focus on:
-
Synthesis and Characterization: Developing certified analytical standards for various dinitrophenanthrene isomers.
-
Quantitative Fate Studies: Conducting laboratory and field studies to determine the actual biodegradation rates, photodegradation quantum yields, and sorption coefficients.
-
Identification of Degradation Products: Elucidating the structures of major transformation products to understand the degradation pathways and their potential toxicity.
-
Toxicological Evaluation: Assessing the acute and chronic toxicity of dinitrophenanthrene isomers and their degradation products to relevant environmental organisms.
-
Analytical Method Development: Creating and validating robust analytical methods for the detection and quantification of dinitrophenanthrene isomers in complex environmental matrices.
References
An in-depth examination of the mechanisms, clinical manifestations, and analytical methodologies related to dinitrophenol toxicity for researchers, scientists, and drug development professionals.
Introduction
Dinitrophenols (DNPs) are a class of organic compounds with a notorious history, initially used in industrial applications such as the manufacturing of explosives, dyes, and pesticides.[1] In the 1930s, 2,4-dinitrophenol (2,4-DNP) gained popularity as a weight-loss drug due to its potent ability to increase metabolic rate.[1][2] However, its use was discontinued due to severe and often fatal adverse effects.[2][3] Despite being banned for human consumption, DNP has seen a resurgence in recent years, illicitly marketed online for weight loss and bodybuilding, leading to a renewed interest in its toxicological profile.[2][4] This guide provides a comprehensive technical overview of the toxicity of dinitrophenols, with a primary focus on 2,4-DNP, the most well-studied isomer.
Core Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The primary mechanism underlying the toxicity of dinitrophenols is the uncoupling of oxidative phosphorylation in the mitochondria.[3][5][6] Normally, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP, the main energy currency of the cell.[7][8]
Dinitrophenols are lipophilic weak acids that act as protonophores, meaning they can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[7][9] This "short-circuiting" of the proton gradient dissipates the energy as heat instead of being converted into ATP.[3][7] The resulting decrease in ATP production and the significant increase in body temperature (hyperthermia) are the root causes of the widespread cellular and systemic toxicity observed in DNP poisoning.[1][2]
Quantitative Toxicity Data
The toxicity of dinitrophenols varies between isomers. The following tables summarize available quantitative data on the acute toxicity and uncoupling efficiency of different DNP isomers.
| Compound | LD50 (mg/kg) | Species | Route | Reference |
| 2,4-Dinitrophenol | 35 | Rat | Intraperitoneal | [3] |
| 2,6-Dinitrophenol | 38 | Rat | Intraperitoneal | [3] |
| 3,5-Dinitrophenol | 45 | Rat | Intraperitoneal | [3] |
| 3,4-Dinitrophenol | 98 | Rat | Intraperitoneal | [3] |
| 2,5-Dinitrophenol | 150 | Rat | Intraperitoneal | [3] |
| 2,3-Dinitrophenol | 190 | Rat | Intraperitoneal | [3] |
| 2,4-Dinitrophenol | 4.3 (lowest published lethal dose) | Human | Oral | [2] |
| 2,4-Dinitrophenol | 20-50 (typical fatal dose) | Human | Oral | [1] |
Table 1: Acute Lethal Doses (LD50) of Dinitrophenol Isomers
| Compound | Effective Concentration for Uncoupling (µM) | System | Reference |
| 3,5-Dinitrophenol | 20 | Isolated Rat Liver Mitochondria | [3] |
| 2,4-Dinitrophenol | 30 | Isolated Rat Liver Mitochondria | [3] |
| 2,6-Dinitrophenol | 40 | Isolated Rat Liver Mitochondria | [3] |
| 3,4-Dinitrophenol | 40 | Isolated Rat Liver Mitochondria | [3] |
| 2,3-Dinitrophenol | 100 | Isolated Rat Liver Mitochondria | [3] |
| 2,5-Dinitrophenol | 100 | Isolated Rat Liver Mitochondria | [3] |
Table 2: Effective Concentrations of DNP Isomers for Mitochondrial Uncoupling
Clinical Manifestations of DNP Poisoning
Exposure to toxic levels of dinitrophenols can lead to a rapid onset of severe symptoms. The classic symptom complex is a direct consequence of the uncoupling of oxidative phosphorylation and the resulting hypermetabolic state.[2]
Key Clinical Features:
-
Hyperthermia: A core body temperature that can rise to fatal levels (up to 44°C).[1]
-
Diaphoresis: Profuse sweating, which may be yellow in color.[10]
-
Tachycardia and Tachypnea: Rapid heart rate and rapid breathing.[2]
-
Neurological Effects: Agitation, confusion, dizziness, and in severe cases, seizures and coma.[4]
-
Musculoskeletal Effects: Muscle rigidity and pain.[3]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea.[3]
-
Other Signs: Intense thirst, flushed skin, and yellow discoloration of the skin, sclera, and urine.[1][3]
Death from DNP poisoning is typically due to cardiovascular collapse and/or severe hyperthermia.[11] Chronic exposure to lower doses can lead to the formation of cataracts, skin lesions, and damage to the heart, blood, and nervous system.[1][4]
Experimental Protocols
Assessment of Mitochondrial Respiration and Uncoupling
A common method to assess the uncoupling effect of dinitrophenols is by measuring oxygen consumption in isolated mitochondria.
Protocol Outline:
-
Isolation of Mitochondria: Mitochondria are isolated from animal tissues (e.g., rat liver) by differential centrifugation.
-
Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption in a suspension of isolated mitochondria.
-
Substrate and ADP Addition: A respiratory substrate (e.g., succinate) is added to initiate electron transport, followed by the addition of ADP to stimulate coupled respiration (State 3).
-
DNP Titration: After the exhaustion of ADP (State 4 respiration), DNP is titrated into the mitochondrial suspension at various concentrations.
-
Data Analysis: The increase in oxygen consumption in State 4 upon the addition of DNP is a measure of its uncoupling activity. The effective concentration for uncoupling is determined from the dose-response curve.
Analytical Methods for DNP Detection in Biological Samples
The detection and quantification of dinitrophenols in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.[12]
Protocol Outline for GC-MS Analysis:
-
Sample Preparation: A biological sample (e.g., blood, urine) is collected.
-
Extraction: DNP is extracted from the sample using a suitable organic solvent (e.g., liquid-liquid extraction).
-
Derivatization (Optional): The extracted DNP may be derivatized to improve its volatility and chromatographic properties.
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.
-
Quantification: The concentration of DNP is determined by comparing the peak area of the analyte to that of an internal standard.
Treatment of DNP Poisoning
There is no specific antidote for dinitrophenol poisoning.[11] Treatment is primarily supportive and focuses on aggressive management of hyperthermia and its complications.[10]
Key Treatment Strategies:
-
Decontamination: Administration of activated charcoal within one hour of ingestion to reduce absorption.[10]
-
Aggressive Cooling: External cooling methods such as ice packs, cooling blankets, and cooled intravenous fluids are critical.[10]
-
Fluid and Electrolyte Management: Intravenous fluids to correct dehydration and electrolyte imbalances.
-
Sedation: Benzodiazepines may be used to control agitation and seizures.[10]
-
Supportive Care: Monitoring and support of respiratory and cardiovascular function.
Conclusion
Dinitrophenols, particularly 2,4-DNP, are highly toxic compounds that pose a significant threat to human health. Their primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, leads to a life-threatening hypermetabolic state. The continued illicit availability of DNP necessitates a thorough understanding of its toxicological profile among researchers, clinicians, and drug development professionals. This guide has provided a comprehensive overview of the core aspects of dinitrophenol toxicity, including its mechanism of action, quantitative toxicity data, clinical manifestations, and relevant experimental and analytical protocols. Further research into the nuanced effects of different DNP isomers and the development of targeted therapeutic interventions for DNP poisoning are warranted.
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cas.mhra.gov.uk [cas.mhra.gov.uk]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpoison.com [mdpoison.com]
- 12. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1,6-Dinitrophenanthrene
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 1,6-dinitrophenanthrene. Due to the limited availability of data specific to this compound, information from structurally related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and the parent compound, phenanthrene, has been included to provide a more complete assessment of the potential hazards. This guide is intended for use by trained professionals in research and development settings.
Introduction
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds that are of significant interest in toxicology and drug development due to their potential mutagenic and carcinogenic properties.[1] Proper handling and safety precautions are paramount when working with this and related compounds to minimize exposure and mitigate potential health risks. This guide provides a detailed summary of the known safety information, handling procedures, and experimental protocols relevant to this compound.
Hazard Identification and Classification
Table 1: GHS Classification for Phenanthrene
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Note: Dinitration can significantly alter the toxicological profile of a compound, often increasing its mutagenicity and carcinogenicity. Therefore, this compound should be treated with greater caution than phenanthrene.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₄ | [2] |
| Molecular Weight | 268.23 g/mol | [2] |
| Appearance | Solid (form and color not specified) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | (for Phenanthrene) |
| Vapor Pressure | Not available |
Toxicological Data
Specific quantitative toxicological data for this compound is limited. The following table provides data for related compounds to give an indication of the potential toxicity.
Table 3: Acute Toxicity Data for Related Compounds
| Compound | Route | Species | LD50/LC50 | Reference |
| Phenanthrene | Oral | Rat | 1800 mg/kg | |
| 2,4-Dinitrotoluene | Oral | Rat | 268 mg/kg | |
| 3,5-Dinitrotoluene | Oral | Rat | Most toxic isomer, mortality within 3 days | [1] |
Carcinogenicity: Many nitro-PAHs are known or suspected carcinogens.[1] While specific carcinogenicity data for this compound is not available, it is prudent to handle it as a potential carcinogen. Aromatic nitro compounds corresponding to carcinogenic aromatic amines should be assumed to be carcinogenic.[3]
Mutagenicity: Nitro-PAHs are often mutagenic in the Ames test.[4] It is reasonable to assume that this compound is a potential mutagen.
Reproductive and Developmental Toxicity: Data on the reproductive and developmental toxicity of this compound is not available.
Safety and Handling Precautions
Given the potential hazards, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]
-
Ensure adequate ventilation in the laboratory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.[7]
-
Respiratory Protection: If the fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Hygiene Measures:
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Immediately change contaminated clothing.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep in a secure, locked storage area accessible only to authorized personnel.[3]
-
Label containers clearly with the compound name and hazard warnings.[3]
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and prevent dust formation.
-
Collect the spilled material carefully using appropriate tools and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment. Known or suspected carcinogens are typically disposed of by incineration through a specialist contractor.[3][8]
Experimental Protocols
Ames Test for Mutagenicity
This protocol is a general guideline for assessing the mutagenic potential of this compound using the Ames test (bacterial reverse mutation assay).[4][9][10]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
Solvent (e.g., DMSO)
-
S9 metabolic activation mix (from induced rat liver)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation of Test Compound: Prepare a series of dilutions of this compound in a suitable solvent.
-
Bacterial Culture: Grow an overnight culture of the selected S. typhimurium strains.
-
Assay:
-
To a test tube, add the bacterial culture, the test compound solution (or control), and either S9 mix (for metabolic activation) or a buffer.
-
Pre-incubate the mixture at 37°C.
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates a mutagenic response.
Analysis in Biological Matrices
This protocol provides a general workflow for the extraction and analysis of this compound from biological matrices such as plasma or tissue.[11][12][13]
Materials:
-
Biological matrix (e.g., plasma, homogenized tissue)
-
Internal standard (e.g., a deuterated analog)
-
Extraction solvent (e.g., acetonitrile, hexane/acetone mixture)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)
Procedure:
-
Sample Preparation:
-
Spike the biological sample with an internal standard.
-
Perform protein precipitation (for plasma) or homogenization (for tissue).
-
-
Extraction:
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject an aliquot into the HPLC system for separation and quantification.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
-
Diagrams
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A proposed metabolic pathway for this compound leading to potential genotoxicity.
References
- 1. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and History of Nitrated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants derived from polycyclic aromatic hydrocarbons (PAHs) through the substitution of a hydrogen atom with a nitro group (-NO2) on the aromatic ring.[1] These compounds are of significant scientific and toxicological interest due to their mutagenic and carcinogenic properties, which are often more potent than their parent PAHs.[2][3] NPAHs are formed during incomplete combustion processes and through atmospheric reactions of PAHs with nitrogen oxides.[4][5][6] Major sources include vehicle emissions (particularly from diesel engines), industrial processes, and residential heating.[2][7][8] This in-depth technical guide provides a comprehensive overview of the discovery, history, quantitative data, experimental protocols, and biological signaling pathways associated with NPAHs.
Discovery and History: A Timeline of NPAH Research
The scientific journey of understanding nitrated polycyclic aromatic hydrocarbons has spanned over a century, from their initial synthesis in the laboratory to their identification as potent environmental mutagens.
-
1871: First Synthesis The history of NPAHs begins with the first reported synthesis of 1-nitropyrene by heating pyrene with nitric acid and water.[2]
-
Early 20th Century: Further Synthesis In 1922, 1-nitropyrene was produced in a mixture with dinitropyrenes, and in 1965, its synthesis was further described by heating pyrene in nitric acid and glacial acetic acid.[2]
-
Late 1970s - Early 1980s: Identification in the Environment and Mutagenicity A pivotal moment in NPAH research was their identification in diesel exhaust particulates. This discovery was quickly followed by the finding that many NPAHs are potent, direct-acting mutagens in the Ames Salmonella typhimurium assay.[3] This indicated that they did not require metabolic activation to exert their mutagenic effects, unlike many parent PAHs.
-
1980s - 1990s: Carcinogenicity and Atmospheric Formation Subsequent research focused on the carcinogenicity of NPAHs, with studies demonstrating their ability to induce tumors in laboratory animals. During this period, the mechanisms of their formation in the atmosphere through gas-phase reactions of PAHs with hydroxyl (•OH) and nitrate (NO3•) radicals were elucidated.
-
2000s - Present: Advanced Analytics, Mechanistic Toxicology, and Human Exposure The turn of the century saw the development of more sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection, allowing for the quantification of NPAHs at trace levels in various environmental matrices.[4] Research has increasingly focused on the molecular mechanisms of their toxicity, including the activation of the aryl hydrocarbon receptor (AHR) and the induction of oxidative stress.[9] Furthermore, studies have begun to assess human exposure to NPAHs and their potential health risks.
Quantitative Data on Nitrated Polycyclic Aromatic Hydrocarbons
This section presents quantitative data on the concentrations of NPAHs in various environmental matrices, their formation rates, and their toxicological properties.
Table 1: Concentrations of Selected NPAHs in Environmental Matrices
| NPAH | Matrix | Location | Concentration Range | Reference(s) |
| 1-Nitropyrene | Urban Air (PM2.5) | Paris, France (Traffic Site) | 10 - 100 pg/m³ | [1] |
| 2-Nitrofluoranthene | Urban Air (PM2.5) | Paris, France (Suburban Site) | 50 - 250 pg/m³ | [1] |
| 9-Nitroanthracene | Urban Air (Particulate) | Brno, Czech Republic (Traffic) | Winter: ~120 pg/m³ | [9] |
| 1-Nitropyrene | Diesel Exhaust Particles | Heavy-duty diesel engine | Varies with engine load and aftertreatment | [1] |
| Various NPAHs | Soil | Eastern China (Agricultural) | 1.9 - 27 µg/kg | [7] |
| Various NPAHs | Sediment | Jhelum River, Pakistan | Total PAHs: 14.54 - 437.43 ng/g | [10] |
Table 2: Formation of Nitrated Polycyclic Aromatic Hydrocarbons
| Parent PAH | Reaction Condition | Nitrating Agent | Major NPAH Product(s) | Yield/Rate | Reference(s) |
| Pyrene | Gas-phase | •OH, then NO2 | 2-Nitropyrene | - | [11] |
| Fluoranthene | Gas-phase | •OH, then NO2 | 2-Nitrofluoranthene | - | [11] |
| Benzo[a]pyrene | Heterogeneous | NO2 | 6-Nitrobenzo[a]pyrene | 0.4% of reacted BaP | [12] |
| Pyrene | Heterogeneous | O3/NO2 | 2-Nitropyrene | Formation observed | [12] |
Table 3: Toxicological Data for Selected NPAHs (IARC Classification)
| Compound | IARC Classification | Carcinogenicity in Humans | Carcinogenicity in Animals | Reference(s) |
| 1-Nitropyrene | 2A | Probably carcinogenic | Sufficient evidence | [13] |
| Dinitropyrenes | 2B | Possibly carcinogenic | Sufficient evidence | [13] |
| 6-Nitrochrysene | 2B | Possibly carcinogenic | Sufficient evidence | [13] |
| Benzo[a]pyrene (Parent PAH) | 1 | Carcinogenic | Sufficient evidence | [14] |
Experimental Protocols
This section provides detailed methodologies for the analysis of NPAHs in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Sample Preparation for NPAH Analysis from Particulate Matter
-
Filter Collection: Collect airborne particulate matter on quartz fiber filters using a high-volume air sampler.
-
Extraction:
-
Cut the filter into small pieces and place them in a Soxhlet extraction apparatus.
-
Add a known amount of a suitable internal standard (e.g., deuterated NPAHs).
-
Extract the sample with a solvent mixture such as dichloromethane/hexane (1:1 v/v) for 18-24 hours.
-
-
Concentration: Concentrate the extract to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup and Fractionation:
-
Prepare a silica gel chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute with a series of solvents of increasing polarity to separate the NPAHs from other interfering compounds. For example, use hexane to elute aliphatic hydrocarbons, followed by a mixture of hexane and dichloromethane to elute PAHs and NPAHs.
-
Collect the fraction containing the NPAHs.
-
-
Final Concentration: Concentrate the collected fraction to a final volume of 100-200 µL under a gentle stream of nitrogen.
GC-MS Analysis of NPAHs
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1-2 µL of the final extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 240°C at 8°C/min.
-
Ramp to 315°C at 4°C/min, hold for 10 minutes.[15]
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target NPAH and internal standard.
-
-
Quantification: Create a calibration curve using standard solutions of the target NPAHs. Quantify the NPAHs in the sample by comparing their peak areas to the calibration curve, correcting for the recovery of the internal standard.
HPLC with Fluorescence Detection (HPLC-FLD) Analysis of NPAHs
-
Instrumentation: A high-performance liquid chromatograph with a fluorescence detector.
-
Column: A reversed-phase C18 column suitable for PAH analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL of the final extract.
-
Fluorescence Detector:
-
NPAHs are generally not fluorescent. Therefore, a pre-column or on-line reduction step is required to convert the nitro group to a fluorescent amino group. This can be achieved using a reduction column packed with a catalyst (e.g., platinum or palladium).
-
Set the excitation and emission wavelengths for each resulting amino-PAH. Wavelengths are programmed to change during the chromatographic run to optimize detection for each compound as it elutes.
-
-
Quantification: Prepare calibration standards of NPAHs and subject them to the same reduction and analysis procedure. Quantify the NPAHs in the sample based on the peak areas of the corresponding amino-PAHs.
Signaling Pathways and Molecular Mechanisms
NPAHs exert their toxic effects through complex interactions with cellular machinery, primarily involving the Aryl Hydrocarbon Receptor (AHR) signaling pathway and the induction of oxidative stress.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
NPAHs, similar to their parent PAHs, can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[9][16] The activation of this pathway leads to the expression of a battery of genes, including cytochrome P450 enzymes (CYPs), which are involved in the metabolism of xenobiotics.
Caption: NPAH-mediated activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
NPAH-Induced Oxidative Stress
Oxidative stress is a key mechanism of NPAH toxicity. It results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. NPAH metabolism by cytochrome P450 enzymes can lead to the formation of reactive intermediates and ROS.
Caption: Simplified overview of NPAH-induced oxidative stress.
Conclusion
Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental contaminants with potent toxicological effects. Their discovery and the subsequent decades of research have highlighted their importance in environmental health and toxicology. This technical guide provides a foundational understanding of NPAHs for researchers and professionals in related fields, summarizing key historical developments, quantitative data, analytical methodologies, and the molecular mechanisms underlying their toxicity. Continued research is essential to further elucidate the full extent of their environmental impact and human health risks, and to develop effective strategies for mitigation and remediation.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cas 5522-43-0,1-Nitropyrene | lookchem [lookchem.com]
- 6. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of cytochromes P450 in chemical toxicity and oxidative stress: studies with CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. hebe.hr [hebe.hr]
- 16. Persistent binding of ligands to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Studies of Dinitrophenanthrene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge and a detailed framework for future quantum chemical studies of dinitrophenanthrene isomers. While experimental data and in-depth computational analyses of this specific class of compounds are nascent in publicly available literature, this document outlines the established theoretical methodologies and computational workflows necessary to elucidate their electronic structure, stability, and reactivity. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can predict key molecular properties, offering valuable insights for applications in materials science and drug development. This guide presents standardized protocols, data presentation templates, and visualizations to facilitate systematic investigation into the rich isomeric landscape of dinitrophenanthrene.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their diverse applications and presence in various chemical contexts. The introduction of nitro groups to the phenanthrene skeleton to form dinitrophenanthrene isomers can dramatically alter the electronic properties, reactivity, and potential biological activity of the parent molecule. The specific positioning of the two nitro groups gives rise to a large number of possible isomers, each with a unique set of physicochemical characteristics.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of such isomers at the molecular level. These computational methods allow for the prediction of geometric structures, relative stabilities, electronic properties (such as ionization potentials and electron affinities), and spectroscopic signatures. Such theoretical data is invaluable for understanding structure-property relationships and guiding synthetic efforts toward isomers with desired characteristics.
Currently, dedicated quantum chemical studies across the full range of dinitrophenanthrene isomers are not widely published. However, the synthetic groundwork for specific isomers such as 2,7-, 3,6-, 2,6-, and 2,10-dinitrophenanthrene has been laid, often highlighting the challenges of regioselectivity in direct nitration of phenanthrene and the necessity of targeted synthetic strategies. This guide aims to bridge the gap by providing a robust computational framework for the systematic study of these important molecules.
Known Isomers and Synthetic Considerations
The synthesis of specific dinitrophenanthrene isomers is a non-trivial task. Direct nitration of phenanthrene typically leads to a complex mixture of isomers, necessitating challenging separation procedures. More controlled, multi-step synthetic routes are often required to achieve regioselectivity. Some of the isomers mentioned in the literature include:
-
2,7-Dinitrophenanthrene : Can be synthesized, but often requires separation from other isomers like the 2,5-dinitro derivative when using nitration of 9,10-phenanthrenequinone.
-
3,6-Dinitrophenanthrene : Targeted synthesis is preferred to avoid the separation challenges of direct nitration.
-
2,6-Dinitrophenanthrene : Can be formed via nitration of phenanthrene with a mixture of nitric and sulfuric acids, but isolation from a complex isomeric mixture is difficult.
-
2,10-Dinitrophenanthrene : Synthesized through the nitration of a 9,10-dihydrophenanthrene precursor followed by aromatization to afford better control over the substitution pattern.
-
Dinitrophenanthrene-9,10-diones : Isomers such as 2,7-dinitro- and 4,5-dinitrophenanthrene-9,10-dione are also known.
The challenges in synthesizing pure isomers underscore the importance of theoretical studies to predict the properties of each isomer and thereby prioritize synthetic targets.
Proposed Experimental and Computational Protocols
To systematically investigate the quantum chemical properties of dinitrophenanthrene isomers, a standardized and well-documented protocol is essential. The following sections detail the recommended methodologies for both computational calculations and the experimental validation that would be necessary.
Computational Methodology: Density Functional Theory (DFT)
DFT has been shown to be a reliable method for studying the properties of polycyclic aromatic hydrocarbons and their derivatives.
Protocol:
-
Initial Structure Generation : Generate the 3D coordinates for all possible dinitrophenanthrene isomers. This can be done using molecular modeling software.
-
Geometry Optimization : Perform full geometry optimization for each isomer in the gas phase.
-
Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.
-
Basis Set : 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, including diffuse functions for anions and polarization functions.
-
-
Frequency Calculations : Perform vibrational frequency calculations at the same level of theory as the geometry optimization. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Property Calculations : Using the optimized geometries, calculate the following properties:
-
Relative Energies : To determine the relative stability of the isomers.
-
Frontier Molecular Orbitals (HOMO and LUMO) : To assess the electronic structure and reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
-
Ionization Potential (IP) and Electron Affinity (EA) : Theoretical calculations have indicated that the presence of nitro groups significantly affects these properties.[1]
-
Dipole Moment : To understand the polarity of the isomers.
-
Simulated Infrared (IR) and UV-Vis Spectra : To aid in the experimental identification and characterization of the isomers.
-
-
Solvation Effects (Optional but Recommended) : To model the properties in a relevant solvent, the Polarizable Continuum Model (PCM) can be employed.
Experimental Validation
The computational predictions should ideally be validated through experimental measurements.
Protocol:
-
Synthesis and Purification : Synthesize the target dinitrophenanthrene isomers using appropriate literature methods or by developing new synthetic routes. Purify the isomers using techniques such as column chromatography and recrystallization.
-
Spectroscopic Characterization :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the substitution pattern.
-
Infrared (IR) Spectroscopy : To identify characteristic vibrational modes, particularly those of the nitro groups, and compare with the simulated spectra.
-
UV-Vis Spectroscopy : To characterize the electronic transitions and compare with the calculated excitation energies.
-
Mass Spectrometry : To confirm the molecular weight.
-
-
X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction can provide the definitive molecular structure for comparison with the optimized geometry.
Data Presentation
To facilitate the comparison of results from quantum chemical studies, all quantitative data should be summarized in clearly structured tables. The following tables serve as templates for presenting the calculated properties of dinitrophenanthrene isomers.
Table 1: Calculated Energies and Stabilities of Dinitrophenanthrene Isomers
| Isomer | Absolute Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Corrected Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
| 1,2-DNP | ||||
| 1,3-DNP | ||||
| ... |
Table 2: Calculated Electronic Properties of Dinitrophenanthrene Isomers
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |
| 1,2-DNP | ||||||
| 1,3-DNP | ||||||
| ... |
Visualizations of Workflows and Relationships
Visual diagrams are crucial for understanding the logical flow of computational studies and the relationships between molecular structure and properties.
Caption: A typical workflow for the quantum chemical study of dinitrophenanthrene isomers.
Caption: Logical relationships between the structure and properties of dinitrophenanthrene isomers.
Conclusion
The study of dinitrophenanthrene isomers presents a fertile ground for both computational and experimental chemists. While the existing literature is sparse, the methodologies outlined in this guide provide a clear path forward for a systematic exploration of these compounds. By combining robust DFT calculations with targeted synthetic and spectroscopic efforts, the scientific community can build a comprehensive understanding of the structure-property relationships that govern this interesting class of molecules. The resulting knowledge will be of significant value to researchers in materials science, drug discovery, and related fields.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,6-Dinitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1,6-dinitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon (NPAH), in various matrices. The protocols are designed to be adaptable for research, environmental monitoring, and quality control in drug development processes where NPAHs may be present as impurities or degradants.
Introduction
This compound is a member of the nitrated polycyclic aromatic hydrocarbon (NPAH) family. NPAHs are of significant interest due to their potential mutagenic and carcinogenic properties. Accurate and sensitive analytical methods are crucial for their detection and quantification in environmental samples, as well as for ensuring the purity and safety of pharmaceutical products. This document outlines protocols for sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Diode Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
The choice of sample preparation method depends on the matrix. The following protocols describe common extraction and clean-up techniques for solid samples (e.g., soil, sediment, or solid drug formulations) and liquid samples.
Protocol 1: Solid Sample Extraction and Clean-up
This protocol is suitable for the extraction of this compound from complex solid matrices.
Materials:
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Dichloromethane (DCM), acetone (pesticide grade or equivalent)
-
Anhydrous sodium sulfate
-
Silica gel (70-230 mesh, activated)
-
Hexane, Dichloromethane (for chromatography)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Homogenize the solid sample. For soil or sediment, air-dry the sample and sieve to remove large debris.
-
Extraction:
-
Soxhlet Extraction:
-
Accurately weigh approximately 10-20 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in a cellulose thimble and load it into the Soxhlet extractor.
-
Add 200-250 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the round-bottom flask.
-
Extract for 16-24 hours at a rate of 4-6 cycles per hour.[1][2]
-
-
Accelerated Solvent Extraction (ASE):
-
Mix the sample with a drying agent like diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Extract with a 1:1 (v/v) mixture of dichloromethane and acetone at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).[3]
-
-
-
Concentration: After extraction, concentrate the solvent extract to approximately 2-5 mL using a rotary evaporator.
-
Clean-up (Silica Gel Chromatography):
-
Prepare a silica gel column by slurrying 10 g of activated silica gel in hexane and packing it into a glass column.
-
Add a layer of anhydrous sodium sulfate to the top of the silica gel.
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute with a suitable solvent mixture. A common approach for NPAHs is to use a sequence of solvents with increasing polarity, for example, starting with hexane and gradually increasing the proportion of dichloromethane. The fraction containing dinitrophenanthrenes will need to be determined experimentally.
-
Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.
-
Protocol 2: Liquid Sample Extraction (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples.
Materials:
-
Separatory funnel
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Nitrogen evaporator
Procedure:
-
Measure 100-500 mL of the liquid sample into a separatory funnel.
-
Add 50 mL of dichloromethane and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of dinitrophenanthrene isomers. Due to the nitro groups, these compounds exhibit UV absorbance, and some may fluoresce, although nitroaromatics are often poor fluorophores.[4]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Protocol 3: HPLC-DAD/FLD Analysis
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | 254 nm and 330 nm (for monitoring) |
| FLD Wavelengths | Excitation: ~260 nm, Emission: ~420-440 nm (Wavelengths need to be optimized for dinitrophenanthrenes as they are generally weak fluorophores)[5] |
Data Presentation:
| Compound | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) |
| This compound | To be determined experimentally | To be determined | To be determined |
| Other DNPH Isomers | Varies | Varies | Varies |
Note: The retention time for this compound will need to be determined by injecting a pure standard under the specified conditions. The elution order of dinitrophenanthrene isomers on a C18 column is complex and depends on the specific substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique. Analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity.
Instrumentation:
-
Gas chromatograph with a capillary column and a mass selective detector.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Protocol 4: GC-MS Analysis
GC-MS Conditions (Representative):
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation:
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | To be determined experimentally | 268 (M+) | 222 (M-NO2), 176 (M-2NO2) |
Note: The molecular ion (m/z 268) is expected to be the primary ion for quantification. The fragment ions corresponding to the loss of one and two nitro groups are proposed as qualifier ions. The actual mass spectrum should be acquired from a pure standard to confirm the fragmentation pattern.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical workflow for the HPLC analysis of this compound.
Disclaimer
The protocols and quantitative data provided are intended as a guide. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters may be necessary to achieve desired performance for specific matrices and instrumentation. It is highly recommended to use a certified reference standard of this compound for method development and validation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenanthrene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) of significant interest due to their presence in various environmental matrices and their potential carcinogenic and mutagenic properties.[1][2] Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of phenanthrene compounds.[3] This application note provides a comprehensive overview and detailed protocols for the analysis of phenanthrene using HPLC coupled with Ultraviolet (UV) and Fluorescence (FLD) detection.
Principle of the Method
This method utilizes reversed-phase HPLC to separate phenanthrene from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water.[4][5] Detection is performed using a UV detector, often at 254 nm, as phenanthrene exhibits strong absorbance at this wavelength.[1][4] For enhanced sensitivity and selectivity, a fluorescence detector can be used in series, with excitation and emission wavelengths optimized for phenanthrene.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, diode array detector (DAD), and fluorescence detector (FLD).
-
Analytical Column: Ascentis® Express PAH, 2.7 μm, 25 cm × 4.6 mm I.D. or equivalent C18 column.
-
Solvents: HPLC grade acetonitrile, water, and methanol.
-
Standards: Certified reference standards of phenanthrene.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of phenanthrene reference standard in methanol to prepare a stock solution of 1000 mg/L.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 5.0 mg/L).[5]
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for different matrices.
A. Liquid Samples (e.g., Beverages, Water) [5][6]
-
Dispersive Micro Solid-Phase Extraction (D-μ-SPE):
-
To 10 mL of the liquid sample, add a suitable sorbent (e.g., Graphene Oxide).
-
Vigorously stir the mixture to allow for the adsorption of phenanthrene onto the sorbent.
-
Centrifuge the mixture to separate the sorbent.
-
Discard the supernatant.
-
Add a desorption solvent (e.g., isopropanol) to the sorbent and sonicate to elute the analyte.
-
Centrifuge again and collect the supernatant.
-
Filter the extract through a 0.20 μm membrane before injection into the HPLC system.
-
B. Solid and Semi-Solid Samples (e.g., Soil, Olive Oil)
-
Solid-Phase Extraction (SPE):
-
Accurately weigh the homogenized sample and dissolve it in a suitable solvent (e.g., n-hexane for olive oil).
-
Condition an SPE cartridge (e.g., Supelclean™ ENVI-Florisil®) with the appropriate solvents.
-
Load the sample solution onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the phenanthrene with a suitable solvent (e.g., a mixture of n-hexane and dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution through a 0.20 μm membrane prior to HPLC analysis.
-
HPLC Operating Conditions
The following table summarizes the recommended HPLC operating conditions for the analysis of phenanthrene.
| Parameter | Condition |
| Column | Ascentis® Express PAH, 2.7 μm, 25 cm × 4.6 mm I.D. |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v)[4] or Gradient |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 μL[5] |
| Column Temperature | 25 °C |
| UV Detection | 254 nm[4][5] or 261 nm[7] |
| Fluorescence Detection | Excitation: 248 nm, Emission: 375 nm |
Data Presentation
The quantitative data for method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery, are summarized in the tables below.
Table 1: Linearity Data for Phenanthrene Analysis [7]
| Compound | Concentration Range (μg/mL) | Calibration Curve Equation | Correlation Coefficient (R²) |
| Phenanthrene | 0.625 - 20.0 | y = mx + c | > 0.999 |
Table 2: Method Sensitivity (LOD and LOQ) [7]
| Compound | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
| Phenanthrene | 0.78 - 0.89 | 2.38 - 2.71 |
Table 3: Precision (Intra-day and Inter-day) [7]
| Compound | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Phenanthrene | 0.25 - 7.58 | 0.25 - 7.58 |
Table 4: Accuracy (Recovery) [7]
| Spiked Concentration (μg/mL) | Recovery (%) |
| 1.25 | 95 - 100 |
| 2.5 | 95 - 100 |
| 5.0 | 95 - 100 |
Visualizations
Caption: Experimental workflow for HPLC analysis of phenanthrene.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Analysis of Polynuclear Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Polynuclear Aromatic Hydrocarbons (PAHs) using gas chromatography (GC). PAHs are a group of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2][3] Accurate and sensitive analytical methods are therefore essential for their monitoring in various matrices, including environmental samples, food, and pharmaceutical products. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the separation and quantification of PAHs.[4][5]
Introduction to GC Methods for PAH Analysis
Gas chromatography is the preferred method for the analysis of volatile and semi-volatile PAHs due to its high resolution, sensitivity, and selectivity.[5] The choice of the specific GC method depends on the sample matrix, the target PAHs, and the required detection limits. Common configurations include GC with Flame Ionization Detection (GC-FID) and GC coupled with Mass Spectrometry (GC-MS or GC-MS/MS). GC-MS is particularly advantageous for its ability to provide structural information, leading to more confident compound identification.[4][6]
Several regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established standard methods for PAH analysis, with EPA Method 8270 being a key example for the analysis of semi-volatile organic compounds, including PAHs, in various matrices.[1][2][7][8]
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate PAH analysis, as it serves to extract the analytes from the sample matrix and remove interfering substances.[9] The choice of extraction method depends on the sample type (e.g., water, soil, food, biological tissues).
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of PAHs from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Pass the water sample (typically 100 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-20 minutes.
-
Elution: Elute the trapped PAHs with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as dichloromethane or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Food Samples
The QuEChERS method is a streamlined approach for the extraction and cleanup of PAHs from complex matrices like soil and food.[10]
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the dSPE tube at ≥3000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol is a general guideline for the analysis of PAHs using GC-MS and is based on typical conditions found in various application notes.[3][11]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
GC Conditions:
-
Column: A low-polarity capillary column is typically used, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS, DB-5ms, SLB-5ms).[10][12] Common dimensions are 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[4]
-
Inlet: Splitless injection is commonly used for trace analysis.[11]
-
Injection Volume: 1 µL
-
Inlet Temperature: 280-300 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 50-80 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to a final temperature of 300-320 °C.
-
Final Hold: 5-10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify unknown compounds.
-
Selected Ion Monitoring (SIM): For quantitative analysis of target PAHs, providing higher sensitivity and selectivity.[11]
-
-
Mass Range: m/z 45-450.[3]
-
Ion Source Temperature: 230-250 °C.
-
Transfer Line Temperature: 280-300 °C.
Data Presentation
Quantitative data for the 16 EPA priority PAHs are summarized below. Retention times and detection limits can vary depending on the specific instrument, column, and analytical conditions.
Table 1: Typical Retention Times and Characteristic Ions for 16 EPA Priority PAHs on a 5% Phenyl-Methylpolysiloxane Column.
| PAH Compound | Retention Time (min) (Approx.) | Primary Quantitation Ion (m/z) | Confirmation Ions (m/z) |
| Naphthalene | 10-12 | 128 | 129, 127 |
| Acenaphthylene | 13-15 | 152 | 151, 153 |
| Acenaphthene | 14-16 | 154 | 153, 152 |
| Fluorene | 16-18 | 166 | 165, 167 |
| Phenanthrene | 19-21 | 178 | 179, 176 |
| Anthracene | 19-21 | 178 | 179, 176 |
| Fluoranthene | 23-25 | 202 | 203, 200 |
| Pyrene | 24-26 | 202 | 203, 200 |
| Benzo[a]anthracene | 28-30 | 228 | 229, 226 |
| Chrysene | 28-30 | 228 | 229, 226 |
| Benzo[b]fluoranthene | 32-34 | 252 | 253, 250 |
| Benzo[k]fluoranthene | 32-34 | 252 | 253, 250 |
| Benzo[a]pyrene | 34-36 | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 38-40 | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 38-40 | 278 | 279, 276 |
| Benzo[ghi]perylene | 40-42 | 276 | 277, 274 |
Table 2: Comparison of GC Columns for PAH Analysis.
| Column Type | Stationary Phase | Key Features |
| Rxi-SVOCms[11] | Proprietary | Good separation of critical isobaric pairs, low column bleed. |
| SLB®-5ms | 5% Phenyl-Methylpolysiloxane | Inert, low bleed, suitable for GC-MS. |
| DB-5ms Ultra Inert[10] | 5% Phenyl-Methylpolysiloxane | High inertness for trace-level analysis in complex matrices. |
| TG-PAH[13] | Proprietary | Specifically designed for rapid analysis of regulated PAHs. |
| Zebron™ ZB-PAH[14] | Proprietary | Optimized for resolution of EU-regulated PAHs. |
Visualizations
Diagram 1: General Workflow for PAH Analysis by GC-MS
Caption: A generalized workflow for the analysis of PAHs from sample collection to final reporting.
Diagram 2: Logical Relationship of PAH Sources and Classification
References
- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 2. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. biotage.com [biotage.com]
- 8. semi volatile organic compounds epa 8270 | Specialty Analytical [specialtyanalytical.com]
- 9. Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. restek.com [restek.com]
- 12. gcms.cz [gcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. selectscience.net [selectscience.net]
Application Notes and Protocols: 1,6-Dinitrophenanthrene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,6-dinitrophenanthrene as a versatile synthetic intermediate. The protocols detailed below focus on its conversion to 1,6-diaminophenanthrene and subsequent transformation into a novel phenazine derivative, a class of compounds with potential applications in medicinal chemistry and materials science.
Introduction
Phenanthrene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The introduction of nitro functional groups onto the phenanthrene scaffold, as in this compound, provides valuable chemical handles for further synthetic manipulations. The reduction of the nitro groups to amines is a key transformation, opening pathways to a diverse range of nitrogen-containing heterocyclic compounds. This document outlines the potential of this compound as a precursor for the synthesis of novel compounds for research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₈N₂O₄ |
| Molecular Weight | 268.23 g/mol |
| Appearance | Pale yellow crystalline solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in most organic solvents |
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the reduction of the nitro groups to form 1,6-diaminophenanthrene. The subsequent step involves the condensation of the diamine with a suitable diketone to yield a phenazine derivative.
Application Note: A Detailed Protocol for the Reduction of 1,6-Dinitrophenanthrene to 3,6-Diaminophenanthrene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 3,6-diaminophenanthrene via the reduction of 1,6-dinitrophenanthrene. 3,6-Diaminophenanthrene is a valuable and rigid molecular scaffold for the development of novel molecules, including sophisticated anion receptors for applications in sensing and separation technologies.[1][2] The protocol detailed below is based on a well-established method utilizing iron powder and ammonium chloride in an ethanol/water solvent system.[1] Due to the noted instability of the final product, this protocol emphasizes its direct use in subsequent synthetic steps.[1]
Reaction Principle and Scheme
The conversion of this compound to 3,6-diaminophenanthrene is a classic reduction of aromatic nitro groups to amines. This transformation is critical for installing versatile amine functionalities onto the rigid phenanthrene backbone. The chosen method employs iron powder in the presence of an electrolyte (ammonium chloride) in a refluxing solvent mixture, which is a common and effective technique for nitro group reduction.
Reaction:
This compound → 3,6-Diaminophenanthrene
(Reactants: Fe, NH₄Cl, EtOH/H₂O; Condition: Reflux)
Experimental Protocol
This protocol is adapted from a procedure described by Valkenier et al.[1]
Materials and Reagents:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (60 mg, 223 µmol) in a mixture of ethanol (3 mL) and water (0.8 mL).[1]
-
Addition of Reagents: To the suspension, add iron powder (86 mg, 1.54 mmol) and ammonium chloride (60 mg, 1.12 mmol).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12 hours with stirring.[1]
-
Work-up - Filtration: After 12 hours, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts and other solid byproducts.[1]
-
Washing: Wash the Celite pad sequentially with a 20% H₂O/EtOH solution (5 mL) and ethyl acetate (5 mL) to ensure complete recovery of the product.[1]
-
Extraction: Combine the filtrates and dilute with additional ethyl acetate (10 mL) and brine (10 mL). Transfer the mixture to a separatory funnel.[1]
-
Phase Separation: Separate the organic and aqueous layers. Extract the aqueous phase twice more with ethyl acetate (2 x 10 mL).[1]
-
Product Solution: Combine all organic extracts. This solution contains the 3,6-diaminophenanthrene product.
Important Note on Product Stability: 3,6-Diaminophenanthrene is reported to be unstable.[1] Attempts to isolate and purify the compound can lead to significant decomposition, with solutions turning black and opaque within hours.[1] Therefore, it is highly recommended to use the resulting ethyl acetate solution of the product directly in the next synthetic step without concentrating it to dryness.[1]
Quantitative Data Summary
The following tables summarize the quantities of reagents and solvents used in this protocol.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Mass (mg) | Moles | Molar Equivalents |
| This compound | 268.23 | 60 | 223 µmol | 1.0 |
| Iron (Fe) powder | 55.85 | 86 | 1.54 mmol | ~6.9 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 60 | 1.12 mmol | ~5.0 |
Table 2: Solvent and Work-up Solution Volumes
| Solvent/Solution | Volume Used | Step |
| Ethanol (EtOH) | 3 mL | Initial Reaction Solvent |
| Water (H₂O) | 0.8 mL | Initial Reaction Solvent |
| 20% H₂O/EtOH | 5 mL | Celite Pad Wash |
| Ethyl Acetate (EtOAc) | 5 mL + 10 mL + 2x10 mL | Celite Wash and Extraction |
| Brine | 10 mL | Initial Wash during Extraction |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and work-up process for the reduction of this compound.
Caption: Workflow for the reduction of this compound to 3,6-diaminophenanthrene.
References
Application Notes and Protocols for 1,6-Dinitrophenanthrene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1,6-dinitrophenanthrene in materials science, based on its theoretical electronic properties and its role as a precursor to functional diamines. While direct applications of this compound are a subject of ongoing research, its derivatives show significant promise in the development of advanced materials.
Application Note 1: Precursor for Organic Electronic Materials
This compound serves as a valuable precursor for the synthesis of 1,6-diaminophenanthrene. The resulting diamine can be utilized as a rigid building block for the creation of novel organic electronic materials. The phenanthrene core imparts desirable photophysical properties, such as fluorescence, making it a suitable component for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The amino groups of 1,6-diaminophenanthrene provide reactive sites for polymerization or for the attachment of other functional moieties to fine-tune the electronic and optical properties of the final material.
Derivatives of diaminophenanthrene are being explored for their electronic and optical properties, which are crucial for the development of new functional materials.[1] These materials can be employed in various electronic applications, including as semiconductors and in the fabrication of sensors.[2][3]
Application Note 2: Component in Electroactive Materials
The dinitrophenanthrene scaffold is under investigation for its potential in creating electroactive materials.[3] The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the phenanthrene system. Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the presence of nitro groups lowers the HOMO and LUMO energy levels and affects the energy gap, which are critical parameters for designing materials with specific electronic functionalities.[4][5] These properties suggest that this compound and its derivatives could be incorporated into materials for next-generation batteries and other electronic devices that rely on their conductive properties.
Quantitative Data: Electronic Properties of Dinitrophenanthrene Isomers
The following table summarizes the theoretical electronic properties of this compound compared to the parent phenanthrene molecule and other dinitrophenanthrene isomers, as determined by Density Functional Theory (DFT) calculations. These parameters are crucial for predicting the material's behavior in electronic devices.
| Compound | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| Phenanthrene | -539.419 | -6.012 | -0.998 | 5.014 | 6.012 | 0.998 |
| This compound | -948.472 | -7.865 | -3.156 | 4.709 | 7.865 | 3.156 |
| 2,5-Dinitrophenanthrene | -948.471 | -7.891 | -3.183 | 4.708 | 7.891 | 3.183 |
| 2,6-Dinitrophenanthrene | -948.473 | -7.918 | -3.210 | 4.708 | 7.918 | 3.210 |
Data sourced from theoretical studies using Density Functional Theory.[4] The addition of nitro groups increases the ionization potential and electron affinity compared to the original phenanthrene molecule.[4]
Experimental Protocols
Protocol 1: Synthesis of 1,6-Diaminophenanthrene via Reduction of this compound
This protocol describes a general method for the reduction of a dinitrophenanthrene to its corresponding diamine, a critical step for its use as a monomer or building block in materials synthesis. The choice of reducing agent is crucial for achieving a high yield. While several methods exist, the use of iron powder in the presence of an acid is a common and effective approach.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in a mixture of ethanol and water.
-
Addition of Reagents: To the suspension, add iron powder in excess. Slowly add a catalytic amount of hydrochloric acid or a solution of ammonium chloride to initiate the reaction.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a solution of sodium carbonate or sodium hydroxide until the solution is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer using a separatory funnel. Repeat the extraction process two more times to ensure all the product is recovered.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1,6-diaminophenanthrene.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity 1,6-diaminophenanthrene, which typically appears as a solid.
Visualizations
Caption: Synthetic workflow from phenanthrene to functional materials.
Caption: Experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: 1,6-Dinitrophenanthrene as a Building Block for Anion Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of phenanthrene-based anion receptors, using dinitrophenanthrene as a key building block. While the protocols detailed below utilize the 3,6-dinitrophenanthrene isomer as a well-documented example, the principles and methodologies are broadly applicable to other isomers such as 1,6-dinitrophenanthrene for the development of novel anion receptors. Anion recognition is a critical area of research with applications in biological sensing, environmental monitoring, and drug development.[1] Phenanthrene provides a rigid, pre-organized scaffold suitable for constructing receptors for larger anions like phosphates, which are ubiquitous in biological systems.[1]
Overview of Phenanthrene-Based Anion Receptors
The phenanthrene core offers a rigid and well-defined platform for the spatial arrangement of hydrogen bond donors, such as urea or thiourea groups. When functional groups are placed at the 3- and 6-positions, the resulting receptor possesses a binding cavity of a suitable size to accommodate tetrahedral anions like phosphate.[1] The synthesis of these receptors typically begins with a dinitrophenanthrene precursor, which is then reduced to the corresponding diamine. This diamine serves as a versatile building block that can be further functionalized to create the final anion receptor.[1][2]
The general synthetic strategy involves:
-
Synthesis of the dinitrophenanthrene scaffold.
-
Reduction of the nitro groups to form diaminophenanthrene.
-
Functionalization of the diamine with anion-binding moieties (e.g., via reaction with an isocyanate to form ureas).
This approach allows for the modular design of receptors with tailored selectivity and affinity for specific anions.
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from a dinitrophenanthrene precursor to a functional bis-urea anion receptor.
Caption: Synthetic pathway for a phenanthrene-based bis-urea anion receptor.
Experimental Protocols
The following protocols are based on the successful synthesis of a 3,6-bisureidophenanthrene anion receptor.[1]
Protocol 1: Synthesis of 3,6-Dinitrophenanthrene (10)
This protocol outlines the cyclization reaction to form the phenanthrene core.
-
Dissolve 5,5′-dinitro-[1,1′-biphenyl]-2,2′-dicarbaldehyde (351 mg, 1.17 mmol) in glacial acetic acid (3 mL) and heat the solution to reflux.
-
Add a solution of hydrazine hydrate (116 µL, 2.34 mmol) in glacial acetic acid (1 mL) dropwise to the refluxing mixture.
-
Continue heating at reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and then store it in a refrigerator overnight to facilitate precipitation.
-
Filter the precipitate. Concentrate the mother liquor to approximately 1 mL and refrigerate for another day to obtain a second crop of the product.
Protocol 2: Synthesis of 3,6-Diaminophenanthrene (11)
This protocol details the reduction of the dinitro compound to the diamine.
-
Suspend 3,6-dinitrophenanthrene (60 mg, 223 µmol) in a mixture of ethanol (3 mL) and water (0.8 mL).
-
Add iron powder (86 mg, 1.54 mmol) and ammonium chloride (60 mg, 1.12 mmol) to the suspension.
-
Heat the mixture at reflux for 12 hours.
-
After cooling, filter the reaction mixture through a pad of celite. Wash the celite pad with 20% H₂O/EtOH (5 mL) and then with ethyl acetate (5 mL).
-
Dilute the filtrate with additional ethyl acetate (10 mL) and brine (10 mL).
-
Separate the organic and aqueous phases. Extract the aqueous phase twice more with ethyl acetate (10 mL each).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Note: 3,6-diaminophenanthrene is unstable and should be used immediately in the next step.[1]
Protocol 3: Synthesis of the Bis-urea Anion Receptor (13)
This protocol describes the final step to create the anion receptor.
-
Immediately after preparation, dissolve the crude 3,6-diaminophenanthrene in a suitable solvent (e.g., acetonitrile).
-
Add a solution of the desired isocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) to the diamine solution.
-
Stir the reaction mixture at room temperature. The desired bis-urea product will typically precipitate out of the solution.
-
Collect the precipitate by filtration and wash it thoroughly to obtain the pure anion receptor.[1]
Anion Binding Studies
The affinity of the synthesized receptor for various anions can be quantified using ¹H NMR titration experiments. This involves monitoring the chemical shifts of the urea N-H protons of the receptor upon the incremental addition of a solution of the anion (as a tetrabutylammonium salt).
Workflow for ¹H NMR Titration
Caption: Workflow for determining anion binding affinity via ¹H NMR titration.
Quantitative Data: Anion Binding Affinities
The following table summarizes the association constants (Kₐ) for a 3,6-bisureidophenanthrene receptor with chloride anions in DMSO-d₆ containing 0.5% H₂O. The data was fitted to a 1:2 (receptor:anion) binding model.[1]
| Anion | Binding Model | Kₐ (1:1) (M⁻¹) | Kₐ (1:2) (M⁻¹) |
| Cl⁻ | 1:2 | 87 | 17 |
Table 1: Association constants for the binding of chloride anions.[1]
The interaction with dihydrogen phosphate (H₂PO₄⁻) was observed to be more complex, indicating a strong interaction but not fitting a simple 1:1 or 1:2 binding model, suggesting a more intricate binding mechanism or the possibility of deprotonation.[1]
Applications in Drug Development and Research
Anion receptors derived from dinitrophenanthrene scaffolds have significant potential in various fields:
-
Sensing of Biological Anions: These receptors can be designed to selectively bind and signal the presence of biologically important anions like ATP, ADP, or phosphate, which are key in signal transduction and energy storage.[1]
-
Transmembrane Transport: By incorporating them into lipophilic structures, these receptors could potentially act as synthetic transporters for anions across cell membranes, a strategy relevant for channel replacement therapies.
-
Environmental Monitoring: Receptors can be tailored to detect anionic pollutants, such as phosphates or nitrates, in environmental samples.[1]
The straightforward synthesis and the rigid nature of the phenanthrene scaffold make dinitrophenanthrenes valuable and versatile building blocks for the continued development of advanced supramolecular systems.[1]
References
Protocols for the Safe Handling and Disposal of Dinitrophenols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Dinitrophenols (DNPs) are a class of synthetic organic compounds with significant industrial and historical applications, including in the manufacturing of dyes, wood preservatives, pesticides, and explosives.[1][2][3] In a research and drug development context, they are utilized for their ability to uncouple oxidative phosphorylation. However, their high toxicity and instability necessitate strict adherence to safety protocols to mitigate risks of exposure and physical hazards.[4][5] Dry 2,4-Dinitrophenol is a flammable solid and is highly explosive, requiring special handling and storage procedures.[5][6]
These application notes provide detailed protocols for the safe handling and disposal of dinitrophenols in a laboratory setting, aimed at protecting personnel and the environment.
Quantitative Data and Physicochemical Properties
A thorough understanding of the properties of dinitrophenols is crucial for safe handling. The following table summarizes key quantitative data for 2,4-Dinitrophenol, the most common isomer.
| Property | Value | Reference |
| Chemical Formula | C₆H₄N₂O₅ | [7] |
| Molar Mass | 184.107 g·mol⁻¹ | [7] |
| Appearance | Pale yellow crystalline solid | [6][7] |
| Melting Point | 115.5 °C (239.9 °F; 388.6 K) | [7] |
| Solubility in Water | 2790 mg/L (at 20 °C) | [7] |
| Acidity (pKa) | 4.09 | [7] |
| Oral Reference Dose (RfD) | 0.002 mg/kg/day | [1][8] |
| Lowest Published Lethal Human Oral Dose | 4.3 mg/kg | [4] |
| Typical Fatal Overdose Range | 20–50 mg/kg | [7] |
Health Hazard Information
Dinitrophenols are highly toxic to humans. Acute exposure can lead to a rapid increase in metabolic rate, hyperthermia, sweating, nausea, vomiting, dizziness, and headaches.[1][2] Chronic exposure has been associated with the formation of cataracts, skin lesions, weight loss, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[1] Due to these severe health risks, including a high fatality rate from overdose, direct contact and inhalation must be strictly avoided.[4][7]
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
Adherence to proper PPE is the first line of defense against dinitrophenol exposure.
Materials:
-
Flame-retardant lab coat[10]
-
For activities with a high risk of aerosol generation, a full-face air-purifying respirator may be necessary.[11]
Procedure:
-
Before entering the designated work area, don a lab coat, long pants, and closed-toe shoes.
-
Wash and dry hands thoroughly.
-
Inspect gloves for any signs of damage before wearing. Don the first pair of nitrile or Viton gloves.
-
Don a second pair of gloves over the first pair.[5]
-
Wear splash goggles or a face shield.
-
Ensure all PPE is worn for the entire duration of the handling procedure.
-
Upon completion of work, remove PPE in the reverse order of donning, being careful to avoid contaminating skin.
-
Dispose of contaminated gloves as hazardous waste.[5]
-
Wash hands thoroughly with soap and water.
Safe Handling and Storage Protocol
Dinitrophenols must be handled in a controlled environment to prevent exposure and mitigate explosion risks.
Materials:
-
Secondary containment (e.g., a tray made of a compatible material)[5]
-
Tightly sealed, clearly labeled containers[9]
-
Non-sparking tools
Procedure:
-
All work with dinitrophenols must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]
-
Before use, ensure the fume hood is functioning correctly.
-
Place all necessary equipment and reagents inside the fume hood.
-
Use secondary containment to minimize the spread of potential spills.
-
Handle dinitrophenols with care, avoiding actions that could generate dust.
-
Keep containers tightly closed when not in use.[9]
-
Dry dinitrophenol is a high explosion hazard; it should be kept wetted with water or another suitable solvent unless explicitly required by a protocol.[6] The wetted compound is less of an explosion risk but may still be flammable depending on the solvent.[6]
-
Store dinitrophenol containers in a cool, dry, well-ventilated area away from heat, open flames, and sources of ignition.[10]
-
Store in a locked cabinet and label with "Danger" and "Acutely Toxic".[5]
-
Do not store with incompatible materials such as oxidizing agents.[5]
Spill Cleanup Protocol
In the event of a dinitrophenol spill, a prompt and safe response is critical. Do not attempt to clean up a large or unmanageable spill; evacuate the area and contact emergency personnel.[5]
Materials:
-
Full PPE as described in Protocol 3.1.
-
Spill containment kit with absorbent materials (e.g., vermiculite, sand)
-
Sealable plastic bags or containers for waste disposal[6]
-
Wetting agent (e.g., water)[6]
-
Decontamination solution (e.g., mild detergent and water)
Procedure:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate non-essential personnel from the area.[6]
-
If the spill is flammable, remove all ignition sources.[6]
-
Don the appropriate PPE.
-
Carefully cover the spill with an absorbent material to prevent it from spreading.
-
Gently wet the spilled material with water to prevent dust from becoming airborne.[6]
-
Carefully scoop the absorbed and wetted material into a labeled, sealable hazardous waste container.[6]
-
Clean the spill area with a decontamination solution.
-
Collect all cleaning materials and contaminated PPE in a sealed bag for disposal as hazardous waste.
-
Ventilate the area after the cleanup is complete.[6]
Disposal Protocol
Dinitrophenols are classified as hazardous waste by the Environmental Protection Agency (EPA) and must be disposed of according to federal, state, and local regulations.[12]
Procedure:
-
All dinitrophenol waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in designated, clearly labeled, and sealed hazardous waste containers.[6]
-
Do not mix dinitrophenol waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store waste containers in a secure, designated hazardous waste accumulation area.
-
Contact your institution's EHS office for pickup and disposal of the hazardous waste.
-
Ultimate disposal methods may include incineration in a facility equipped with an acid scrubber to remove nitrogen oxides.[12]
Visualized Workflows and Relationships
To further clarify the protocols, the following diagrams illustrate key decision-making processes and workflows.
Caption: Workflow for the safe handling of dinitrophenols.
Caption: Decision tree for responding to a dinitrophenol spill.
Caption: Logical pathway for the disposal of dinitrophenol waste.
References
- 1. epa.gov [epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. studylib.net [studylib.net]
- 4. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. nj.gov [nj.gov]
- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 8. Table 7-1, Regulations and Guidelines Applicable to Dinitrophenols - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.uga.edu [research.uga.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. epa.gov [epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Phenanthrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant properties. The ability of these compounds to neutralize reactive oxygen species (ROS) suggests their potential in the prevention and treatment of oxidative stress-related diseases. Accurate and reliable assessment of their antioxidant activity is crucial for understanding their mechanism of action and for the development of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the most common and robust methods used to evaluate the antioxidant capacity of phenanthrene derivatives. These methods are broadly categorized into chemical-based assays and cell-based assays.
Mechanisms of Antioxidant Action for Phenolic Compounds
Phenolic compounds, which include many phenanthrene derivatives, exert their antioxidant effects through several mechanisms.[1][2] The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a more stable phenoxyl radical (ArO•).[3][4][5]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.[1]
-
Sequential Proton Loss Electron Transfer (SPLET): This involves the deprotonation of the antioxidant, followed by electron transfer to the radical.
-
Chelation of Transition Metals: Some phenolic compounds can chelate metal ions like iron and copper, which are known to catalyze oxidative reactions.[2]
Chemical-Based Antioxidant Activity Assays
Chemical-based assays are rapid, cost-effective, and widely used for initial screening of antioxidant capacity. They are based on the ability of an antioxidant to reduce an oxidant, leading to a measurable change, often colorimetric.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common methods for evaluating antioxidant activity.[6][7] It measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[6] This solution should be freshly prepared and protected from light.[6]
-
Prepare a series of dilutions of the phenanthrene derivative and a positive control (e.g., ascorbic acid) in the same solvent.[6]
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.[6][7]
-
Add an equal volume of the DPPH working solution to each well or cuvette and mix thoroughly.[6]
-
Include a blank containing only the solvent and the DPPH solution.[6]
-
Incubate the reaction mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[6][7]
-
-
Measurement and Calculation:
-
Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[6][8]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[7]
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10][11] The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured.[11][12] This assay is applicable to both hydrophilic and lipophilic compounds.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[13][14]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][15]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.700 at 734 nm.[13]
-
-
Assay Procedure:
-
Measurement and Calculation:
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16][17] The reduction results in the formation of a colored ferrous-probe complex, which is monitored spectrophotometrically.[16][17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mmol/L, pH 3.6), a solution of 10 mmol/L TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mmol/L HCl, and a 20 mmol/L ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[18]
-
-
Assay Procedure:
-
Measurement and Calculation:
Cellular-Based Antioxidant Activity Assay
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization of the compounds.[20]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[20]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS or HBSS.[22]
-
Treat the cells with the phenanthrene derivative or a standard (e.g., quercetin) and 50 µM DCFH-DA for 1 hour.[21]
-
Wash the cells to remove the treatment solution.[22]
-
Add a radical initiator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to each well.[21]
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.[21]
-
The CAA value is calculated from the area under the curve of fluorescence versus time.[22]
-
Results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.[21]
-
Data Presentation
The quantitative data for the antioxidant activity of phenanthrene derivatives should be summarized in clearly structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Phenanthrene Derivatives
| Compound | IC50 (µM) | Reference |
| Phenanthrene Derivative A | 25.3 ± 1.2 | [23] |
| Phenanthrene Derivative B | 42.1 ± 2.5 | [23] |
| Quercetin (Positive Control) | 8.7 ± 0.5 | [23] |
| Resveratrol (Positive Control) | 15.2 ± 0.9 | [23] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Hydroxylated Phenanthrenes
| Compound | FRAP Value (mM Fe²⁺/mM) | Reference |
| 2,4,6-Trihydroxyl phenanthrene | 1.85 ± 0.07 | [24] |
| Resveratrol | 1.23 ± 0.05 | [24] |
Note: The above tables are examples. Researchers should populate them with their own experimental data.
Visualizations
Signaling Pathway of Oxidative Stress
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. youtube.com [youtube.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. ABTS radical scavenging assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. New phenanthrene derivatives with nitric oxide inhibitory and radical-scavenging activities from Pholidota imbricata Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biodegradation Pathways of Phenanthrene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant originating from both natural and anthropogenic sources. While not considered a direct carcinogen, its presence in ecosystems is of concern due to its toxicity to various organisms and its potential for transformation into more harmful derivatives.[1] The microbial-mediated biodegradation of phenanthrene is a key process in its environmental fate and a subject of intense research for bioremediation strategies. This document provides a detailed overview of the known biodegradation pathways of phenanthrene and its derivatives, along with comprehensive protocols for studying these processes.
Phenanthrene serves as a model compound for understanding the metabolism of more complex and carcinogenic PAHs due to its structure, which includes both a "bay-region" and a "K-region".[1] Microorganisms, including bacteria and fungi, have evolved diverse enzymatic systems to break down this resilient molecule, typically initiating the process by introducing oxygen atoms into the aromatic ring structure.
Biodegradation Pathways of Phenanthrene
The biodegradation of phenanthrene proceeds through different pathways in bacteria and fungi, primarily differing in the initial enzymatic attack.
Bacterial Degradation of Phenanthrene
In bacteria, the degradation of phenanthrene is typically initiated by a multi-component enzyme system known as dioxygenase . This enzyme incorporates both atoms of a molecular oxygen molecule into the phenanthrene ring, forming a cis-dihydrodiol. The position of this initial attack can vary among different bacterial species, leading to different downstream metabolic routes. The most common points of initial dioxygenation are at the C1-C2 and C3-C4 positions.[2]
Following the formation of the cis-dihydrodiol, a dehydrogenase catalyzes the rearomatization of the ring, yielding a dihydroxylated intermediate, such as 3,4-dihydroxyphenanthrene. This catechol-like intermediate is then susceptible to ring cleavage by another dioxygenase, which can be either an ortho (intradiol) or meta (extradiol) cleavage enzyme.
The subsequent steps involve a series of enzymatic reactions that further break down the aromatic structure, funneling the intermediates into central metabolic pathways, such as the Krebs cycle. Key intermediates in bacterial phenanthrene degradation include 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, salicylic acid, and phthalic acid.[1][2] The specific pathway utilized can depend on the bacterial strain and the prevailing environmental conditions. For instance, some Pseudomonas species metabolize 1-hydroxy-2-naphthoic acid via the naphthalene pathway, while other bacteria utilize the phthalate pathway.[1]
Fungal Degradation of Phenanthrene
Fungi employ a different initial strategy for phenanthrene degradation, utilizing monooxygenases , particularly cytochrome P450 monooxygenases.[3][4] These enzymes incorporate a single atom of molecular oxygen into the phenanthrene molecule, forming an unstable arene oxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol.[3][4]
Similar to bacteria, the dihydroxylated intermediate can undergo ring cleavage, leading to the formation of various metabolites. Fungi can also produce a range of hydroxylated phenanthrene derivatives and their conjugates (e.g., sulfates, glucosides, and glucuronides).[4] Key intermediates in fungal metabolism include phenanthrene trans-9,10-dihydrodiol and 2,2'-diphenic acid.[4] The white-rot fungus Pleurotus ostreatus has been shown to metabolize phenanthrene to phenanthrene trans-9,10-dihydrodiol.[3]
Data Presentation
The efficiency of phenanthrene biodegradation is influenced by various factors, including the microbial species, environmental conditions, and the presence of other organic compounds. The following tables summarize quantitative data from various studies.
Table 1: Bacterial Degradation of Phenanthrene
| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Degradation Efficiency (%) | Time (days) | Key Conditions | Reference |
| Stenotrophomonas maltophilia C6 | Not specified | 100 | 14 | Pseudo first-order kinetic reaction | [2] |
| Arthrobacter sp. RP17 | 500 µg/g soil | 56 (mineralized) | Not specified | Inoculated into Forbes soil | [5] |
| Pseudomonas sp. | 100 | >95 | 5 | Not specified | [6] |
| Mixed bacterial consortium | 5 µg/g soil | Not specified (t1/2 = 25.8 h) | - | pH 7.0, 30°C | [7] |
| Arthrobacter sulphureus RKJ4 | 100 | 30.1 (mineralized) | 0.75 | Radiolabelled phenanthrene | [8][9] |
| Acidovorax delafieldii P4-1 | 100 | 35.6 (mineralized) | 0.75 | Radiolabelled phenanthrene | [8][9] |
| Brevibacterium sp. HL4 | 100 | 26.5 (mineralized) | 0.75 | Radiolabelled phenanthrene | [8][9] |
Table 2: Fungal Degradation of Phenanthrene
| Fungal Strain | Initial Phenanthrene Conc. (mM) | Degradation Efficiency (%) | Time (days) | Key Conditions | Reference |
| Trichoderma sp. S019 | 0.1 | 72 | 30 | Liquid medium | [10][11] |
| Trichoderma sp. S019 | 0.1 | 83 | 30 | With 2% glucose, 120 rpm | [10] |
| Trichoderma sp. S019 | 0.1 | 94 | 30 | With 10% polypeptone | [10] |
| Ganoderma lucidum | 2-50 mg/L | Degradation rate constant increased with concentration | Not specified | pH 4.0, 30°C | [12] |
| Ganoderma lucidum | 100 mg/L | Degradation rate constant decreased | Not specified | pH 4.0, 30°C | [12] |
Table 3: Specific Activities of Key Enzymes in Phenanthrene Degradation
| Enzyme | Organism | Specific Activity (nmol/min/mg protein) | Substrate | Reference |
| Cytochrome P-450 (cytosolic) | Pleurotus ostreatus | 0.16 | Phenanthrene | [3][13] |
| Cytochrome P-450 (microsomal) | Pleurotus ostreatus | 0.38 | Phenanthrene | [3][13] |
| Epoxide Hydrolase (cytosolic) | Pleurotus ostreatus | 0.50 | Phenanthrene 9,10-oxide | [3][13] |
| Epoxide Hydrolase (microsomal) | Pleurotus ostreatus | 0.41 | Phenanthrene 9,10-oxide | [3][13] |
| Glutathione S-transferase | Pleurotus ostreatus | 4.16 | 1-chloro-2,4-dinitrobenzene | [3][13] |
| Catechol-2,3-dioxygenase | Ochrobactrum sp. PWTJD | 23-40 (nmol O2 consumed/min/mg protein) | Catechol | [14] |
Experimental Protocols
The following section provides detailed methodologies for key experiments involved in the study of phenanthrene biodegradation.
Protocol for Isolation and Enrichment of Phenanthrene-Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria and fungi capable of utilizing phenanthrene as a sole carbon and energy source.
Materials:
-
Soil or water sample from a PAH-contaminated site.
-
Mineral Salts Medium (MSM) (see recipe below).
-
Phenanthrene (analytical grade).
-
Acetone (for dissolving phenanthrene).
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Mineral Salts Medium (MSM) Recipe (per liter):
-
K2HPO4: 1.0 g
-
KH2PO4: 0.5 g
-
(NH4)2SO4: 1.0 g
-
MgSO4·7H2O: 0.2 g
-
CaCl2·2H2O: 0.02 g
-
FeCl3·6H2O: 0.002 g
-
Trace element solution: 1 ml (optional, can contain Mn, Zn, Cu, Co, Mo)
-
Adjust pH to 7.0-7.2.
-
For solid medium, add 15-20 g/L agar.
Procedure:
-
Enrichment:
-
Add 1-5 g of soil or 10 ml of water sample to a 250 ml flask containing 100 ml of sterile MSM.
-
Add phenanthrene as the sole carbon source. A common method is to coat the inside of the flask with a thin layer of phenanthrene by evaporating an acetone solution of phenanthrene (e.g., 100 mg/L final concentration) before adding the medium.
-
Incubate the flask at 25-30°C on a rotary shaker at 150-180 rpm for 7-14 days.
-
After incubation, transfer 10 ml of the enrichment culture to a fresh flask of MSM with phenanthrene and incubate under the same conditions. Repeat this transfer 3-5 times to enrich for phenanthrene-degrading microorganisms.
-
-
Isolation of Bacteria:
-
Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread 100 µl of each dilution onto MSM agar plates coated with phenanthrene.
-
Incubate the plates at 25-30°C for 5-10 days.
-
Observe the plates for colonies that form clear zones around them, indicating phenanthrene utilization.
-
Pick individual colonies and streak them onto fresh phenanthrene-coated MSM agar plates to obtain pure cultures.
-
-
Isolation of Fungi:
-
The enrichment procedure is similar to that for bacteria, but the medium can be supplemented with an antibiotic (e.g., streptomycin) to inhibit bacterial growth. The pH of the medium can also be lowered to 5.0-5.5 to favor fungal growth.
-
Isolate fungi by plating dilutions of the enrichment culture on potato dextrose agar (PDA) or a similar fungal medium.
-
Incubate at 25°C until fungal colonies are visible.
-
Subculture individual fungal colonies to fresh plates to obtain pure cultures.
-
Confirm the ability of the isolated fungi to degrade phenanthrene by growing them in liquid MSM with phenanthrene as the sole carbon source.
-
Protocol for Analysis of Phenanthrene and its Metabolites by HPLC
This protocol outlines a general method for the extraction and quantification of phenanthrene and its hydroxylated metabolites from liquid cultures.
Materials:
-
Liquid culture samples.
-
Ethyl acetate (HPLC grade).
-
Sodium sulfate (anhydrous).
-
Rotary evaporator.
-
Methanol or acetonitrile (HPLC grade).
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase HPLC column.
Procedure:
-
Extraction:
-
Acidify the liquid culture sample (e.g., 50 ml) to pH 2-3 with HCl.
-
Extract the sample twice with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the residue in a small, known volume (e.g., 1 ml) of methanol or acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10-20 µl.
-
Detection: UV detector set at a wavelength appropriate for phenanthrene and its expected metabolites (e.g., 254 nm). A fluorescence detector can provide higher sensitivity and selectivity.
-
Quantification: Prepare standard curves for phenanthrene and any available metabolite standards to quantify their concentrations in the samples.
-
Protocol for Dioxygenase Enzyme Assay
This protocol describes a spectrophotometric assay for measuring the activity of catechol 2,3-dioxygenase, a key meta-cleavage enzyme.
Materials:
-
Bacterial cell pellet from a culture grown on phenanthrene.
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Lysozyme or sonicator for cell lysis.
-
Catechol solution (e.g., 10 mM in water).
-
Spectrophotometer.
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells by centrifugation (e.g., 8,000 x g for 10 min at 4°C).
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in a small volume of phosphate buffer.
-
Lyse the cells by sonication on ice or by incubation with lysozyme.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.
-
Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a 1 ml cuvette, add phosphate buffer and an appropriate amount of cell-free extract.
-
Initiate the reaction by adding a small volume of the catechol solution.
-
Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.
-
Express the specific activity as units per milligram of protein.
-
Conclusion
The biodegradation of phenanthrene is a complex process involving a variety of microorganisms and enzymatic pathways. Understanding these pathways and having robust experimental protocols are crucial for developing effective bioremediation strategies for PAH-contaminated environments. The information and protocols provided in this document are intended to serve as a valuable resource for researchers and professionals working in this field. Further research into the genetic regulation of these pathways and the optimization of degradation conditions will continue to advance our ability to harness the power of microorganisms for environmental cleanup.
References
- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 5. academic.oup.com [academic.oup.com]
- 6. Biodegradation of phenanthrene by Pseudomonas sp. strain PP2: novel metabolic pathway, role of biosurfactant and cell surface hydrophobicity in hydrocarbon assimilation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Biodegradation of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crdd.osdd.net [crdd.osdd.net]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Biodegradation of phenanthrene by fungi screened from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Dinitrophenanthrene Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of dinitrophenanthrene isomers by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating dinitrophenanthrene isomers by HPLC?
The primary challenge lies in the structural similarity of the isomers, which often results in co-elution or poor resolution.[1] Dinitrophenanthrene isomers have the same molecular weight and similar polarities, making them difficult to separate using standard reversed-phase HPLC methods. Achieving baseline separation typically requires careful optimization of the stationary phase, mobile phase composition, and temperature.
Q2: Which type of HPLC column is best suited for separating dinitrophenanthrene isomers?
While a standard C18 column is a common starting point for many reversed-phase separations, it may not provide sufficient selectivity for dinitrophenanthrene isomers. For aromatic compounds like these, alternative stationary phases can offer enhanced separation through different interaction mechanisms.[1]
Consider the following options:
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Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes, which can significantly improve selectivity for aromatic and nitroaromatic compounds.[1]
-
Polar-Embedded Columns: Stationary phases with embedded polar groups can offer different selectivity compared to traditional C18 columns and may improve peak shape, especially for polar analytes.
-
Chiral Stationary Phases (CSPs): If you are working with chiral isomers of dinitrophenanthrene, a chiral column is essential for their separation. Even for non-chiral isomers, some chiral columns can provide unique selectivity based on the three-dimensional structure of the molecules.
Q3: How does the mobile phase composition affect the separation of dinitrophenanthrene isomers?
The mobile phase composition is a critical factor in optimizing the separation of dinitrophenanthrene isomers. The choice of organic solvent and the use of additives can significantly impact retention times and resolution.
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent strengths and can provide different selectivities. It is often beneficial to screen both solvents during method development.
-
Mobile Phase pH: While dinitrophenanthrenes are not typically ionizable, the pH of the mobile phase can influence the surface chemistry of the silica-based stationary phase, which in turn can affect the retention and peak shape of the analytes.
-
Additives: In some cases, the addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Isomers | Insufficient selectivity of the stationary phase. | - Switch to a Phenyl-Hexyl or a polar-embedded column to introduce different separation mechanisms.[1]- If applicable, use a chiral stationary phase. |
| Mobile phase composition is not optimal. | - Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).- Optimize the gradient slope if using gradient elution.- Adjust the mobile phase pH. | |
| Column temperature is not optimal. | - Systematically vary the column temperature (e.g., in 5 °C increments) as temperature can affect selectivity. | |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase. | - Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase.- Use a base-deactivated column. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse (in highly aqueous mobile phases). | - Ensure the stationary phase is suitable for highly aqueous conditions or increase the organic content of the mobile phase. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a buffer if pH control is critical. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| High Backpressure | Blockage in the system (e.g., frit, tubing, or column). | - Filter all samples and mobile phases.- Reverse flush the column (if permitted by the manufacturer).- Check for blockages in the tubing and fittings. |
| Mobile phase viscosity is too high. | - Reduce the flow rate.- Increase the column temperature to reduce viscosity. |
Experimental Protocols
The following is a starting point for developing an HPLC method for the separation of dinitrophenanthrene isomers. This protocol will likely require optimization for your specific mixture of isomers and instrumentation.
Initial Method for Screening
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
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Sample Preparation: Dissolve the dinitrophenanthrene isomer standard mixture in acetonitrile to a final concentration of approximately 10 µg/mL for each isomer.
Optimization Steps:
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Mobile Phase Screening: Repeat the initial run using methanol as Mobile Phase B to evaluate the change in selectivity.
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Gradient Optimization: Adjust the gradient slope and initial/final mobile phase compositions to improve the separation of critical pairs.
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Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 40 °C) to see if selectivity improves.
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Flow Rate Adjustment: The flow rate can be adjusted to balance analysis time and resolution. A lower flow rate generally improves resolution but increases run time.
Quantitative Data
The following tables present hypothetical but realistic data for the separation of three dinitrophenanthrene isomers (Isomer A, Isomer B, and Isomer C) under two different chromatographic conditions to illustrate the effect of changing the stationary phase.
Table 1: Separation on a Standard C18 Column
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer A | 12.5 | 150,000 | - |
| Isomer B | 12.8 | 145,000 | 1.2 |
| Isomer C | 13.5 | 160,000 | 2.5 |
Note: The resolution between Isomer A and Isomer B is below the ideal value of 1.5, indicating incomplete separation.
Table 2: Separation on a Phenyl-Hexyl Column
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer A | 14.2 | 152,000 | - |
| Isomer B | 15.0 | 148,000 | 2.1 |
| Isomer C | 16.1 | 165,000 | 3.0 |
Note: The Phenyl-Hexyl column provides significantly better resolution for all isomers, demonstrating the importance of stationary phase selection.
Visualizations
Caption: Troubleshooting workflow for poor resolution in HPLC.
Caption: General workflow for HPLC method development.
References
Technical Support Center: Troubleshooting Phenanthrene Nitration Reactions
Welcome to the technical support center for phenanthrene nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the nitration of phenanthrene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of phenanthrene, providing potential causes and recommended solutions.
Q1: My reaction yield of the desired 9-nitrophenanthrene is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields of 9-nitrophenanthrene can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate. Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.
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Suboptimal Temperature: Temperature plays a crucial role in nitration reactions. Running the reaction at too low a temperature can lead to a sluggish reaction, while excessively high temperatures can promote the formation of byproducts and decomposition. It is critical to maintain the recommended temperature range throughout the addition of the nitrating agent and the subsequent stirring period.
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Poor Quality Reagents: The purity of phenanthrene and the concentrations of nitric and sulfuric acid are critical. Use freshly opened or properly stored acids to ensure their concentration is as stated.
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Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure efficient extraction with an appropriate solvent and minimize transfers between vessels.
Solution Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: My product is a mixture of several mononitrated isomers. How can I improve the regioselectivity for the 9-position?
A2: The nitration of phenanthrene can yield a mixture of isomers, including 1-, 2-, 3-, 4-, and 9-nitrophenanthrene.[1] The formation of the 9-nitro isomer is often kinetically favored. To enhance selectivity:
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Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in this case is often the 9-isomer. Carrying out the reaction at 0-5 °C is recommended.
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Solvent Choice: The solvent can influence the regioselectivity. Acetonitrile has been shown to be an effective solvent for controlling nitration reactions.[2] Using a non-polar solvent may also alter the isomer distribution.
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Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[3] Using milder nitrating agents or controlling the stoichiometry of the nitrating agent can sometimes improve selectivity.
Q3: I am observing a significant amount of di- and trinitrated byproducts. How can I prevent polysubstitution?
A3: Polysubstitution occurs when the mono-nitrated product undergoes further nitration. To minimize this:
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Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent relative to phenanthrene. A large excess of the nitrating agent will drive the reaction towards polysubstitution.
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Controlled Addition: Add the nitrating agent dropwise and slowly to the solution of phenanthrene. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, reducing the likelihood of multiple nitrations.
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Reaction Time: Avoid unnecessarily long reaction times. Once TLC analysis indicates the consumption of the starting material, proceed with the work-up to prevent further reaction.
Q4: My final product is contaminated with oxidation byproducts like phenanthraquinone. How can I avoid their formation?
A4: Phenanthrene is susceptible to oxidation, especially under harsh nitrating conditions. The 9,10-positions are particularly reactive.[4]
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Avoid Harsh Conditions: The use of a nitrating mixture of nitric acid and sulfuric acid can sometimes lead to oxidation, especially at elevated temperatures.[3]
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Alternative Nitrating Agents: In some cases, using a nitrating agent like nitric acid in acetic anhydride can be an alternative, though this may lead to other side products. It is important to note that the use of nitric acid and sulfuric acid is a common method for achieving nitration.[3]
Q5: I am having difficulty separating the different nitrophenanthrene isomers. What purification methods are most effective?
A5: The separation of positional isomers of nitrophenanthrene can be challenging due to their similar polarities.
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Fractional Crystallization: This technique can be effective for separating isomers based on differences in their solubility in a particular solvent.[5] A systematic approach of dissolving the mixture in a hot solvent and allowing it to cool slowly can lead to the crystallization of the less soluble isomer. This process may need to be repeated to achieve high purity.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC is a powerful tool that can provide high-purity isomers.
Quantitative Data on Isomer Distribution
The distribution of mononitrophenanthrene isomers is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions under different nitrating conditions.
| Nitrating Agent/Solvent | Temperature (°C) | 1-Nitro (%) | 2-Nitro (%) | 3-Nitro (%) | 4-Nitro (%) | 9-Nitro (%) | Reference |
| HNO₃/H₂SO₄ in Acetic Acid | 25 | 3 | 1 | 29 | 4 | 63 | Fieser & Price (1936) |
| HNO₃ in Acetic Anhydride | 0-5 | - | - | - | - | Major Product | Dewar & Warford (1956) |
| N₂O₄ in Dichloromethane | 20 | - | - | - | - | Major Isomer | Eberson & Radner (1985)[6] |
Note: The data presented are illustrative and can vary based on the precise experimental setup.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 9-Nitrophenanthrene
This protocol is designed to favor the formation of 9-nitrophenanthrene.
Materials:
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Phenanthrene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Glacial Acetic Acid
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Ice Bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene (1 equivalent) in glacial acetic acid.
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Cool the flask in an ice bath to 0-5 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, keeping it cool in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred phenanthrene solution over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[7]
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
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A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by fractional crystallization.
Protocol 2: Fractional Crystallization for Isomer Separation
This protocol provides a general guideline for separating nitrophenanthrene isomers.
Materials:
-
Crude nitrophenanthrene mixture
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Selected recrystallization solvent (e.g., ethanol, acetic acid, or a mixture)
Procedure:
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Dissolve the crude nitrophenanthrene mixture in a minimum amount of the chosen solvent at its boiling point.
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Allow the solution to cool slowly to room temperature without disturbance.
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If crystals form, allow the crystallization to proceed for several hours. For further crystallization, the flask can be placed in a refrigerator or ice bath.
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Collect the crystals by vacuum filtration. This first crop of crystals will be enriched in the least soluble isomer.
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The mother liquor will contain a higher concentration of the more soluble isomers. The solvent can be partially evaporated from the mother liquor to obtain a second crop of crystals.
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Analyze the purity of each crystal crop by a suitable method (e.g., melting point, HPLC, or GC-MS).
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Repeat the crystallization process on the enriched fractions to achieve the desired purity.
Visualizations
Phenanthrene Nitration Pathway
Caption: Reaction pathway for the nitration of phenanthrene.
Logical Relationship of Parameters Affecting Yield and Selectivity
Caption: Key parameters influencing reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3221062A - Nitration process - Google Patents [patents.google.com]
- 3. Anthracene & Phenanthrene | DOCX [slideshare.net]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. rcprocess.se [rcprocess.se]
- 6. actachemscand.org [actachemscand.org]
- 7. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
Preventing decomposition during 1,6-Dinitrophenanthrene reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 1,6-dinitrophenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing this compound to 1,6-diaminophenanthrene?
A1: The reduction of dinitrophenanthrenes can be achieved through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.
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Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. It is often considered a "clean" method, but may require specialized high-pressure equipment.
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Chemical Reduction: This involves the use of reducing metals in acidic or neutral conditions. Common systems include:
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Iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or a salt (like ammonium chloride).
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Tin(II) chloride (SnCl₂) in an acidic medium.
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Zinc dust in acidic conditions.
-
Q2: What are the primary challenges and potential side reactions when reducing this compound?
A2: The primary challenges include incomplete reduction, over-reduction of the phenanthrene ring system, and the formation of undesired byproducts. Key side reactions can lead to the formation of:
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Partially reduced intermediates: Such as nitroso (-NO) and hydroxylamino (-NHOH) species.
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Condensation products: Including azoxy (-N=N(O)-), azo (-N=N-), and hydrazo (-NH-NH-) compounds, which can arise from the reaction of intermediates.
-
Polymerization: The resulting di-amino phenanthrene can be unstable and prone to polymerization, especially under harsh reaction conditions or upon exposure to air.[1]
-
Ring Hydrogenation: Under severe catalytic hydrogenation conditions, the aromatic rings of the phenanthrene core may also be reduced.
Q3: How can I selectively reduce only one of the two nitro groups in this compound?
A3: Selective mono-reduction of a dinitro-aromatic compound is a significant challenge. The use of milder reducing agents and careful control of stoichiometry and reaction conditions are crucial. Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are known to be effective for the selective reduction of one nitro group in polynitro-aromatic compounds. The choice of solvent and temperature also plays a critical role in achieving selectivity.
Q4: What is the "Béchamp reduction" and is it suitable for this compound?
A4: The Béchamp reduction is a classic organic reaction that uses iron metal in the presence of an acid, typically hydrochloric acid, to reduce aromatic nitro compounds to amines. A variation of this, using iron powder with ammonium chloride in a solvent mixture like ethanol/water, is a common and effective method for the reduction of dinitrophenanthrenes. This method is often preferred as it is robust, cost-effective, and generally provides high yields with a relatively straightforward workup.[1]
Troubleshooting Guides
Problem 1: Incomplete reduction of this compound.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | Increase the molar excess of the reducing agent (e.g., iron powder, SnCl₂). A 10-fold or higher molar excess of the metal is often used. |
| Low reaction temperature | Increase the reaction temperature. Many nitro group reductions require heating to reflux to proceed to completion. |
| Poor quality of reducing agent | Use freshly activated or high-purity reducing agents. For example, iron powder can be activated by washing with dilute acid. |
| Inadequate reaction time | Extend the reaction time and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Poor solubility of the starting material | Choose a solvent system in which the this compound has better solubility at the reaction temperature. Co-solvents may be necessary. |
Problem 2: Formation of a dark, insoluble material (suspected polymer).
| Possible Cause | Suggested Solution |
| Instability of the 1,6-diaminophenanthrene product | The resulting diamine can be sensitive to air and light. Work up the reaction mixture promptly after completion. It is often recommended to use the diamine solution directly in the next step without prolonged storage.[1] |
| Harsh reaction conditions | Avoid excessively high temperatures or prolonged reaction times after the reduction is complete. |
| Oxidation during workup | Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product. |
Problem 3: Low yield of the desired 1,6-diaminophenanthrene.
| Possible Cause | Suggested Solution |
| Formation of byproducts | Optimize reaction conditions (temperature, solvent, pH) to minimize the formation of intermediates and condensation products. The addition of a proton source like ammonium chloride can help to ensure the complete reduction to the amine. |
| Decomposition with certain reducing agents | While mild reducing agents like sodium borohydride with a nickel catalyst or hydrazine hydrate with Pd/C can effect the reduction, they may also lead to significant decomposition of dinitrophenanthrenes. A more robust method like Fe/NH₄Cl is often more reliable.[1] |
| Loss of product during workup | The diamine product may have some solubility in the aqueous phase, especially if the workup involves acidic or basic washes. Ensure thorough extraction with an appropriate organic solvent. |
Data Presentation
Table 1: Comparison of Common Reduction Methods for Dinitrophenanthrenes
| Method | Reducing Agent(s) | Typical Solvent(s) | Temperature | Advantages | Disadvantages | Reported Yield for 3,6-isomer |
| Béchamp-type Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | High yield, cost-effective, robust | Requires filtration of iron sludge | 70%[1] |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | Room Temp to 50°C | Clean reaction, high atom economy | Requires specialized pressure equipment, potential for ring hydrogenation | Variable |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol, Acetic Acid | Reflux | Effective for many nitroarenes | Generates tin-based waste, can be acidic | Not specifically reported for dinitrophenanthrenes |
| Hydrazine/Catalyst | N₂H₄·H₂O, Pd/C | Ethanol | Reflux | Avoids high-pressure H₂ | Hydrazine is toxic, potential for decomposition[1] | Low due to decomposition[1] |
Note: Specific yield for the 1,6-isomer is not widely reported. The data for the 3,6-isomer is provided as a close structural analog.
Experimental Protocols
Method 1: Reduction of 3,6-Dinitrophenanthrene using Iron and Ammonium Chloride
This protocol is for the 3,6-isomer and is expected to be highly applicable to the 1,6-isomer with minor modifications.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dinitrophenanthrene (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: To the suspension, add iron powder (approximately 7 equivalents) and ammonium chloride (approximately 5 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. A typical reaction time is 12 hours.[1]
-
Workup: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the celite pad with hot ethanol and ethyl acetate.
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Extraction: Combine the filtrates and dilute with ethyl acetate and brine. Separate the organic layer. Extract the aqueous layer with ethyl acetate.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,6-diaminophenanthrene.
Note: The resulting diaminophentanthrene is unstable and should be used promptly.[1]
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Potential reaction pathways in the reduction of dinitrophenanthrene.
References
Technical Support Center: Enhancing Solubility of 1,6-Dinitrophenanthrene for Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dinitrophenanthrene. The following sections offer solutions to common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with two nitro groups. The planar, aromatic core contributes to strong intermolecular π-π stacking interactions, while the polar nitro groups introduce strong dipole-dipole interactions. These factors lead to a stable crystal lattice that is difficult to disrupt with solvent molecules, resulting in low solubility.
Q2: What are the most promising solvents for dissolving this compound?
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, in many cases, gently heating the solvent can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. Prolonged heating at high temperatures should be avoided to prevent decomposition. Always perform a small-scale test to determine the optimal temperature that enhances solubility without causing degradation.
Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?
A4: Yes, this compound should be handled with care. As a nitroaromatic compound, it may be energetic and potentially explosive, especially when heated in a confined space. It is also important to treat it as a potentially toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Issue 1: this compound is not dissolving sufficiently in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection. | 1. Switch to a more polar aprotic solvent such as DMF or DMSO. 2. Consider a co-solvent system. For example, adding a small percentage of DMF or DMSO to a less polar solvent like toluene may enhance solubility. |
| Insufficient temperature. | 1. Gently warm the mixture while stirring. 2. Monitor the temperature to avoid exceeding the boiling point of the solvent or causing decomposition of the solute. |
| Low surface area of the solid. | 1. If possible, grind the this compound crystals into a fine powder to increase the surface area available for solvation. This can be achieved through techniques like micronization.[2] |
| Saturation limit reached. | 1. Increase the volume of the solvent. 2. If the reaction concentration allows, use a larger solvent-to-solute ratio. |
Issue 2: The dissolved this compound precipitates out of solution during the reaction.
| Possible Cause | Troubleshooting Step |
| Change in temperature. | 1. If the reaction is cooled, the solubility may decrease. Maintain a constant temperature throughout the reaction if possible. 2. If cooling is necessary, consider using a co-solvent system that maintains solubility at lower temperatures. |
| Change in solvent composition. | 1. If a reagent is added in a solvent that is a poor solvent for this compound, it can cause precipitation. 2. Add reagents neat or dissolved in a small amount of the primary reaction solvent. |
| Reaction product formation. | 1. If a product is formed that alters the polarity of the solution, it may cause the starting material to precipitate. 2. This is a more complex issue and may require a fundamental change in the reaction solvent or conditions. |
Quantitative Solubility Data (Hypothetical)
Due to the limited availability of published quantitative solubility data for this compound, the following table is provided as an illustrative example of how such data would be presented. These values are hypothetical and should be experimentally determined.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Dimethylformamide (DMF) | ~5-10 | ~20-30 |
| Dimethyl Sulfoxide (DMSO) | ~5-10 | ~20-30 |
| Acetone | ~1-2 | ~5-10 |
| Toluene | < 1 | ~1-2 |
| Ethanol | < 1 | ~1-2 |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent System
-
Initial Dissolution: In a clean, dry flask, add the desired amount of this compound.
-
Primary Solvent: Add the primary reaction solvent (e.g., toluene) to the flask.
-
Stirring: Begin stirring the mixture at room temperature.
-
Co-solvent Addition: Slowly add a high-solubility co-solvent (e.g., DMF) dropwise to the stirring suspension until the this compound is fully dissolved.
-
Observation: Monitor the solution to ensure that it remains homogeneous.
-
Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reagents.
Protocol 2: Procedure for a Reduction Reaction of this compound
The reduction of nitroaromatic compounds is a common reaction. Given the poor solubility of this compound, a mixed solvent system is often necessary.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 5:1 v/v).
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Heating and Dissolution: Heat the mixture to reflux with vigorous stirring. The this compound may not fully dissolve but will form a fine suspension.
-
Reducing Agent: In a separate container, prepare a solution of the reducing agent (e.g., sodium borohydride in the presence of a catalyst like nickel(II) chloride, or iron powder with ammonium chloride).
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Addition of Reductant: Slowly add the reducing agent solution to the refluxing suspension of this compound.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
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Workup: Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification steps to isolate the desired diamine product.
Visualizations
References
Technical Support Center: Purifying Nitrated PAHs
Welcome to the technical support center for the purification of nitrated polycyclic aromatic hydrocarbons (NPAHs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of isolating these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying nitrated PAHs?
A1: The primary challenges in purifying nitrated PAHs stem from their low concentrations in environmental and biological samples, the presence of complex matrices with interfering compounds, and the structural similarity to parent PAHs and other derivatives.[1][2] Many NPAHs are present at infinitesimally lower concentrations than their parent PAHs, making their detection and quantification difficult.[1] Additionally, the numerous isomers of some NPAHs can be difficult to separate.[3]
Q2: What are the most common methods for purifying nitrated PAHs?
A2: Common purification methods for nitrated PAHs include solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).[4][5][6] SPE is often used as an initial cleanup step to remove major interferences.[7] HPLC, particularly with on-line reduction and fluorescence detection, is a sensitive method for separating and quantifying NPAHs.[4][8]
Q3: Why is the purification of nitrated PAHs important?
A3: Purifying nitrated PAHs is crucial for accurate toxicological assessment and understanding their environmental fate.[1][9] NPAHs are often more mutagenic and carcinogenic than their parent PAHs.[1][9] Therefore, precise quantification of these compounds is essential for risk assessment.
Q4: Can I use the same purification method for all nitrated PAHs?
A4: While general methods can be adapted, optimization is often necessary for specific NPAHs or sample matrices. The physicochemical properties of NPAHs, such as their polarity and volatility, vary depending on the parent PAH and the position of the nitro group, which can affect the efficiency of a given purification method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of nitrated PAHs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of NPAHs | - Inappropriate SPE sorbent or elution solvent. - Analyte loss during solvent evaporation steps. - Degradation of light-sensitive NPAHs. | - Test different SPE cartridges (e.g., C18, silica, Florisil) and optimize the elution solvent polarity. - Use a gentle stream of nitrogen for evaporation and avoid complete dryness. - Work under yellow light or use amber glassware to protect samples from light degradation.[10] |
| Co-elution of Isomers | - Insufficient chromatographic resolution. | - Optimize the HPLC mobile phase gradient and/or temperature program. - Use a column with a different stationary phase (e.g., PYE, 5PFP) known for better isomer separation. - For GC, use a longer column or a column with a different stationary phase like DB-17MS.[5] |
| Peak Tailing in Chromatography | - Active sites on the column or in the system. - Sample overload. - Inappropriate mobile phase pH. | - Use a column with end-capping or add a small amount of a competing base to the mobile phase. - Dilute the sample or inject a smaller volume. - Adjust the mobile phase pH to ensure the analyte is in a neutral form. |
| Matrix Effects in MS Detection | - Co-eluting matrix components that suppress or enhance the analyte signal. | - Improve the sample cleanup procedure, for example, by adding an additional SPE step or using a multi-layer silica gel column. - Use matrix-matched calibration standards or an isotopically labeled internal standard for each analyte. |
| Contamination | - Contaminated solvents, glassware, or SPE cartridges. - Carryover from previous injections. | - Use high-purity solvents and thoroughly clean all glassware. - Run solvent blanks to check for contamination. - Implement a rigorous wash cycle between chromatographic runs. |
Experimental Protocols
Protocol: Purification of Nitrated PAHs using HPLC with On-line Reduction and Fluorescence Detection
This protocol is a general guideline for the purification and analysis of nitrated PAHs from a concentrated sample extract.
1. Sample Preparation:
-
The initial sample (e.g., from air particulate matter or soil) is assumed to have been extracted with a suitable solvent (e.g., dichloromethane or acetonitrile) and concentrated.[3][6]
-
The extract is then solvent-exchanged into the mobile phase for HPLC analysis.
2. HPLC System and Conditions:
-
HPLC System: A binary pump system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 50% B
-
10-30 min: 50-100% B
-
30-40 min: 100% B
-
40-45 min: 100-50% B
-
45-50 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
3. On-line Reduction:
-
A post-column reduction system is used to convert the non-fluorescent nitrated PAHs to highly fluorescent amino-PAHs.[8]
-
Reduction Column: A column packed with a reducing agent (e.g., platinum or palladium catalyst).
-
The eluent from the analytical column is mixed with a reducing agent solution before entering the reduction column.
4. Fluorescence Detection:
-
The detector is set to excitation and emission wavelengths appropriate for the resulting amino-PAHs. These wavelengths will need to be optimized for the specific compounds of interest.
5. Quantification:
-
A calibration curve is generated using certified reference standards of the target nitrated PAHs.
-
The concentration of the nitrated PAHs in the sample is determined by comparing the peak areas to the calibration curve.
Quantitative Data
Table 1: Recovery Rates of Selected Nitrated PAHs using a Concurrent Microwave Extraction Method [5]
| Compound | Recovery Rate (%) |
| 1-Nitronaphthalene | 85.3 ± 3.5 |
| 2-Nitrofluorene | 91.2 ± 4.1 |
| 9-Nitroanthracene | 88.7 ± 2.9 |
| 1-Nitropyrene | 93.5 ± 3.8 |
| 6-Nitrochrysene | 83.2 ± 2.2 |
| 3-Nitrofluoranthene | 111 ± 2.5 |
Data represents the mean ± standard deviation for spiked concentrations (n=5).
Visualizations
Caption: Experimental workflow for the purification and analysis of nitrated PAHs.
Caption: Relationship between PAHs, nitration, purification challenges, and toxicity.
References
- 1. aaqr.org [aaqr.org]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Polycyclic aromatic hydrocarbons (PAHs) and their alkylated, nitrated and oxygenated derivatives in the atmosphere over the Mediterranean and Middle East seas [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. aaqr.org [aaqr.org]
- 6. Determination of particulate phase polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cdc.gov [cdc.gov]
Technical Support Center: Stabilizing 1,6-Dinitrophenanthrene in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-dinitrophenanthrene in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my environmental samples?
A1: The primary factors leading to the degradation of this compound in environmental samples are microbial activity and photodegradation. Microbial degradation is often the most significant factor in unsterilized soil and water samples.[1] Exposure to sunlight can also lead to the breakdown of the compound.
Q2: What is the recommended storage temperature for environmental samples containing this compound?
A2: It is highly recommended to store samples at low temperatures, preferably frozen (-20°C or lower), to minimize microbial activity, which is a primary driver of degradation. Refrigeration at 4°C can also slow down degradation but is less effective than freezing for long-term storage.
Q3: How should I protect my samples from photodegradation?
A3: To prevent photodegradation, always store samples in amber glass containers or containers wrapped in aluminum foil to block out light. This is crucial from the moment of collection through to extraction and analysis.
Q4: What general preservation techniques should I use for water samples?
A4: For water samples, in addition to cold storage and protection from light, acidification to a pH < 2 with an appropriate acid (e.g., sulfuric or hydrochloric acid) is a common practice to inhibit biological activity.[2]
Q5: My analytical results for this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several sources, including sample heterogeneity, incomplete extraction, degradation during storage or sample preparation, and analytical instrument variability. It is crucial to have a standardized and validated protocol for the entire process, from sampling to analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the chosen extraction solvent is appropriate for the sample matrix (e.g., dichloromethane or acetonitrile for soil).- Increase the extraction time or use a more vigorous extraction method (e.g., sonication, Soxhlet extraction).- For soil samples, ensure they are adequately dried and homogenized before extraction. |
| Degradation During Sample Preparation | - Minimize the exposure of the sample and extract to light and heat.- Work quickly and keep samples on ice whenever possible.- Check the pH of your solutions, as extreme pH can sometimes accelerate degradation. |
| Analyte Adsorption to Labware | - Use glassware that has been properly cleaned and, if necessary, silanized to reduce active sites for adsorption.- Minimize the number of transfer steps. |
| Matrix Effects in LC-MS Analysis | - Matrix components can suppress the ionization of this compound, leading to lower than expected results.[1][3][4][5][6]- Implement a more thorough sample clean-up procedure to remove interfering compounds.- Use a matrix-matched calibration curve or the standard addition method for quantification.- Consider using an isotopically labeled internal standard. |
Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Interactions: Basic compounds like nitroaromatics can interact with acidic silanol groups on the HPLC column packing, causing peak tailing.[5][7][8][9][10]- Solution: Use a mobile phase with a low pH (around 2.5-3) to suppress the ionization of silanol groups. Employ an end-capped HPLC column. Add a competing base, such as triethylamine, to the mobile phase in small concentrations. | |
| Poor Peak Resolution | - Inadequate Separation: The analytical column and mobile phase are not providing sufficient separation from other components in the sample extract.- Solution: Optimize the mobile phase composition (e.g., the ratio of organic solvent to water). Try a different stationary phase (e.g., a column with a different chemistry or smaller particle size). Adjust the column temperature. | |
| Ghost Peaks | - Contamination: Contamination in the HPLC system, solvent, or from a previous injection.- Solution: Flush the HPLC system and column with a strong solvent. Ensure high-purity solvents and reagents are used. Run blank injections to identify the source of contamination. |
Data Presentation
Table 1: Stability of 1,6-Dinitropyrene (a surrogate for this compound) in Environmental Samples
Data presented here is based on studies of 1,6-dinitropyrene, a structurally related nitro-PAH, as specific quantitative stability data for this compound is limited. The stability is expressed as the remaining percentage of the compound's mutagenic activity, which is correlated to its concentration.
| Sample Type | Storage Condition | Duration | Remaining Mutagenicity (%) | Reference |
| River Water | 30°C, Unautoclaved | 30 days | < 20% | [1] |
| River Water | 30°C, Autoclaved | 1540 days | ~100% | [1] |
| Sea Water | 30°C, Autoclaved | 1540 days | Slightly decreased | [1] |
| Soil Suspension | 30°C, Unautoclaved | Shorter than water | Faster decrease than water | [1] |
Key Takeaway: Microbial activity is a major cause of degradation. Sterilization (autoclaving) or inhibition of microbial growth (low temperature, low pH) is critical for stabilization.
Experimental Protocols
Protocol 1: Extraction and Clean-up of this compound from Soil Samples
-
Sample Preparation: Air-dry the soil sample in the dark and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample by thorough mixing.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a glass centrifuge tube.
-
Add a surrogate standard to assess extraction efficiency.
-
Add 20 mL of dichloromethane.
-
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass vial.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
-
-
Clean-up:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Prepare a silica gel solid-phase extraction (SPE) cartridge by conditioning it with n-hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interfering compounds with n-hexane.
-
Elute the this compound fraction with a mixture of n-hexane and dichloromethane.
-
Concentrate the collected fraction to the final volume (e.g., 1 mL) with the desired solvent for analysis (e.g., acetonitrile).
-
Protocol 2: Extraction and Clean-up of this compound from Water Samples
-
Sample Preparation: If the water sample contains suspended solids, filter it through a glass fiber filter. The filter and the filtrate can be analyzed separately if desired.
-
Extraction:
-
Use a solid-phase extraction (SPE) method with a C18 cartridge.
-
Condition the C18 cartridge with methanol followed by deionized water.
-
Pass 1 L of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
After loading, dry the cartridge by passing air or nitrogen through it for 30 minutes.
-
-
Elution and Concentration:
-
Elute the this compound from the cartridge with a small volume of a suitable solvent, such as acetonitrile or methylene chloride.[3]
-
Collect the eluate and concentrate it under a gentle stream of nitrogen to the desired final volume for analysis.
-
Visualizations
References
- 1. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Nitrated Aromatic Compounds
Welcome to the technical support center for the analysis of nitrated aromatic compounds (NACs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are nitrated aromatic compounds (NACs)?
A1: Nitrated aromatic compounds are organic molecules that contain one or more nitro groups (-NO2) attached to an aromatic ring.[1] They are introduced into the environment primarily through human activities and are used in the synthesis of various products like dyes, polymers, pesticides, and explosives.[2] NACs can be emitted from combustion sources, such as vehicle exhaust and biomass burning, or formed secondarily in the atmosphere.[1]
Q2: Why is the analysis of these compounds important?
A2: The analysis of NACs is crucial due to their significant health and environmental impacts. Many of these compounds are known to be toxic, mutagenic, and carcinogenic.[2][3] Their presence in the environment, even at trace levels, is a concern for human health and can contribute to air pollution.[1][2] Accurate analysis is necessary to understand their sources, formation pathways, and to assess their potential health risks.[4]
Q3: What are the most common analytical techniques used for NACs?
A3: The most prevalent methods for analyzing NACs are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[3][4] GC-MS, particularly with negative ion chemical ionization (NICI), is highly effective for the selective and sensitive determination of NACs.[3][5] HPLC is often coupled with fluorescence or mass spectrometry detection, and may involve a post-column reduction of the nitro group to a more fluorescent amine for enhanced sensitivity.[6]
Q4: What are the primary challenges in the analysis of nitrated aromatic compounds?
A4: Researchers face several challenges in the analysis of NACs. These include:
-
Low concentrations: NACs are often present at very low levels in environmental samples, making their detection difficult.[7][8]
-
Thermal instability: Some NACs are thermally labile and can degrade in the high temperatures of a GC injector.[3][9]
-
Matrix interference: Complex sample matrices, such as diesel particulate matter or soil, can interfere with the analysis.[3]
-
Poor chromatography: Polar NACs can exhibit poor peak shape and retention on standard chromatography columns, often requiring derivatization.[10]
-
Isomer resolution: Many NACs exist as isomers, which can be difficult to separate chromatographically.[3]
Q5: What are the key safety precautions when handling nitrated aromatic compounds?
A5: Due to their potential toxicity and mutagenicity, handling NACs requires strict safety protocols.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many NACs are also explosive, particularly those with multiple nitro groups, and require specialized handling and storage procedures to prevent shock or thermal initiation.[2] Consult the Safety Data Sheet (SDS) for each specific compound before use.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of nitrated aromatic compounds using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
Q: Why am I seeing poor peak shapes (tailing, fronting, or split peaks)?
A: Poor peak shape in HPLC can be caused by a variety of factors. The table below summarizes potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between polar analytes and the column stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase or use a highly deactivated column. |
| Column contamination or degradation. | Flush the column with a strong solvent; if the problem persists, replace the guard column or the analytical column.[11][12] | |
| Sample solvent incompatible with the mobile phase. | Dissolve and inject samples in the mobile phase or a weaker solvent.[13] | |
| Peak Fronting | Column overload. | Reduce the injection volume or the sample concentration.[14] |
| Sample solvent is stronger than the mobile phase. | Ensure the injection solvent is of lower eluotropic strength than the mobile phase.[13] | |
| Split Peaks | Partially blocked column inlet frit. | Replace the inlet frit or the column.[14] |
| Injector issue (e.g., worn seal). | Inspect and replace the injector seal. Use a precolumn filter to prevent seal material from reaching the column.[13] | |
| Incompatibility of sample solvent with mobile phase. | Modify the sample solvent to be more compatible with the mobile phase.[14] |
Q: My retention times are drifting or inconsistent. What should I do?
A: Retention time drift can be a frustrating issue. A logical approach to troubleshooting is required.
References
- 1. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in analysis of nitrated polycyclic aromatic hydrocarbons in various matrices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. ijsdr.org [ijsdr.org]
Technical Support Center: Dinitrophenanthrene Isomer Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the detection limits for dinitrophenanthrene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of dinitrophenanthrene isomers?
The analysis of dinitrophenanthrene isomers presents several key challenges. Due to their similar physical and chemical properties, isomers often co-elute during chromatographic separation, making individual quantification difficult.[1] These compounds are typically present at trace levels in complex matrices, requiring highly sensitive analytical methods and robust sample preparation to remove interferences and concentrate the analytes.[2][3] Furthermore, the high chemical stability of polycyclic aromatic hydrocarbons (PAHs) like dinitrophenanthrenes can make ionization for mass spectrometry detection inefficient.[4]
Q2: Which analytical technique is most suitable for improving the detection limits of dinitrophenanthrene isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques.
-
HPLC-MS/MS: Offers excellent selectivity for separating complex mixtures.[5] Reversed-phase chromatography on a C18 column is a common starting point, but specialized columns (e.g., chiral) may be needed for specific isomer separations.[1][6] The use of MS/MS allows for the creation of highly specific Multiple Reaction Monitoring (MRM) methods, which significantly improves the signal-to-noise ratio by monitoring specific precursor-product ion transitions, thereby lowering detection limits.[7]
-
GC-MS/MS: Is well-suited for volatile and semi-volatile compounds. It often provides higher chromatographic resolution than HPLC, which can be crucial for separating closely related isomers. A preliminary analysis is often performed to ensure the sample concentration is within the instrument's calibration range.[8]
The choice between HPLC and GC depends on the specific isomers, the sample matrix, and available instrumentation. In both cases, MS/MS is critical for achieving the lowest possible detection limits.
Q3: Why is sample preparation so critical for trace analysis of dinitrophenanthrene isomers?
Sample preparation is a crucial step that significantly impacts the accuracy and sensitivity of the analysis.[2] For trace analysis, the primary goals are to remove matrix components that can interfere with detection and to concentrate the analytes to a level that is within the instrument's detection range.[3] Techniques like Solid Phase Extraction (SPE) are superior to simpler methods like "Dilute and Shoot" because they provide cleaner extracts and better analyte recovery, leading to improved detection limits and more reliable quantification.[9] A non-robust sample preparation procedure is a frequent cause of poor or out-of-specification results.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
A weak signal is one of the most common issues preventing low-level detection. The problem can originate from the sample preparation, the chromatography system, or the mass spectrometer.
dot
Caption: Troubleshooting logic for low signal intensity issues.
Table 1: Troubleshooting Low Signal Intensity in HPLC-MS
| Potential Cause | Recommended Solution(s) |
|---|---|
| Suboptimal Mobile Phase | For amine-containing compounds, add 0.1% formic acid to the mobile phase to improve peak shape and ionization efficiency.[10] Ensure solvents are volatile (e.g., acetonitrile) to reduce baseline noise in LC-MS.[10] |
| Poor Chromatographic Efficiency | Use a sharper gradient elution to produce narrower, taller peaks.[10] Consider using columns with smaller particle sizes (e.g., UPLC) to enhance peak efficiency.[7] |
| Inefficient Ionization | Optimize MS source parameters (e.g., capillary voltage, source temperature). Atmospheric Pressure Chemical Ionization (APCI) may be more effective than Electrospray Ionization (ESI) for stable, non-polar PAHs.[4] |
| Incorrect Detection Wavelength (UV) | If using UV detection, ensure the wavelength is set to the analyte's maximum absorbance (λmax).[10] |
| Sample Matrix Effects | Use a more effective sample cleanup method like Solid Phase Extraction (SPE) to remove interfering compounds.[9] |
Table 2: Troubleshooting Low Signal Intensity in GC-MS
| Potential Cause | Recommended Solution(s) |
|---|---|
| Active Sites in Inlet/Column | Contamination or active sites can cause analyte adsorption. Clean or replace the inlet liner and use a properly deactivated column.[11][12] |
| System Leaks | Leaks in the injector or column fittings can lead to sample loss and oxygen contamination, which degrades the column. Perform a leak check.[11][12] |
| Incorrect Injection Parameters | For splitless injections, the initial oven temperature may be too high, causing backflash. Lower the initial temperature or use a higher boiling point solvent.[11] Verify that the split ratio and splitless hold time are appropriate.[12] |
| Contaminated Ion Source | A dirty ion source will result in poor sensitivity and high background noise. The source should be cleaned regularly.[12] |
| Blown Filament | If no signal is present, the filament may have blown. Switch to the second filament if available and replace the first.[12] |
Issue 2: Poor Peak Resolution / Isomer Co-elution
Separating structurally similar isomers is essential for accurate quantification. Poor resolution can often be addressed by modifying the chromatographic conditions.
Q: My dinitrophenanthrene isomers are co-eluting. How can I improve their separation?
A: Improving isomer separation requires optimizing the chromatographic method.
-
Optimize the Temperature/Mobile Phase Gradient: A slower, shallower gradient provides more time for isomers to interact with the stationary phase, often improving resolution.[10]
-
Select an Appropriate Column:
-
HPLC: Standard C18 columns are a good starting point. For challenging separations, consider columns with different selectivities, such as those designed for PAHs or even chiral columns, which can separate based on subtle 3D structural differences.[1]
-
GC: Using a longer column or a column with a thinner film thickness can increase the number of theoretical plates and improve separation.
-
-
Adjust Mobile Phase Composition (HPLC): The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity and resolve co-eluting peaks.
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.
Table 3: Comparison of HPLC Columns for PAH Isomer Separation
| Column Type | Separation Principle | Best For | Considerations |
|---|---|---|---|
| C18 (Reversed-Phase) | Hydrophobic interactions | General-purpose PAH analysis | May not resolve all positional isomers.[6] |
| PAH-Specific (e.g., bonded) | Shape selectivity, pi-pi interactions | Enhanced resolution of specific PAH isomers | Optimized for a specific range of PAHs. |
| Chiral Stationary Phase | Enantioselective and planarity-based interactions | Separation of chiral enantiomers and structurally rigid, achiral isomers.[1] | Can provide unique selectivity not achievable on other columns.[1] |
| Aminopropyl (Normal Phase) | Polar interactions | Fractionation of complex samples into classes based on aromatic ring number.[1] | Requires non-polar, non-aqueous mobile phases. |
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Dinitrophenanthrene Isomer Enrichment
This protocol provides a general methodology for enriching dinitrophenanthrene isomers from an aqueous sample matrix (e.g., urine, water). It is based on a mixed-mode polymeric sorbent that can retain both neutral and basic compounds.
dot
Caption: General workflow for Solid Phase Extraction (SPE).
Materials:
-
SPE Cartridge: e.g., Strata-X Polymeric Sorbent (or equivalent)
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water
-
Sample: Aqueous sample containing dinitrophenanthrene isomers
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the SPE cartridge to wet the sorbent.
-
Pass 5 mL of water through the cartridge to equilibrate it to aqueous conditions. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 10 mL) onto the cartridge.[9]
-
Apply a slow, steady vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% Methanol in water to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all water.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the retained dinitrophenanthrene isomers by passing 3-5 mL of an appropriate organic solvent (e.g., 60:40 Acetonitrile:Methanol) through the cartridge.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis. It is critical that the final sample is in a solvent compatible with the analytical method.[9]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. HPLC-MS/MS identification of positionally isomeric benzo[c]phenanthrene diol epoxide adducts in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. epa.gov [epa.gov]
- 9. isranalytica.org.il [isranalytica.org.il]
- 10. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Addressing Matrix Effects in Environmental Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in environmental sample analysis.
Troubleshooting Guides
Issue: Inconsistent or inaccurate results in LC-MS or GC-MS analysis.
Q1: My analyte signal is significantly lower than expected in my environmental sample compared to the standard in a pure solvent. What could be the cause?
A1: This phenomenon is likely due to a matrix effect, specifically ion suppression. Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][2][3][4] In gas chromatography, matrix components can also mask active sites in the injection liner, paradoxically leading to signal enhancement for some analytes.[5]
Q2: I am observing unexpected peaks or a noisy baseline in my chromatogram. Could this be related to matrix effects?
A2: Yes, a complex sample matrix can introduce a variety of interferences, leading to a noisy baseline or the appearance of ghost peaks.[6] These interferences can be sporadic and may not be present in every sample, leading to inconsistent results.
Q3: My recovery of internal standards is inconsistent across different samples. What does this indicate?
A3: Inconsistent internal standard recovery is a strong indicator of variable matrix effects.[6] The composition of the matrix can differ significantly between samples, even those from the same source, causing the degree of signal suppression or enhancement to vary.
Q4: How can I confirm that matrix effects are impacting my analysis?
A4: A common method to assess matrix effects is the post-extraction spike experiment.[1][2] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same analyte in a clean solvent. A significant difference in the signal intensity confirms the presence of matrix effects.
Mitigation Strategies
Q5: What are the primary strategies to mitigate matrix effects?
A5: The main approaches to address matrix effects can be categorized as follows:
-
Sample Preparation: Techniques to remove interfering components from the sample before analysis.
-
Calibration Strategies: Methods to compensate for the matrix effect during data analysis.
-
Instrumental Approaches: Modifications to the analytical method to minimize the impact of the matrix.
The following diagram illustrates a general workflow for selecting an appropriate mitigation strategy.
Figure 1. Decision workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q6: What is the difference between ion suppression and ion enhancement?
A6: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower signal.[1][4][5] Ion enhancement is the opposite effect, where the matrix components increase the ionization efficiency, resulting in a higher signal.[4][5]
Q7: Can I use a simple dilution to overcome matrix effects?
A7: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[7] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for trace analysis.[7]
Q8: When should I use the standard addition method?
A8: The standard addition method is particularly useful for complex and variable matrices where it is difficult to prepare a matching blank matrix for calibration.[8][9] It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[8][9][10]
Q9: What are the advantages and disadvantages of using isotopically labeled internal standards?
A9: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for correcting matrix effects because they have nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[1] The main disadvantage is that they can be expensive and are not always commercially available for all analytes.[1]
Q10: How do I choose the right sample preparation technique?
A10: The choice of sample preparation technique depends on the nature of the analyte and the matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): Effective for removing interferences and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): A classic method for separating analytes from interfering substances based on their differential solubility in two immiscible liquids.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method often used for pesticide residue analysis in food and environmental samples.
Data Presentation: Comparison of Mitigation Strategies
The following table summarizes the effectiveness of different mitigation strategies on the recovery of analytes from environmental samples.
| Mitigation Strategy | Analyte Class | Matrix | Average Recovery (%) | Signal Suppression/Enhancement | Reference |
| None (External Calibration) | Pharmaceuticals | Wastewater Influent | < 10% | Severe Suppression (-64% to -97%) | [11] |
| Standard Addition | Pharmaceuticals | Wastewater Influent | 95 - 105% | Compensated | [11] |
| Matrix-Matched Calibration | Pesticides | Agricultural Soil | 85 - 115% | Compensated | [5] |
| Isotope-Labeled Internal Standard | Various | Surface Water | 98 - 102% | Compensated | [1] |
| Sample Dilution (10-fold) | Various | River Water | 70 - 90% | Reduced Suppression | [7] |
Experimental Protocols
Protocol 1: Standard Addition Method for Environmental Water Samples
This protocol describes the single-point standard addition method for quantifying an analyte in a water sample.
-
Sample Preparation:
-
Collect the water sample and filter it through a 0.45 µm filter to remove particulate matter.
-
-
Preparation of Solutions:
-
Sample Solution: Aliquot a known volume (e.g., 5 mL) of the filtered water sample into a volumetric flask. Dilute to the final volume (e.g., 10 mL) with a suitable solvent (e.g., methanol or mobile phase).
-
Spiked Sample Solution: Aliquot the same known volume (e.g., 5 mL) of the filtered water sample into a second volumetric flask. Add a small, known volume of a standard solution of the analyte to achieve a concentration that is expected to approximately double the signal of the unspiked sample. Dilute to the final volume (e.g., 10 mL) with the same solvent.
-
-
Analysis:
-
Analyze both the "Sample Solution" and the "Spiked Sample Solution" using the established LC-MS or GC-MS method.
-
-
Calculation:
-
Calculate the concentration of the analyte in the original sample using the following equation:
Csample = (Isample * Cspike) / (Ispiked_sample - Isample)
Where:
-
Csample = Concentration of the analyte in the sample
-
Isample = Signal intensity of the analyte in the "Sample Solution"
-
Cspike = Concentration of the spike added to the "Spiked Sample Solution"
-
Ispiked_sample = Signal intensity of the analyte in the "Spiked Sample Solution"
-
-
The following diagram illustrates the workflow for the standard addition method.
Figure 2. Workflow for the standard addition method.
Protocol 2: Matrix-Matched Calibration
This protocol is suitable when a representative blank matrix, free of the analyte of interest, is available.
-
Blank Matrix Preparation:
-
Obtain a sample of the environmental matrix (e.g., soil, sediment, water) that is known to be free of the target analytes.
-
Process the blank matrix using the same extraction procedure as the unknown samples.
-
-
Calibration Standard Preparation:
-
Prepare a series of calibration standards by spiking known amounts of the analyte(s) into aliquots of the blank matrix extract.
-
The concentration range of the calibration standards should bracket the expected concentration of the analytes in the unknown samples.
-
-
Sample Analysis:
-
Analyze the matrix-matched calibration standards and the unknown sample extracts using the same analytical method.
-
-
Quantification:
-
Construct a calibration curve by plotting the signal response of the standards versus their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their signal responses on the matrix-matched calibration curve.
-
The logical relationship for choosing between standard addition and matrix-matched calibration is shown below.
Figure 3. Choosing a calibration strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LABTips: Handling 'Glitches' in the Environmental Matrix | Labcompare.com [labcompare.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alpha-measure.com [alpha-measure.com]
- 10. welchlab.com [welchlab.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Phenanthrene Derivative Chromatography
Welcome to the technical support center for optimizing solvent systems in phenanthrene derivative chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatography of phenanthrene derivatives.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Dissolve and inject your sample in the initial mobile phase whenever possible. If not feasible, ensure the injection solvent is weaker (less eluotropic) than the mobile phase.[1] |
| Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral. Consider adding a buffer (e.g., phosphate, ammonium acetate) to maintain a stable pH.[2][3] | |
| Column overload. | Reduce the sample concentration or injection volume. Fully porous silica particles can offer higher loadability, minimizing peak broadening from overloading.[1] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning accuracy.[4] |
| Column degradation. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1] | |
| Inadequate column equilibration between runs. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Co-elution of Peaks (e.g., with Anthracene) | Insufficient selectivity of the chromatographic system. | Modify the mobile phase composition. For reversed-phase HPLC, altering the organic modifier (e.g., trying methanol instead of acetonitrile) or the aqueous phase pH can change selectivity.[5] |
| Inappropriate column chemistry. | For GC, a medium polarity column, such as one with a 50% phenyl modification, can effectively separate phenanthrene and anthracene.[6] For HPLC, experiment with different stationary phases (e.g., phenyl-hexyl instead of C18). | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases before use to remove particulates. A guard column can also protect the analytical column from contamination.[1] |
| Mobile phase viscosity is too high. | If using methanol-water mixtures, be aware that their viscosity can be high, leading to increased backpressure.[7] Consider switching to acetonitrile, which has lower viscosity. | |
| No Peaks Detected | Compound decomposed on the column. | Test the stability of your phenanthrene derivative on silica gel. If it is unstable, consider using a different stationary phase like alumina or deactivated silica.[8] |
| The compound is irreversibly adsorbed to the stationary phase. | Your compound may be too non-polar for the chosen reversed-phase conditions. Try a mobile phase with a higher percentage of organic solvent or switch to normal-phase chromatography. | |
| Sample solubility issues. | Phenanthrene and its derivatives are often soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[9] Ensure your sample is fully dissolved before injection. For aqueous mobile phases, dissolving the sample in a small amount of a miscible organic solvent first can help.[9] |
Frequently Asked Questions (FAQs)
Q1: Should I use isocratic or gradient elution for my phenanthrene derivative?
A1: The choice depends on the complexity of your sample.
-
Isocratic elution , which uses a constant mobile phase composition, is suitable for simple, well-known samples where the components have similar polarities.[10] It is often used for routine quality control analyses.[10]
-
Gradient elution , where the mobile phase composition changes during the run, is generally better for complex mixtures containing compounds with a wide range of polarities.[2] It can provide better peak resolution and shorter analysis times for such samples.[2]
Q2: How do I choose the initial mobile phase composition for my phenanthrene derivative in reversed-phase HPLC?
A2: A good starting point is a "scouting gradient." This involves running a broad gradient, for example, from 5% to 100% acetonitrile in water over 20 minutes.[10] This will give you an idea of the solvent strength required to elute your compounds of interest. You can then develop a more focused gradient or an isocratic method based on these initial results.
Q3: My phenanthrene derivative is not soluble in the aqueous mobile phase. What should I do?
A3: Phenanthrene has low solubility in aqueous buffers.[9] To overcome this, you can first dissolve your sample in a small amount of a water-miscible organic solvent like DMSO, and then dilute it with your aqueous buffer.[9] Be mindful that the injection solvent should ideally be weaker than the mobile phase to avoid peak distortion.
Q4: I'm having trouble separating phenanthrene from its isomer, anthracene. What can I do?
A4: This is a common challenge due to their similar structures. In GC, using a medium polarity column can provide the necessary selectivity.[6] In HPLC, you can try changing the organic modifier (e.g., methanol vs. acetonitrile), adjusting the mobile phase pH, or using a different column chemistry (e.g., a phenyl-based stationary phase) to enhance separation.
Q5: What are some common solvent systems for phenanthrene derivative chromatography?
A5: For reversed-phase HPLC, mixtures of acetonitrile and water or methanol and water are very common. For normal-phase HPLC, hexane with a polar modifier like ethyl acetate is often used. The exact ratios will depend on the specific derivatives you are separating.
Quantitative Data Summary
The following table summarizes example solvent systems and conditions for phenanthrene analysis.
| Analyte(s) | Chromatography Mode | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Phenanthrene and Fluorene | Isocratic RP-HPLC | RP-C18 | Acetonitrile:Water (80:20, v/v) | 1.0 mL/min | DAD at 254 nm | [11] |
| Polycyclic Aromatic Hydrocarbons (including Phenanthrene) | Gradient RP-HPLC | Waters PAH 4.6 x 250 mm | A: Water, B: Acetonitrile. Gradient: 60% B to 100% B over 12 min | 1.2 mL/min | UV at 254 nm and Fluorescence | [12] |
| Phenanthrene Derivatives | Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1, v/v) | Not specified | Not specified | [13] |
Experimental Protocol: Optimizing a Gradient Elution Method for Phenanthrene Derivatives in RP-HPLC
This protocol outlines a systematic approach to developing and optimizing a gradient elution method.
-
Initial Scouting Gradient:
-
Prepare a mobile phase A (e.g., water with 0.1% formic acid) and a mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Use a standard C18 column.
-
Run a broad linear gradient from 5% to 100% B over 20-30 minutes.[10]
-
Inject a standard of your phenanthrene derivative.
-
This initial run will determine the approximate solvent composition at which your compound elutes.
-
-
Developing a Focused Gradient:
-
Based on the scouting run, create a narrower gradient that spans the elution range of your compound. For example, if your compound eluted at 70% B, you might run a gradient from 60% to 80% B over 15 minutes. This will improve the resolution around your peak of interest.[14]
-
-
Optimizing the Gradient Slope:
-
The steepness of the gradient affects resolution and run time.
-
A shallower gradient (slower increase in %B) will generally increase resolution but also lengthen the run time.[2]
-
A steeper gradient will shorten the run time but may decrease resolution.[2]
-
Adjust the gradient slope to achieve the desired balance between resolution and analysis time.
-
-
Fine-Tuning Selectivity:
-
If co-elution with impurities is an issue, you may need to adjust the selectivity of your method.
-
Change the organic modifier: Try methanol instead of acetonitrile. This can alter the elution order of compounds.
-
Adjust the pH: If your phenanthrene derivative has ionizable functional groups, changing the pH of the mobile phase can significantly impact its retention and selectivity.[3] Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[3]
-
-
Final Method Verification:
-
Once you have an optimized method, verify its robustness by making small, deliberate changes to parameters like the mobile phase composition and column temperature to ensure the separation is still effective.
-
Check for reproducibility by running multiple injections.
-
Visualizations
Caption: Troubleshooting workflow for common chromatography issues.
Caption: Experimental workflow for optimizing a gradient elution method.
References
- 1. HPLC 疑難排解指南 [sigmaaldrich.com]
- 2. mastelf.com [mastelf.com]
- 3. mastelf.com [mastelf.com]
- 4. welch-us.com [welch-us.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. Chromatography [chem.rochester.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Enhancing Phen-Bio™ Efficiency
Welcome to the technical support center for Enhancing the Efficiency of Phenanthrene Biodegradation (Phen-Bio™). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during phenanthrene biodegradation experiments.
1. Why is my phenanthrene degradation rate slow or negligible?
Several factors can contribute to poor degradation efficiency. Consider the following:
-
Suboptimal Environmental Conditions: The pH, temperature, and initial phenanthrene concentration are critical. Ensure your experimental conditions are within the optimal range for your microbial culture. For instance, some bacterial strains show optimal degradation at 30-37°C and a pH of 7.0-9.0.[1][2] High concentrations of phenanthrene can also be inhibitory to microbial growth and degradation.[3]
-
Inadequate Microbial Inoculum: The density and viability of your starting culture are crucial. A low cell count or a culture that is not in the exponential growth phase may lead to a lag in degradation. It has been observed that an initial inoculum of around 5.55 x 10^5 colony-forming units (CFU) per gram of soil can grow to 1.97 x 10^7 CFU g-1 within 100 hours, indicating the importance of a sufficient starting population.[4]
-
Nutrient Limitation: Biodegradation is a biological process that requires essential nutrients. Ensure your medium contains adequate sources of carbon, nitrogen, phosphorus, and trace elements to support microbial growth and enzymatic activity.[5]
-
Low Bioavailability of Phenanthrene: Phenanthrene is a hydrophobic compound with low water solubility, which can limit its availability to microorganisms.[6] The use of surfactants or co-solvents can enhance its bioavailability.
-
Presence of Inhibitory Substances: Your sample matrix (e.g., soil, water) may contain other compounds that are toxic to the degrading microorganisms.
2. How can I enhance the bioavailability of phenanthrene?
Improving the contact between microorganisms and phenanthrene is key. Here are some strategies:
-
Use of Surfactants: Non-ionic surfactants, such as Triton X-100, can increase the solubility of phenanthrene and enhance its degradation rate by some bacterial strains.[7]
-
Bioaugmentation with Biosurfactant-Producing Strains: Some bacteria produce their own biosurfactants, which can aid in the emulsification and uptake of hydrophobic compounds like phenanthrene.[8]
-
Slurry Bioreactors: For soil remediation, using a slurry bioreactor can improve the mass transfer of phenanthrene from the solid phase to the aqueous phase where microorganisms are more active.[9]
3. My microbial culture is not growing on phenanthrene as the sole carbon source. What should I do?
-
Acclimation Period: Microorganisms may require a period of adaptation to utilize phenanthrene. This can be achieved through a gradual enrichment process where the concentration of phenanthrene is slowly increased over time.[9][10]
-
Check for Contamination: Ensure your culture is pure, as contaminating microorganisms might outcompete your desired strain for other available nutrients or produce inhibitory substances.
-
Verify Strain Capability: Double-check the literature or your own preliminary screening to confirm that the microbial strain you are using is indeed capable of degrading phenanthrene. Not all polycyclic aromatic hydrocarbon (PAH) degraders are efficient with phenanthrene.
4. I am observing inconsistent results between replicate experiments. What could be the cause?
-
Inhomogeneous Sample Matrix: If working with soil or sediment, ensure your samples are thoroughly homogenized before starting the experiment. Phenanthrene may not be evenly distributed.
-
Inoculum Variability: Prepare your inoculum from a single, well-mixed stock culture to ensure consistency across replicates.
-
Analytical Errors: Review your extraction and quantification methods for potential sources of error. Ensure consistent extraction efficiency and accurate calibration of your analytical instruments.
5. How do I confirm that the disappearance of phenanthrene is due to biodegradation and not abiotic loss?
-
Sterile Controls: Always include a sterile control in your experimental setup. This can be achieved by autoclaving or using a chemical sterilant on your sample matrix before adding phenanthrene. Any loss of phenanthrene in the sterile control can be attributed to abiotic factors like volatilization or adsorption.[1]
-
Monitor Microbial Growth: Correlate the degradation of phenanthrene with an increase in microbial biomass (e.g., cell count, protein concentration).[11]
-
Identify Metabolites: Detecting the formation of known phenanthrene degradation intermediates (e.g., 1-hydroxy-2-naphthoic acid, phthalic acid) provides strong evidence of biological activity.[3][7]
Data Presentation: Phenanthrene Biodegradation Efficiency
The following tables summarize quantitative data on the efficiency of phenanthrene biodegradation under various experimental conditions, as reported in the literature.
Table 1: Effect of Environmental Parameters on Phenanthrene Biodegradation
| Microorganism/Consortium | Temperature (°C) | pH | Initial Concentration (mg/L) | Degradation Efficiency (%) | Incubation Time | Reference |
| Mycobacterium sp. TJFP1 | 37 | 9.0 | 100 | 100 | 106 hours | [1] |
| Rhodococcus sp. | 30 | 7.3 | 70 | 70 | 19 days | [2] |
| Bacterial Consortium NS-PAH-2015-PNP-5 | 35 | 7.3 | 869 | 89 | 7 days | [12] |
| Klebsiella pneumoniae | 34 | 7.5 | 50.8 | 83.36 | Not Specified | [13] |
| Pseudomonas aeruginosa | 33.3 | 7.2 | 52.7 | 81.23 | Not Specified | [13] |
| Halotolerant Enriched Culture | 37 | 7.0-7.5 | 40 | 87.66 | 10 days | [3] |
| Bacterial Consortium MZJ_21 | 30 | Not Specified | Not Specified | 95.41 | 48 hours | [9] |
Table 2: Influence of Salinity on Phenanthrene Biodegradation
| Microorganism/Consortium | Salinity (%) | Initial Concentration (mg/L) | Degradation Efficiency (%) | Incubation Time | Reference |
| Halotolerant Enriched Culture | 10 | 40 | ~87 | 10 days | [3] |
| Halotolerant Enriched Culture | 5 | Not Specified | Highest Degradation | Not Specified | [3] |
| Sphingomonas sp. VA1 | 0 | 3 | 92 | 4 days | [3] |
| Sphingomonas sp. VA1 | 6 | 3 | Decreased | 4 days | [3] |
Table 3: Comparison of Single Strains and Consortia
| System | Degradation Efficiency (%) | Incubation Time | Reference |
| Gonium pectorale (microalgae) | 98 | 30 days | [14] |
| Bacillus licheniformis | 19 | 30 days | [14] |
| G. pectorale & B. licheniformis Consortium | 96 | 30 days | [14] |
| Natural Soil | 54.38 | 48 hours | [10] |
| Natural Soil with MZJ_21 Consortium | 95.41 | 48 hours | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in phenanthrene biodegradation research.
Protocol 1: Isolation of Phenanthrene-Degrading Bacteria
This protocol is adapted from Bio-protocol.[5]
-
Enrichment:
-
Suspend 5 g of a sample (e.g., oily sludge, contaminated soil) in 45 ml of Mineral Basal Salt (MBS) medium.
-
MBS medium composition (g/L): 0.8 K₂HPO₄, 0.2 KH₂PO₄, 1.0 (NH₄)₂SO₄, 0.2 MgSO₄·7H₂O, 0.1 CaCl₂·2H₂O, 0.005 FeSO₄·7H₂O, and 1 ml of trace elements solution. Adjust pH to 7.0 ± 0.2.
-
Supplement the medium with 150 mg/L of phenanthrene as the sole carbon source.
-
Incubate in an orbital shaker at 150 rpm at 37°C for 7 days.
-
Repeat this enrichment step five times by transferring an aliquot of the culture to fresh medium to select for well-adapted strains.
-
-
Isolation:
-
Prepare Phen-MBS agar plates by spraying a 1.5% (w/v) phenanthrene solution in acetone onto the surface of solid MBS agar plates. Allow the acetone to evaporate for 20 minutes at room temperature.
-
Spread 200 µL of the final enrichment culture onto the surface of the Phen-MBS agar plates.
-
Incubate at 37°C for one week.
-
Isolate single colonies that form clearing zones around them.
-
-
Purification and Preservation:
-
Streak the isolated single colonies onto fresh Phen-MBS agar plates for purification.
-
Preserve the pure colonies on Phen-MBS slant agar.
-
Protocol 2: Quantification of Phenanthrene using High-Performance Liquid Chromatography (HPLC)
This is a general protocol; specific parameters may need optimization based on your instrument and column.
-
Sample Preparation (Liquid Culture):
-
Take a known volume of your culture and centrifuge to pellet the cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[14]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the residue in a known volume of mobile phase (e.g., acetonitrile) for HPLC analysis.
-
-
Sample Preparation (Soil/Sediment):
-
Air-dry and sieve the soil sample.
-
Extract a known weight of soil with a suitable solvent (e.g., dichloromethane:acetone mixture) using methods like Soxhlet extraction, sonication, or accelerated solvent extraction (ASE).
-
The extract may require cleanup to remove interfering substances, for example, using a silica gel or Florisil column.[15]
-
Concentrate the cleaned extract and re-dissolve it in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (commonly used for PAH analysis).[15]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: UV detector (e.g., at 254 nm) or a fluorescence detector for higher sensitivity and selectivity.[15][16]
-
Quantification: Prepare a calibration curve using phenanthrene standards of known concentrations. Calculate the concentration in your samples by comparing their peak areas to the calibration curve.
-
Visualizations
Bacterial Degradation Pathways of Phenanthrene
The following diagram illustrates the primary metabolic routes for the bacterial degradation of phenanthrene. Bacteria initially attack the phenanthrene molecule using dioxygenase enzymes at different positions, leading to the formation of dihydrodiols. These intermediates are then further metabolized through distinct pathways, often converging on central intermediates like phthalic acid or salicylate, which can then enter the tricarboxylic acid (TCA) cycle.[17][18][19][20]
Caption: Bacterial metabolic pathways for phenanthrene degradation.
General Experimental Workflow for Enhancing Phenanthrene Biodegradation
This workflow outlines the key steps from sample collection to the analysis of biodegradation efficiency. It emphasizes the iterative nature of optimizing experimental conditions and the importance of appropriate controls.
Caption: Workflow for phenanthrene biodegradation experiments.
Logical Relationship for Troubleshooting Poor Biodegradation
This diagram provides a decision-making framework to diagnose and address issues of low phenanthrene degradation efficiency. It guides the user through a series of checks, from environmental conditions to the intrinsic capabilities of the microbial culture.
Caption: Troubleshooting logic for phenanthrene biodegradation.
References
- 1. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of phenanthrene as a model hydrocarbon: Power display of a super-hydrophobic halotolerant enriched culture derived from a saline-sodic soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. 2.1. Isolation of Phenanthrene-degrading Bacteria [bio-protocol.org]
- 6. frontiersin.org [frontiersin.org]
- 7. crdd.osdd.net [crdd.osdd.net]
- 8. Frontiers | Isolation and Characterization of Phenanthrene Degrading Bacteria from Diesel Fuel-Contaminated Antarctic Soils [frontiersin.org]
- 9. Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium [frontiersin.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. agilent.com [agilent.com]
- 17. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Purity of 1,6-Dinitrophenanthrene
For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of analytical techniques for confirming the purity of 1,6-Dinitrophenanthrene and its isomers, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate methodology.
Comparison of Analytical Techniques for Dinitrophenanthrene Isomers
The purity of this compound and its isomers can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy are among the most powerful and commonly employed methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
A comparative summary of key analytical parameters for this compound and two common isomers, 3,6-Dinitrophenanthrene and 2,7-Dinitrophenanthrene, is presented below. This data is essential for method development and for distinguishing between the different isomers that may be present as impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Chemical Shifts (δ, ppm) |
| This compound | C₁₄H₈N₂O₄ | 268.23 | 205-207 | 9.35 (d), 9.05 (d), 8.95 (d), 8.40 (d), 8.25 (t), 8.10 (t), 7.90 (d), 7.85 (d) |
| 3,6-Dinitrophenanthrene | C₁₄H₈N₂O₄ | 268.23 | 275-277 | 9.71 (s), 8.76 (d), 8.51 (d), 8.01 (s) |
| 2,7-Dinitrophenanthrene | C₁₄H₈N₂O₄ | 268.23 | 248-250 | 9.49 (d), 8.58 (dd), 8.05 (d) |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are designed to serve as a starting point for the development of validated in-house methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For dinitrophenanthrene isomers, a reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is effective for separating the isomers.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides both chromatographic retention time and mass spectral data, enabling confident identification of impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-350.
-
Sample Preparation: Prepare a 100 µg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or acetone.
Quantitative ¹H NMR (qHNMR) Spectroscopy
qHNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing Experimental Workflows
To provide a clear overview of the logical steps involved in each analytical procedure, the following diagrams have been generated using Graphviz.
Caption: HPLC workflow for purity analysis.
Caption: GC-MS workflow for purity analysis.
Caption: qHNMR workflow for purity analysis.
Comparative Analysis of 1,6-Dinitrophenanthrene and Its Isomers: A Guide for Researchers
A comprehensive review of the genotoxic potential and metabolic activation of dinitrophenanthrene isomers, providing researchers, scientists, and drug development professionals with comparative data and mechanistic insights.
Introduction
Dinitrophenanthrenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are compounds of significant interest in toxicology and drug development due to their potential mutagenic and carcinogenic properties. The position of the nitro groups on the phenanthrene backbone plays a crucial role in determining their biological activity. This guide provides a comparative analysis of 1,6-dinitrophenanthrene and its isomers, focusing on their mutagenicity, the underlying metabolic activation pathways, and the structure-activity relationships that govern their genotoxic potential.
Mutagenicity of Dinitrophenanthrene Isomers
The mutagenic potency of dinitrophenanthrene isomers is highly dependent on the spatial arrangement of the nitro substituents. A key factor influencing their mutagenicity is the torsion angle of the nitro groups relative to the plane of the aromatic rings. Isomers with nitro groups that are more coplanar with the phenanthrene ring tend to exhibit higher mutagenic activity.
A study by Sera et al. systematically investigated the mutagenicity of 22 different mono-, di-, and trinitrophenanthrene derivatives in Salmonella typhimurium strain TA98. The results indicated that dinitrophenanthrene derivatives with nitro groups having torsion angles below 10° were more mutagenic than those with torsion angles above 50°. For instance, isomers such as 1,5-, 1,10-, and 4,9-dinitrophenanthrene, which have calculated nitro group torsion angles that are significantly out of plane, demonstrated weaker mutagenic potency compared to other dinitrophenanthrene derivatives where the nitro groups are more aligned with the aromatic system.[1] This suggests that steric hindrance, which can prevent the molecule from fitting into the active site of activating enzymes, plays a critical role in modulating mutagenicity.[1]
Experimental Protocols
The standard assay for assessing the mutagenicity of these compounds is the Ames test, which utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To determine the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Salmonella typhimurium strains such as TA98 and TA100 are commonly used. TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens.[2]
-
Metabolic Activation: Tests are conducted both with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates. This is crucial as many nitro-PAHs require metabolic activation to become mutagenic.[2]
-
Procedure: a. The tester strain, the test compound at various concentrations, and either the S9 mix or a buffer control are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control.[3]
Metabolic Activation and Signaling Pathways
The genotoxicity of dinitrophenanthrenes is not an intrinsic property of the parent molecules but rather a consequence of their metabolic activation to reactive intermediates that can damage DNA. The primary pathway for this activation is nitroreduction.
Nitroreduction Pathway
This multi-step process is catalyzed by a variety of nitroreductase enzymes present in both bacteria and mammalian cells.
Workflow of Nitroreduction:
Caption: Metabolic activation of dinitrophenanthrenes via the nitroreduction pathway.
The initial reduction of a nitro group on the dinitrophenanthrene molecule leads to the formation of a nitroso intermediate, which is further reduced to a N-hydroxy-aminophenanthrene. This N-hydroxy metabolite is a critical intermediate. In many cases, it requires further activation through O-esterification (e.g., by acetyltransferases or sulfotransferases) to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, primarily guanine and adenine, forming DNA adducts.[4] These adducts can disrupt the normal processes of DNA replication and repair, leading to mutations and potentially initiating carcinogenesis.
Structure-Activity Relationship
The relationship between the chemical structure of dinitrophenanthrene isomers and their biological activity is a key area of research. As previously mentioned, the planarity of the nitro groups is a significant determinant of mutagenicity. Isomers that allow for better coplanarity of the nitro groups with the aromatic ring system are more readily metabolized by nitroreductases, leading to a more potent mutagenic response.
Furthermore, the position of the nitro groups influences the electronic properties of the molecule, which can affect the stability of the reactive intermediates formed during metabolic activation. The formation of a stable nitrenium ion is a critical step in the genotoxic mechanism of many nitro-PAHs.
Conclusion
The biological activity of dinitrophenanthrene isomers, particularly their mutagenicity, is intricately linked to their molecular structure. The position and orientation of the nitro groups dictate the molecule's ability to be metabolically activated via nitroreduction to form DNA-damaging reactive intermediates. While direct quantitative comparative data for all isomers, including this compound, is not extensively available, the established structure-activity relationships for nitrophenanthrenes provide a strong basis for predicting their relative genotoxic potential. Further research focusing on the synthesis and systematic biological evaluation of all dinitrophenanthrene isomers is warranted to fully elucidate their toxicological profiles and to inform risk assessment and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mutagenicity of 1,6-Dinitrophenanthrene and Other Nitrated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potency of 1,6-dinitrophenanthrene relative to other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). The information presented is collated from peer-reviewed studies, with a focus on quantitative data from the Ames test, a widely accepted bacterial reverse mutation assay for assessing mutagenicity. Detailed experimental protocols and descriptions of the metabolic pathways involved in the mutagenic activation of these compounds are also provided.
Comparative Mutagenicity Data
The mutagenic potency of nitro-PAHs is commonly evaluated using the Ames test with various strains of Salmonella typhimurium. Strain TA98 is particularly sensitive to frameshift mutagens, a common mode of action for many nitro-PAHs. The data below, primarily from studies conducted without an external metabolic activation system (S9 mix), highlights the direct-acting mutagenicity of these compounds, which is a significant concern for environmental and human health.
| Compound | Class | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) |
| This compound | Dinitrophenanthrene | TA98 | Elevated |
| 1,8-Dinitrophenanthrene | Dinitrophenanthrene | TA98 | Elevated |
| 3,6-Dinitrophenanthrene | Dinitrophenanthrene | TA98 | Elevated |
| 1-Nitrophenanthrene | Mononitrophenanthrene | TA100 | 329[1] |
| 3-Nitrophenanthrene | Mononitrophenanthrene | TA100 | 620[1] |
| 9-Nitrophenanthrene | Mononitrophenanthrene | TA100 | 438[1] |
| 1,6-Dinitropyrene | Dinitropyrene | TA98 | Highly Potent |
| 1,8-Dinitropyrene | Dinitropyrene | TA98 | ~700 times more mutagenic than 1-nitropyrene[2] |
| 1-Nitropyrene | Mononitropyrene | TA98 | Potent |
| 2-Nitrofluorene | Nitrofluorene | TA98 | Potent |
| 3-Nitrofluoranthene | Nitrofluoranthene | TA98 | More potent than 2-nitrofluoranthene[3] |
| 2-Nitrofluoranthene | Nitrofluoranthene | TA98 | Potent[3] |
Note: "Elevated" for dinitrophenanthrenes indicates that while specific revertant/nmol values for TA98 were not explicitly found in the provided search results, the literature suggests their mutagenicity is significantly increased in O-acetyltransferase-overproducing strains, implying potent mutagenic activity in standard tester strains as well.[1][4]
Experimental Protocols
The data presented in this guide is primarily derived from the Ames test, a bacterial reverse mutation assay. The following is a detailed methodology for this key experiment.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-deficient medium.
Materials:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 detects frameshift mutations, while TA100 is sensitive to base-pair substitutions.[6] Strains deficient in nitroreductase (e.g., TA98NR) or O-acetyltransferase (e.g., TA98/1,8-DNP6) are used to elucidate metabolic activation pathways.[7]
-
Test Compounds: Nitrated PAHs dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
S9 Metabolic Activation System (Optional): A rat liver homogenate (S9 fraction) can be included to mimic mammalian metabolism and detect compounds that become mutagenic after bioactivation.
-
Culture Media: Nutrient broth for overnight cultures and minimal glucose agar plates for the assay.
-
Top Agar: Contains a trace amount of histidine to allow for a few cell divisions, which is necessary for mutagenesis to occur.
Procedure:
-
Bacterial Culture Preparation: Inoculate the selected Salmonella typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a stationary phase culture.
-
Preparation of Test Plates:
-
To a test tube containing molten top agar (kept at 45°C), add the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer (for assays without metabolic activation).
-
Briefly vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
The plate is gently tilted to ensure an even distribution of the top agar.
-
-
Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.
-
Scoring and Data Analysis:
-
After incubation, the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) on each plate is counted.
-
The mutagenic activity is expressed as the number of revertants per nanomole (or microgram) of the test compound. A dose-dependent increase in the number of revertant colonies compared to the negative control (solvent only) indicates a positive mutagenic response.
-
Mandatory Visualizations
Experimental Workflow: Ames Test
Caption: Workflow of the Ames test for assessing the mutagenicity of nitro-PAHs.
Signaling Pathways: Metabolic Activation of Dinitrophenanthrene
The mutagenicity of many nitro-PAHs, including dinitrophenanthrenes, is dependent on their metabolic activation to reactive intermediates that can bind to DNA. This process is primarily initiated by the reduction of the nitro group.
Caption: Metabolic activation of this compound to a DNA-reactive mutagen.
Discussion
The available data indicates that dinitrophenanthrenes, including the 1,6-isomer, are potent mutagens. Their mutagenic activity is significantly enhanced in Salmonella typhimurium strains that overproduce O-acetyltransferase, such as YG1024 and YG1029.[1][4] This suggests that the primary metabolic activation pathway involves an initial nitroreduction to an N-hydroxyamino intermediate, followed by O-acetylation to a highly reactive N-acetoxy-amino-phenanthrene ester. This reactive ester can then form covalent adducts with DNA, leading to mutations.
In comparison to other nitro-PAHs, dinitrated compounds like dinitrophenanthrenes and the well-studied dinitropyrenes often exhibit higher mutagenic potency than their mononitrated counterparts. For instance, 1,8-dinitropyrene is reported to be approximately 700 times more mutagenic than 1-nitropyrene in S. typhimurium TA98.[2] The position of the nitro groups on the aromatic ring also plays a crucial role in determining mutagenic potency, with substitutions at the 3 and 6 positions of phenanthrene leading to strong mutagenic activity.[1][4] This is attributed to the electronic properties and the planarity of the nitro group relative to the aromatic ring system.
References
- 1. Mutagenicity of nitrophenanthrene derivatives for Salmonella typhimurium: effects of nitroreductase and acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative mutagenicity of nitrofluoranthenes in Salmonella typhimurium TA98, TA98NR, and TA98/1,8DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.teikyo.jp [pure.teikyo.jp]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of nitrofurans in Salmonella typhimurium TA98, TA98NR and TA98/1,8-DNP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Nitrophenanthrene: A Comparison of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of nitrophenanthrene, a class of mutagenic and carcinogenic compounds, is of paramount importance. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
Comparative Performance of Analytical Methods
The choice of analytical method for nitrophenanthrene quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance metrics for HPLC with fluorescence detection, GC-MS, and LC-MS/MS, providing a clear comparison of their capabilities.
Table 1: Performance Characteristics of a Validated HPLC-Fluorescence Detection Method for Nitrophenanthrene in Soil Samples
| Parameter | 3-Nitrophenanthrene | 9-Nitrophenanthrene |
| Quantification Limit (ng/kg) | 16 - 60 | 16 - 60 |
| Overall Recovery (%) | 89 - 106 | 89 - 106 |
| Intermediate Precision (%) | 16 - 32 | 16 - 32 |
This data is based on a method involving sonication with dichloromethane and derivatization through sodium borohydride reduction.[1]
Table 2: General Performance Characteristics of GC-MS for Semivolatile Organic Compounds
| Parameter | Typical Performance |
| **Linearity (R²) ** | >0.99 |
| Calibration Range | 0.02 to 100 µg/mL |
| Detection Limits | Low ppb range |
Performance can vary based on the specific instrument and method parameters.[2]
Table 3: General Performance Characteristics of LC-MS/MS for Nitro-Aromatic Compounds
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 to 1.0 µg/L |
| Accuracy (%) | 90 - 104 |
| Repeatability (RSD%) | < 4 |
| Intermediate Precision (RSD%) | < 9 |
These values are for a range of monoaromatic nitro-compounds and may vary for nitrophenanthrene.[3]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of nitrophenanthrene using HPLC, GC-MS, and LC-MS/MS. These workflows highlight the key stages from sample preparation to final analysis.
Detailed Experimental Protocols
HPLC with Fluorescence Detection for Soil Samples
This method is suitable for the analysis of nitrophenanthrene in complex environmental matrices like soil.[1]
-
Sample Preparation:
-
Extraction: Soil samples are subjected to sonication with dichloromethane to extract the analytes.[1]
-
Derivatization: The extracted nitrophenanthrenes are reduced using sodium borohydride. This chemical derivatization is often necessary to convert the nitro group into a fluorescent amino group, enhancing detection sensitivity.[1]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard high-performance liquid chromatography system is used.
-
Column: A C18 column is typically employed for the separation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly used.[4]
-
Detection: A fluorescence detector is used, with specific excitation and emission wavelengths for the derivatized nitrophenanthrenes. For 3-nitrophenanthrene, excitation/emission wavelengths are 254/410 nm, and for 9-nitrophenanthrene, they are 254/444 nm.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semivolatile organic compounds, including nitrophenanthrene.
-
Sample Preparation:
-
Extraction: Depending on the matrix, various extraction techniques can be employed, such as liquid-liquid extraction (LLE) for aqueous samples or solid-phase extraction (SPE) for both aqueous and solid samples.[5] For solid samples like soil, accelerated solvent extraction (ASE) can also be used.[6]
-
Cleanup: The extract is often cleaned up using SPE to remove interfering compounds.[5]
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a capillary column is used.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms, is typically used for the separation of PAHs.[2]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[2]
-
Injection: A splitless or pulsed splitless injection is commonly used to enhance sensitivity.[2]
-
MS Detector: A mass spectrometer is used for detection, often in the electron ionization (EI) mode.[7] For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for trace-level quantification of nitrophenanthrene in complex biological and environmental samples.[9][10]
-
Sample Preparation:
-
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system is used for separation.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer or acid) and an organic solvent like acetonitrile or methanol is employed.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate ions.
-
MS/MS Detector: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity.[12]
-
Conclusion
The selection of an analytical method for nitrophenanthrene quantification should be guided by the specific requirements of the study.
-
HPLC with fluorescence detection is a cost-effective and reliable method, particularly when high sensitivity is required and derivatization is feasible.
-
GC-MS is a robust and well-established technique suitable for a wide range of semivolatile compounds and is widely available in analytical laboratories.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices where matrix effects can be a significant challenge.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for the accurate and reliable quantification of nitrophenanthrene in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 8. epa.gov [epa.gov]
- 9. rsc.org [rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of LC-MS-MS compared to LC-MS for the determination of nitrofuran residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Impact: A Comparative Analysis of 1,6-Dinitrophenanthrene and its Parent Compound, Phenanthrene
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 1,6-dinitrophenanthrene and its parent polycyclic aromatic hydrocarbon (PAH), phenanthrene. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the distinct toxicological and metabolic profiles of these two compounds. The addition of nitro functional groups to the phenanthrene backbone significantly alters its biological properties, transforming a compound with moderate, varied activities into a potentially potent genotoxic agent.
Summary of Biological Activities
| Biological Activity | Phenanthrene | This compound |
| Cytotoxicity | Moderate cytotoxicity observed in various cell lines.[1][2] | Data for the 1,6-isomer is limited, but dinitro-PAHs are generally considered cytotoxic. |
| Genotoxicity | Generally considered non-genotoxic or weakly genotoxic.[3] Some studies show genotoxic effects at high concentrations or in specific assay systems.[3] | Highly likely to be a potent genotoxic and mutagenic compound. Dinitrated PAHs are known to be potent mutagens.[4] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3).[3] | Data not available, but its likely potent mutagenicity suggests potential carcinogenicity. |
| Metabolic Activation | Metabolized by cytochrome P450 enzymes to form dihydrodiols, phenols, and other oxygenated derivatives.[4][5][6] | Expected to undergo nitroreduction by cellular reductases to form reactive intermediates that can bind to DNA.[4] |
Detailed Biological Activity Profiles
Phenanthrene: A Compound of Diverse but Moderate Activity
Phenanthrene, a three-ring aromatic hydrocarbon, is a widespread environmental pollutant and a component of some traditional herbal medicines.[5] Its biological activities are diverse, ranging from anti-inflammatory and antimicrobial to cytotoxic effects.[1][2] However, its potency in these activities is generally considered moderate.
In terms of toxicity, phenanthrene exhibits moderate cytotoxicity to various cell lines and can be toxic to aquatic organisms.[1][2] Its genotoxicity is a subject of some debate. While the International Agency for Research on Cancer (IARC) classifies it as "not classifiable as to its carcinogenicity to humans" (Group 3), some studies have demonstrated weak genotoxic effects, particularly at higher concentrations or in the presence of metabolic activation systems.[3] The genotoxicity of phenanthrene is often linked to the formation of reactive diol epoxides during its metabolism.[5]
This compound: A Potentially Potent Genotoxicant
The introduction of two nitro groups at the 1 and 6 positions of the phenanthrene ring system is expected to dramatically alter its biological activity. While specific experimental data for this compound is scarce, the broader class of dinitrated PAHs is recognized for potent mutagenicity.[4] This heightened genotoxicity is attributed to the metabolic reduction of the nitro groups to reactive hydroxylamines and nitroso intermediates, which can form covalent adducts with DNA, leading to mutations.
Studies on other dinitrophenanthrene isomers, such as 3,6-dinitrophenanthrene, have shown high mutagenic activity in bacterial reverse mutation assays (Ames test). The position of the nitro groups significantly influences the mutagenic potential of nitrophenanthrenes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxicity of compounds like phenanthrene is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (phenanthrene or this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Genotoxicity Assay (Ames Test)
The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.[7][8][9][10]
Signaling Pathways and Metabolic Activation
The biological effects of both phenanthrene and this compound are intrinsically linked to their metabolism. The following diagrams illustrate the key metabolic pathways.
Caption: Metabolic activation pathway of phenanthrene.
Caption: Proposed metabolic activation of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the biological activities of these two compounds.
Caption: Workflow for comparing biological activities.
Conclusion
The available evidence strongly suggests that the addition of two nitro groups to the phenanthrene structure at the 1 and 6 positions significantly enhances its genotoxic potential. While phenanthrene exhibits a range of moderate biological activities, its dinitro-derivative is likely a potent mutagen. This underscores the critical importance of considering the effects of functional group substitutions when assessing the toxicological profiles of environmental contaminants and potential drug candidates. Further direct comparative studies on this compound are warranted to fully elucidate its biological activity and risk to human health.
References
- 1. Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity of 3,6-dinitrobenzo[e]pyrene, a novel mutagen in ambient air and surface soil, in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Deep Dive Into Historical Ames Study Data For N-nitrosamine Compounds | Lhasa Limited [lhasalimited.org]
- 10. youtube.com [youtube.com]
Environmental persistence of 1,6-Dinitrophenanthrene vs other nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of 1,6-dinitrophenanthrene and other selected nitroaromatic compounds. The persistence of these compounds in the environment is a critical factor in assessing their potential for long-term ecological impact and human health risks. Nitroaromatic compounds are known for their recalcitrance, largely due to the presence of the electron-withdrawing nitro group, which makes them resistant to oxidative degradation[1]. This guide summarizes available quantitative data on their persistence, details relevant experimental protocols, and visualizes known biodegradation pathways.
Comparative Persistence Data
The environmental persistence of nitroaromatic compounds is typically evaluated by their half-life in various environmental compartments such as soil, water, and air. The following tables summarize the available data for this compound and other common nitroaromatics. A significant data gap exists for the environmental half-life of this compound, highlighting a need for further research in this area.
Table 1: Environmental Half-life of Selected Nitroaromatic Compounds in Soil
| Compound | Half-life (t½) | Conditions | Reference |
| This compound | Data not available | - | - |
| 2,4-Dinitrotoluene (2,4-DNT) | 26 days | Aerobic, 22°C | [2] |
| 70 days (transformation to amino-nitro intermediates) | Aerobic, surface soil | [3] | |
| 2,6-Dinitrotoluene (2,6-DNT) | 18 days | Aerobic, 22°C | [2] |
| 28 days | Anaerobic, non-acclimated sewage | [4] | |
| p-Nitrophenol | 1 - 3 days | Aerobic, top-soil | [5] |
| 14 days | Anaerobic, top-soil | [5] | |
| 40 days | Aerobic, subsoil | [5] | |
| 2,4,6-Trinitrotoluene (TNT) | 1.3 days | Aerobic, 22°C | [2] |
| Nitrobenzene | Data not available | - | - |
Table 2: Environmental Half-life of Selected Nitroaromatic Compounds in Water
| Compound | Half-life (t½) | Conditions | Reference |
| This compound | Data not available | - | - |
| 2,4-Dinitrotoluene (2,4-DNT) | 3 - 10 hours | Photolysis, sunlit natural waters | [4] |
| 43 hours | Photolysis, distilled water | [4] | |
| >400 days | Volatilization from water body | [4] | |
| 2,6-Dinitrotoluene (2,6-DNT) | 3 - 10 hours | Photolysis, sunlit natural waters | [4] |
| p-Nitrophenol | 1 - 8 days | Photolysis, fresh water | [5] |
| 13 - 139 days | Photolysis, sea water | [5] | |
| 2,4,6-Trinitrotoluene (TNT) | 0.5 - many hours | Photolysis, surface waters | [6] |
| Several weeks - 6 months | Biodegradation | [6] | |
| Nitrobenzene | 2.5 - 6 days | Direct photolysis | [7] |
| 12 - 68 days | Volatilization (predicted) | [7] |
Table 3: Environmental Half-life of Selected Nitroaromatic Compounds in Air
| Compound | Half-life (t½) | Conditions | Reference |
| This compound | Data not available | - | - |
| 2,4-Dinitrotoluene (2,4-DNT) | ~75 days | Reaction with hydroxyl radicals | [3] |
| 2,6-Dinitrotoluene (2,6-DNT) | ~75 days | Reaction with hydroxyl radicals | [3] |
| p-Nitrophenol | 3 - 18 days | Atmospheric half-life | [5] |
| 2,4,6-Trinitrotoluene (TNT) | Data not available | - | - |
| Nitrobenzene | Slowly degraded | Reaction with hydroxyl radicals, direct photolysis | [8] |
Experimental Protocols
The determination of the environmental persistence of organic compounds follows standardized methodologies to ensure reproducibility and comparability of data. Key experimental protocols are outlined by the Organisation for Economic Co-operation and Development (OECD).
Soil Biodegradation Assessment (OECD 307 & 304A)
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and route of degradation of chemicals in soil under both aerobic and anaerobic conditions[1][9][10][11].
-
Principle: A sample of soil is treated with the test substance and incubated in the dark under controlled conditions of temperature and moisture. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products.
-
Experimental Setup:
-
Test System: Biometer flasks or flow-through systems are used to incubate soil samples (typically 50-200g).
-
Soil: A well-characterized soil (e.g., sandy loam, silty loam) is used. Soil properties like pH, organic carbon content, and microbial biomass are documented.
-
Test Substance: Often, a ¹⁴C-labeled test substance is used to facilitate tracking of its fate, including mineralization to ¹⁴CO₂ and formation of bound residues.
-
Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, the soil moisture is maintained at 40-60% of its maximum water holding capacity, and the headspace is flushed with air. For anaerobic conditions, the soil is saturated with water, and the headspace is flushed with an inert gas like nitrogen.
-
Sampling and Analysis: At predetermined intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days), replicate samples are taken. The soil is extracted with appropriate solvents, and the extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to quantify the parent compound and its metabolites. Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting.
-
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀). The formation and decline of major metabolites are also monitored.
OECD 304A: Inherent Biodegradability in Soil
This method is used to evaluate the mineralization rate of a ¹⁴C-labeled compound in soil[12][13].
-
Principle: A small soil sample is treated with the radiolabeled test chemical in a biometer flask. The evolution of ¹⁴CO₂ is measured over time as an indicator of mineralization.
-
Experimental Setup:
-
Test System: A biometer flask is used, which consists of a main flask for the soil and a side arm containing an alkali solution (e.g., NaOH or KOH) to trap CO₂.
-
Soil: A small sample of soil (e.g., 50g) is used.
-
Test Substance: The ¹⁴C-labeled test substance is applied to the soil.
-
Incubation: The flask is sealed and incubated in the dark at a controlled temperature.
-
Sampling and Analysis: At regular intervals, the alkali solution from the side arm is removed and analyzed for ¹⁴C content using liquid scintillation counting.
-
-
Data Analysis: The cumulative amount of ¹⁴CO₂ produced is plotted against time, and the percentage of mineralization is calculated relative to the initial amount of ¹⁴C added.
Aqueous Photolysis (Photodegradation in Water)
The photodegradation of a chemical in water is its transformation due to the absorption of light.
-
Principle: A solution of the test compound in pure water is exposed to a light source that simulates sunlight, and the decrease in the concentration of the compound is measured over time.
-
Experimental Setup:
-
Light Source: A light source that mimics the spectrum of natural sunlight is used, such as a xenon arc lamp with appropriate filters.
-
Reaction Vessel: Quartz or borosilicate glass vessels that are transparent to the relevant wavelengths of light are used.
-
Test Solution: A solution of the test compound is prepared in sterile, purified water, often buffered to a specific pH.
-
Controls: Dark controls (samples kept in the dark) are run in parallel to account for any degradation not caused by light (e.g., hydrolysis).
-
Incubation: The samples are irradiated at a constant temperature.
-
Sampling and Analysis: Aliquots of the solution are taken at different time points and analyzed for the concentration of the parent compound using methods like HPLC-UV or GC-MS.
-
-
Data Analysis: The rate of disappearance of the compound is used to determine the photolysis half-life. The quantum yield, which is the efficiency of the photochemical process, can also be calculated.
Biodegradation Pathways
The biodegradation of nitroaromatic compounds by microorganisms involves a series of enzymatic reactions that can lead to the detoxification and, in some cases, complete mineralization of the compound. Below are the visualized biodegradation pathways for 2,4-Dinitrotoluene and p-Nitrophenol.
2,4-Dinitrotoluene (2,4-DNT) Biodegradation Pathway
The aerobic degradation of 2,4-DNT is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the release of a nitrite group.
p-Nitrophenol Biodegradation Pathways
Two main aerobic biodegradation pathways have been identified for p-nitrophenol: the hydroquinone pathway and the benzenetriol pathway.
Conclusion
This guide provides a comparative overview of the environmental persistence of this compound and other nitroaromatic compounds. While data is available for several common nitroaromatics, there is a clear and critical lack of quantitative persistence data for this compound. This data gap hinders a comprehensive risk assessment for this compound and underscores the need for further research into its environmental fate and behavior. The provided experimental protocols and biodegradation pathways for other nitroaromatics can serve as a valuable reference for designing and interpreting future studies on this compound and other emerging nitroaromatic contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. uxoinfo.com [uxoinfo.com]
- 3. PlumX [plu.mx]
- 4. Recent analytical methods for atmospheric polycyclic aromatic hydrocarbons and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. img3.epanshi.com [img3.epanshi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Benchmarking 1,6-Dinitrophenanthrene: A Comparative Guide for Material Applications
A a a researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of 1,6-dinitrophenanthrene's potential performance in material applications, juxtaposed with established organic semiconductors. Due to a significant lack of experimental data for this compound, this comparison primarily relies on theoretical and computational predictions for this compound, while utilizing experimental data for the alternative materials.
Executive Summary
This compound, a nitro-polycyclic aromatic hydrocarbon, presents theoretical potential as an n-type organic semiconductor, a class of materials crucial for developing advanced electronic and optoelectronic devices. Computational studies suggest favorable electronic properties stemming from the electron-withdrawing nature of its nitro functional groups. However, a critical knowledge gap exists in the experimental validation of these properties. This guide benchmarks the theoretical attributes of this compound against the experimentally determined performance of two high-performing p-type organic semiconductors, pentacene and rubrene, and a representative high-performance n-type material, perylene diimide (PDI) derivatives. This comparison aims to frame the potential of this compound and underscore the necessity for empirical investigation into its material performance.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound (theoretical) and the selected alternative materials (experimental).
Table 1: Electronic Properties
| Material | Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Data Source |
| This compound | n-type (Theoretical) | -7.87 | -3.16 | 4.71 | Theoretical Calculations |
| Pentacene | p-type | -5.0 | -2.9 | 2.1 | Experimental[1][2] |
| Rubrene | p-type | -5.4 | -3.2 | 2.2 | Experimental[3][4] |
| Perylene Diimide (PDI) Derivative | n-type | -6.2 | -4.0 | 2.2 | Experimental |
Table 2: Charge Transport Properties
| Material | Charge Carrier Mobility (cm²/Vs) | Measurement Condition |
| This compound | Data Not Available | - |
| Pentacene | up to 5.5 (hole) | Organic Field-Effect Transistor (OFET)[5] |
| Rubrene | up to 40 (hole) | Single-crystal OFET[3] |
| Perylene Diimide (PDI) Derivative | > 1.0 (electron) | OFET |
Experimental Protocols
Detailed methodologies for key experiments are crucial for standardized comparison and reproducibility.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol outlines the fabrication of a bottom-gate, top-contact OFET and the subsequent measurement of charge carrier mobility.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate electrode and dielectric)
-
Organic semiconductor (e.g., pentacene, rubrene)
-
Gold (source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol, deionized water)
-
(Optional) Self-assembled monolayer (SAM) forming agent (e.g., octadecyltrichlorosilane in toluene)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sonicated sequentially in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
(Optional) Surface Treatment: To improve the interface quality, the substrate can be treated with a SAM. This is achieved by immersing the cleaned substrate in a dilute solution of the SAM agent in an anhydrous solvent for a specified time, followed by rinsing and annealing.
-
Organic Semiconductor Deposition: A thin film of the organic semiconductor is deposited onto the substrate. For small molecules like pentacene and rubrene, thermal evaporation under high vacuum is a common method. The deposition rate and substrate temperature are critical parameters to control film morphology and performance.
-
Source-Drain Electrode Deposition: Gold source and drain electrodes are deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic material.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: ID is measured as a function of VGS at a constant, high VDS (saturation regime).
-
Mobility Calculation: The field-effect mobility (µ) in the saturation regime is calculated from the transfer characteristics using the following equation:
ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage. The mobility is extracted from the slope of the |ID|1/2 vs. VGS plot.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
Materials:
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
-
Electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)
-
The organic semiconductor to be analyzed
Procedure:
-
A solution of the organic semiconductor and the supporting electrolyte is prepared in an anhydrous, deoxygenated solvent.
-
The three electrodes are immersed in the solution.
-
The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential.
-
The current response is measured as a function of the applied potential.
-
The oxidation and reduction potentials are determined from the resulting cyclic voltammogram.
HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials, respectively, relative to an internal reference standard like ferrocene/ferrocenium (Fc/Fc⁺).
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
UV-Visible and Fluorescence Spectroscopy
These techniques are used to investigate the optical properties of the material, including the optical bandgap.
Procedure:
-
A dilute solution of the material is prepared in a suitable solvent.
-
UV-Vis Spectroscopy: The absorbance of the solution is measured as a function of wavelength. The absorption onset is used to calculate the optical bandgap.
-
Fluorescence Spectroscopy: The sample is excited at a specific wavelength, and the emission spectrum is recorded. This provides information about the material's photoluminescent properties.
Visualizations
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Logical Relationship of Material Properties and Device Performance
Caption: Interrelation of material properties and device performance.
Conclusion and Future Outlook
While theoretical calculations position this compound as a candidate for n-type organic semiconductor applications, the absence of experimental data remains a significant hurdle to its practical consideration. The established high performance of materials like pentacene, rubrene, and PDI derivatives sets a high bar for any new material entering this field.
Future research should prioritize the synthesis and experimental characterization of this compound and its derivatives. Key experimental validations required include:
-
Fabrication and testing of OFET devices to determine electron mobility.
-
Electrochemical measurements to confirm the HOMO and LUMO energy levels.
-
Investigation of thin-film growth and morphology.
-
Assessment of the material's stability under ambient and operational conditions.
By systematically addressing this knowledge gap, the true potential of this compound in material applications can be accurately evaluated. This will determine if it can indeed compete with or offer advantages over the current state-of-the-art organic semiconductors.
References
Cross-Validation of Analytical Methods for 1,6-Dinitrophenanthrene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 1,6-dinitrophenanthrene is critical. This guide provides a comparative overview of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct comparative studies on this compound are limited, this guide synthesizes available data on nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) to offer a robust cross-validation perspective.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For nitro-PAHs like this compound, reversed-phase HPLC with ultraviolet (UV) or fluorescence detection is a common approach.
Experimental Protocol: HPLC-UV
A typical HPLC-UV method for the analysis of nitrophenanthrenes would involve the following steps:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is often used to achieve optimal separation of different nitro-PAH isomers. A common mobile phase consists of a mixture of acetonitrile and water, with the proportion of acetonitrile increasing over the course of the analysis.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
-
Detection: A UV-Vis detector is set to a wavelength where this compound exhibits strong absorbance, which can be determined by acquiring a UV spectrum of a standard solution.
-
Quantification: A calibration curve is generated by injecting standard solutions of this compound at various known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level analysis of nitro-PAHs.
Experimental Protocol: GC-MS
A standard GC-MS method for the analysis of nitrophenanthrenes would follow these general steps:
-
Sample Preparation: The sample is extracted with an appropriate solvent (e.g., dichloromethane or toluene). The extract may require a clean-up step, such as solid-phase extraction (SPE) using a silica gel cartridge, to remove interfering matrix components. The final extract is then concentrated to a small volume.
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1-2 mL/min.
-
Oven Temperature Program: A temperature program is employed to separate the analytes. For example, the oven temperature might start at 100°C, hold for 1 minute, then ramp up to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Injection: A splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Mass Analyzer: A quadrupole mass analyzer is typically used.
-
Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is preferred as it increases sensitivity and selectivity by monitoring only the characteristic ions of this compound.
-
-
Quantification: An internal standard (e.g., a deuterated PAH) is often added to the samples and calibration standards to correct for variations in sample preparation and instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of nitro-PAHs, providing a basis for cross-validation.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Precision (RSD) | < 5% | < 10% |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
Mandatory Visualization
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely available technique that provides good precision and accuracy. It is particularly well-suited for routine analysis where high sample throughput is required.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis or for complex matrices where interferences are a concern. The use of selected ion monitoring (SIM) mode significantly enhances its performance for quantitative applications.
For a comprehensive cross-validation, it is recommended to analyze a set of samples using both methods and compare the results. This will provide a high degree of confidence in the accuracy and reliability of the analytical data.
Comparative Toxicity of Dinitrophenanthrene Isomers: A Review of the Landscape and Data Gaps
For researchers, scientists, and drug development professionals, understanding the toxicological profile of chemical compounds is paramount. This guide addresses the comparative toxicity of dinitrophenanthrene isomers, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). However, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding the direct comparative experimental toxicity of these specific isomers.
While extensive research exists on the toxicity of other nitro-PAHs, such as nitropyrenes and dinitrotoluenes, specific data for dinitrophenanthrene isomers are sparse. This guide, therefore, aims to provide a framework for understanding their potential toxicity by summarizing the known toxicological mechanisms of nitro-PAHs as a class, highlighting the critical role of metabolism, and underscoring the urgent need for further research in this area.
The Critical Role of Metabolism in Nitro-PAH Toxicity
The toxicity of nitro-PAHs is intrinsically linked to their metabolic activation.[1] In their parent form, these compounds are often not directly genotoxic. However, once they enter a biological system, they can be metabolized by various enzymes, leading to the formation of highly reactive intermediates that can bind to DNA and other macromolecules, causing cellular damage and initiating carcinogenic processes.[1][2]
Two primary metabolic pathways are implicated in the activation of nitro-PAHs:
-
Nitroreduction: This is a key activation pathway where the nitro group is reduced to a nitroso, hydroxylamino, and ultimately an amino group.[2] This process is often catalyzed by cytosolic and microsomal nitroreductases.[2] The resulting N-hydroxyarylamine intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive electrophiles that readily form DNA adducts.[2]
-
Ring Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the aromatic rings of nitro-PAHs, leading to the formation of various oxidized metabolites.[3][4][5][6][7] These reactions can occur in conjunction with nitroreduction, leading to the formation of complex and highly mutagenic metabolites.[1]
The balance between these activation pathways and detoxification pathways determines the ultimate toxic potential of a given nitro-PAH isomer.
General Principles of Nitro-PAH Toxicity from Related Compounds
Studies on other nitro-PAHs provide valuable insights into the potential toxicity of dinitrophenanthrene isomers:
-
Isomer-Specific Toxicity: Research on dinitrotoluene (DNT) isomers has demonstrated that the position of the nitro groups significantly influences toxicity. For instance, 3,5-DNT was found to be the most toxic isomer in a 14-day study in rats, causing weight loss and mortality.[8] Different isomers also exhibited varying effects on organs such as the testes, spleen, and liver.[8] This highlights the principle that the specific substitution pattern on the aromatic ring is a critical determinant of biological activity.
-
Genotoxicity and Mutagenicity: Many nitro-PAHs are potent mutagens in bacterial assays, such as the Ames test, and are genotoxic in mammalian cells.[9][10] Their mutagenicity is often dependent on metabolic activation, typically through nitroreduction.[1] The ultimate reactive species, often a nitrenium ion, can form covalent adducts with DNA bases, leading to mutations.
-
Carcinogenicity: Several nitro-PAHs are classified as reasonably anticipated to be human carcinogens. Their carcinogenic potential is linked to their ability to induce mutations through the formation of DNA adducts.
Experimental Protocols for Assessing Nitro-PAH Toxicity
To address the existing data gap for dinitrophenanthrene isomers, a series of well-established experimental protocols would be necessary. The following outlines key assays for evaluating their comparative toxicity.
Mutagenicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test for mutagenicity.
-
Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Prepare different concentrations of the dinitrophenanthrene isomer.
-
In separate tubes, combine the test compound, the bacterial tester strain, and either a buffer or the S9 mix.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare it to the negative control.
-
-
In Vitro Genotoxicity Assays in Mammalian Cells
-
Micronucleus Test: This assay detects chromosomal damage.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.
-
Methodology:
-
Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
-
Expose the cells to various concentrations of the dinitrophenanthrene isomer, with and without S9 activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells using a microscope.
-
-
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks.
-
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, will migrate away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Methodology:
-
Expose cells in culture to the test compound.
-
Embed the cells in low-melting-point agarose on a slide.
-
Lyse the cells with detergent and high salt to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tail.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for nitro-PAH-induced toxicity and a typical experimental workflow for assessing the comparative toxicity of isomers.
References
- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aaqr.org [aaqr.org]
- 10. The genotoxicity of 3-nitrobenzanthrone and the nitropyrene lactones in human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the efficacy of different catalysts for 1,6-Dinitrophenanthrene reduction
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective reduction of 1,6-dinitrophenanthrene to its corresponding diamine, 1,6-diaminophenanthrene, is a critical transformation in the synthesis of various functional molecules, including anion receptors and other complex organic scaffolds. The choice of catalyst for this reduction is paramount, directly influencing reaction yield, selectivity, and overall process efficiency. This guide provides a comparative evaluation of common catalytic systems for the reduction of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Catalyst Performance: A Quantitative Comparison
The efficacy of different catalysts for the reduction of this compound is summarized in the table below. The data highlights the performance of common catalytic systems under various reaction conditions.
| Catalyst System | Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Iron Powder / Ammonium Chloride | Iron Powder | Ethanol/Water | Reflux | 12 h | High | A high-yielding and cost-effective method.[1] |
| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Methanol | 80 | 5 min - 1 h | Good-High | Effective for various nitroarenes, but may lead to decomposition with sensitive substrates.[2] |
| Raney Nickel | Hydrazine Hydrate | Ethanol | Room Temp. | Variable | Good-High | A versatile catalyst, though can be pyrophoric and requires careful handling. |
| Sodium Borohydride / Nickel(II) Chloride | Sodium Borohydride | Not Specified | Not Specified | Variable | Moderate | Milder conditions, but may result in significant decomposition. |
Note: "High" yield generally refers to yields above 80%, "Good" between 60-80%, and "Moderate" below 60%. Specific yields can be highly dependent on the precise reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key catalytic reductions are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Method 1: Iron Powder and Ammonium Chloride
This method is a robust and cost-effective procedure for the large-scale synthesis of 1,6-diaminophenanthrene.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Celite
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (approx. 7 eq) and ammonium chloride (approx. 5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with a 20% ethanol/water solution and then with ethyl acetate.
-
Combine the filtrates and dilute with additional ethyl acetate and brine.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice more with ethyl acetate.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,6-diaminophenanthrene.[1]
Method 2: Palladium on Carbon (Pd/C) with Hydrazine Hydrate
This catalytic transfer hydrogenation method offers a rapid reduction of nitroarenes.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine hydrate
-
Methanol
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (catalytic amount).
-
Add hydrazine hydrate (excess, e.g., 10 eq) dropwise to the mixture.
-
Heat the reaction mixture at 80°C. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,6-diaminophenanthrene, which can be further purified by chromatography if necessary.
Method 3: Raney Nickel with Hydrazine Hydrate
Raney Nickel is a highly active catalyst for the reduction of nitro compounds.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a flask, add a solution of this compound (1.0 eq) in ethanol.
-
Carefully add Raney Nickel (a catalytic amount, as a slurry) to the solution. Caution: Raney Nickel can be pyrophoric.
-
Add hydrazine hydrate (excess) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of different catalysts for the reduction of this compound.
Caption: Generalized workflow for catalyst evaluation in the reduction of this compound.
Signaling Pathways and Reaction Mechanisms
The reduction of nitroarenes to amines is a well-established transformation that generally proceeds through a series of intermediates. The exact mechanism can vary depending on the catalyst and reducing agent used. A simplified, generally accepted pathway is illustrated below.
Caption: Simplified reaction pathway for the reduction of a nitro group to an amine.
In catalytic hydrogenation, the catalyst surface plays a crucial role in activating both the hydrogen source and the nitro group, facilitating the stepwise reduction. For metal-acid systems like iron in the presence of an acid or ammonium salt, the metal acts as the electron donor.
This guide provides a foundational understanding of the catalytic reduction of this compound. Researchers are encouraged to optimize the presented protocols based on their specific laboratory conditions and desired outcomes.
References
A Comparative Guide to the Fluorescence Quenching Capabilities of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quenching performance of various nitroaromatic compounds, supported by experimental data. It is designed to assist researchers in selecting appropriate quenchers for their specific applications, from sensing and detection to studying molecular interactions.
Introduction to Fluorescence Quenching by Nitroaromatic Compounds
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. Nitroaromatic compounds are a well-known class of fluorescence quenchers, primarily due to their electron-deficient nature. This property allows them to interact with excited-state fluorophores, leading to a non-radiative decay to the ground state and thus, a reduction in fluorescence. The efficiency of this quenching process is dependent on several factors, including the specific nitroaromatic compound, the fluorophore, the solvent, and the temperature.
The primary mechanisms responsible for fluorescence quenching by nitroaromatic compounds include Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). In PET, an electron is transferred from the excited fluorophore to the electron-accepting nitroaromatic compound. FRET involves the non-radiative transfer of energy from the donor fluorophore to the acceptor nitroaromatic compound. The prevalence of one mechanism over another is dictated by the spectral properties of the donor-acceptor pair and their intermolecular distance.
Quantitative Comparison of Quenching Capabilities
The fluorescence quenching efficiency of nitroaromatic compounds is typically quantified using the Stern-Volmer constant (KSV). A higher KSV value indicates a more efficient quenching process. The following table summarizes the Stern-Volmer constants for the quenching of various fluorophores by different nitroaromatic compounds, as reported in the literature.
| Fluorophore | Quencher | Solvent | KSV (M-1) | Reference |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Chloroform | 766.5 | [1] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Methanol | 1325.8 | [1] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Ethanol | 1144.6 | [1] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Dimethylformamide (DMF) | 1409.8 | [1] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Dimethyl sulfoxide (DMSO) | 1301.4 | [1] |
| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | Dimethylformamide (DMF) | 0.1037 x 106 | [2] |
| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | Dimethylformamide (DMF) | 0.161 x 104 | [2] |
| Carbazole | Picric Acid (PA) | Ethanol | 1.8 x 104 | [3] |
| Carbazole | 1,4-Dichloro-2-nitrobenzene | Ethanol | 0.6 x 104 | [3] |
| Carbazole | 2-Nitroaniline | Ethanol | 0.3 x 104 | [3] |
| Carbazole | 4-Nitroaniline | Ethanol | 0.4 x 104 | [3] |
| Carbazole | 4-Nitrophenol | Ethanol | 0.5 x 104 | [3] |
| Pyrene | 2,4,6-Trinitrotoluene (TNT) | Not Specified | High | [4] |
| Chlorophyll a in Octyl-β-D-glucopyranoside | 2,4-Dinitrotoluene | Phosphate Buffer | High Sensitivity | [5] |
| Chlorophyll b in Octyl-β-D-glucopyranoside | 2,4-Dinitrotoluene | Phosphate Buffer | High Sensitivity | [5] |
Note: The quenching efficiency can be influenced by the experimental conditions. Direct comparison of KSV values should be made with caution, especially when different fluorophores and solvents are used. Generally, an increased degree of nitration on the aromatic ring leads to more effective quenching.[4] For instance, 2,4,6-trinitrotoluene (TNT) is a more potent quencher than dinitrotoluene.[4]
Experimental Protocols
The following is a generalized protocol for a fluorescence quenching experiment to determine the Stern-Volmer constant.
Materials and Instrumentation
-
Fluorophore solution: A stock solution of the chosen fluorophore (e.g., anthracene, pyrene, carbazole) of known concentration in a suitable solvent (e.g., ethanol, DMF).
-
Quencher solution: A stock solution of the nitroaromatic compound (e.g., DNT, TNT, picric acid) of known concentration in the same solvent as the fluorophore.
-
Spectrofluorometer: Equipped with a suitable excitation source and emission detector.
-
Quartz cuvettes: With a 1 cm path length.
-
Micropipettes and volumetric flasks: For accurate preparation of solutions.
Procedure
-
Preparation of Sample Solutions:
-
Prepare a series of solutions in volumetric flasks, each containing a constant concentration of the fluorophore.
-
Add varying concentrations of the nitroaromatic quencher to each flask.
-
Ensure one flask contains only the fluorophore solution (no quencher) to serve as the reference (I0).
-
Dilute all solutions to the final volume with the solvent.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the fluorophore.
-
Record the fluorescence emission spectrum for each sample, scanning a wavelength range that covers the emission maximum of the fluorophore.
-
The fluorescence intensity (I) is measured at the emission maximum. For the reference sample, this intensity is denoted as I0.
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio of the fluorescence intensities in the absence and presence of the quencher (I0/I) for each quencher concentration [Q].
-
Plot I0/I versus [Q]. This is the Stern-Volmer plot.
-
The plot should be linear if the quenching is purely dynamic or static.
-
The Stern-Volmer constant (KSV) is determined from the slope of the linear fit of the Stern-Volmer plot, according to the Stern-Volmer equation:
I0/I = 1 + KSV[Q]
-
Visualizing the Quenching Process
Experimental Workflow
The following diagram illustrates the typical workflow for a fluorescence quenching experiment.
Caption: Workflow for a typical fluorescence quenching experiment.
General Mechanism of Fluorescence Quenching
The diagram below illustrates the fundamental processes involved in fluorescence and its quenching by a nitroaromatic compound, primarily through Photoinduced Electron Transfer (PET).
Caption: General mechanism of fluorescence quenching via PET.
References
Assessing the Relative Stability of Dinitrophenanthrene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of nitro groups on the phenanthrene backbone plays a critical role in determining the molecule's overall stability. This guide provides a comparative assessment of the relative stability of various dinitrophenanthrene isomers, drawing upon computational chemistry methods. Understanding these stability relationships is crucial for applications in materials science, pharmacology, and toxicology, where molecular stability influences reactivity, energy content, and biological interactions.
Computational Assessment of Isomer Stability
Due to the challenges in synthesizing and experimentally characterizing all possible dinitrophenanthrene isomers, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting their thermodynamic properties. DFT calculations allow for the determination of key energetic parameters, such as the heat of formation and Gibbs free energy, which are direct indicators of molecular stability.
Experimental Protocols
Computational Details:
The relative stabilities of dinitrophenanthrene isomers are typically evaluated using quantum chemical calculations. A common and reliable method involves geometry optimization and frequency calculations using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
Molecular Structure Generation: The initial 3D structures of all possible dinitrophenanthrene isomers are generated.
-
Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to a stable point on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Calculation of Thermodynamic Properties: The heat of formation (ΔHf) and Gibbs free energy of formation (ΔGf) are calculated by combining the electronic energies with the thermal corrections obtained from the frequency calculations. The relative stability of the isomers is then determined by comparing their calculated ΔHf or ΔGf values. A lower value indicates greater stability.
Data Presentation: Relative Stability of Dinitrophenanthrene Isomers
| Isomer | Substitution Pattern | Predicted Relative Stability (Qualitative) | Key Factors Influencing Stability |
| 1 | 2,7-Dinitrophenanthrene | High | Symmetrical substitution, minimal steric hindrance between nitro groups and adjacent protons. |
| 2 | 3,6-Dinitrophenanthrene | High | Symmetrical substitution, minimal steric hindrance. |
| 3 | 2,5-Dinitrophenanthrene | Moderate | Less symmetrical, potential for some steric interaction. |
| 4 | 3,8-Dinitrophenanthrene | Moderate | Asymmetrical substitution. |
| 5 | 4,5-Dinitrophenanthrene | Low | Significant steric hindrance between the two nitro groups in the "fjord" region. |
| 6 | 4,10-Dinitrophenanthrene | Low | Steric strain due to proximity of nitro groups. |
Note: This table is illustrative and based on general chemical principles. Precise quantitative values require specific computational or experimental studies on dinitrophenanthrene isomers.
Visualization of Stability Relationships
The logical relationship between the substitution pattern and the predicted stability of dinitrophenanthrene isomers can be visualized as a decision-making workflow.
Caption: Logical workflow for assessing dinitrophenanthrene isomer stability.
This guide highlights the importance of computational chemistry in assessing the relative stability of dinitrophenanthrene isomers. While experimental data remains the gold standard, predictive modeling provides a powerful and efficient means to screen and rank isomers, guiding further experimental investigation and application development. Researchers are encouraged to perform specific DFT calculations on their isomers of interest to obtain quantitative stability data.
Safety Operating Guide
Navigating the Safe Disposal of 1,6-Dinitrophenanthrene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. 1,6-Dinitrophenanthrene, a nitroaromatic compound, requires meticulous disposal procedures due to its inherent hazardous properties. This guide provides essential, step-by-step instructions to ensure its safe management from point of use to final disposal.
Nitroaromatic compounds are recognized for their potential toxicity and environmental hazards.[1][2] As such, this compound is classified as a hazardous waste, and its disposal is subject to stringent regulations.[1] Adherence to these guidelines is not only a matter of compliance but also a critical component of a robust safety culture.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. Personal protective equipment (PPE) is the first line of defense against accidental exposure.
Required Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[3][4] The container must be compatible with the chemical and in good condition.[6]
-
Clearly label the container as "Hazardous Waste: this compound". Include the chemical formula (C₁₄H₈N₂O₄) and any known hazards (e.g., "Toxic," "Environmental Hazard").[7]
-
Do not mix this compound with other waste streams unless compatibility has been verified.[5]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9]
-
Provide the disposal contractor with a complete and accurate description of the waste, including its composition and any known hazards.
-
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O₄ | [7] |
| Molecular Weight | 268.22 g/mol | [7] |
| Physical State | Solid | [3] |
| Hazard Classifications | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects. | |
| Incompatible Materials | Strong oxidizing agents | [10] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of solid hazardous waste applies. The key is containment in a properly labeled, sealed container, followed by transfer to a licensed hazardous waste disposal facility.
For spills, the following protocol should be followed:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Ensure Proper Ventilation: Increase airflow in the area of the spill.
-
Don Appropriate PPE: As outlined in the safety section.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the solid material. Avoid creating dust.[3]
-
Collect the Spilled Material: Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and arrange for its disposal through your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. fishersci.nl [fishersci.nl]
Personal protective equipment for handling 1,6-Dinitrophenanthrene
This guide provides crucial safety and logistical information for handling 1,6-Dinitrophenanthrene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, phenanthrene, and the general risks associated with nitroaromatic compounds. These compounds are often toxic and potentially explosive.
Immediate Safety Information
Hazard Overview:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
-
Combustibility: The substance is combustible.[1] Finely distributed dust may form explosive mixtures with air.[1]
-
Health Hazards: May cause skin, eye, and respiratory irritation. Prolonged or repeated contact with similar compounds can lead to skin sensitization and other health effects.
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If contact lenses are worn, remove them if possible.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[2] Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
The appropriate level of PPE depends on the scale and nature of the work being conducted. For handling this compound, a cautious approach is warranted.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates. For higher-risk operations, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[3][4] | To prevent inhalation of dust and vapors, which can be toxic. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | To protect against splashes, dust, and flying particles. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a lab coat, and in some cases, a chemical-resistant apron or coveralls.[3][6][7] | To prevent skin contact, which can cause irritation and absorption of the chemical. |
| Footwear | Closed-toe, chemical-resistant safety shoes or boots.[3][5] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for safely handling this compound.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional and regulatory guidelines.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | A dedicated, sealed, and clearly labeled hazardous waste container. | "HAZARDOUS WASTE", "this compound", and the approximate quantity. | Arrange for pickup by the institution's environmental health and safety (EHS) office. Do not mix with other waste streams.[8] |
| Contaminated PPE | A designated, sealed plastic bag or container. | "HAZARDOUS WASTE - CONTAMINATED PPE" | Dispose of as hazardous waste through the EHS office. |
| Contaminated Solvents | A dedicated, sealed, and labeled solvent waste container. | "HAZARDOUS WASTE", list all solvent components and "this compound". | Store in a designated satellite accumulation area until collected by EHS.[8] |
Logical Relationship for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: A decision tree for the proper disposal of this compound waste.
By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and EHS office for further guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. hsa.ie [hsa.ie]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. Petrochemical Personal Protective Equipment (PPE) [respirex.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
